molecular formula C18H27Cl2NO6 B1672730 Jaconine hydrochloride CAS No. 7251-11-8

Jaconine hydrochloride

Cat. No.: B1672730
CAS No.: 7251-11-8
M. Wt: 424.3 g/mol
InChI Key: AOFLJXYFSXFMOL-MRXAPZQLSA-N
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Description

Jaconine hydrochloride is a Pyrrolizidine alkaloid.

Properties

CAS No.

7251-11-8

Molecular Formula

C18H27Cl2NO6

Molecular Weight

424.3 g/mol

IUPAC Name

(1R,4R,6R,7R,17R)-4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione;hydrochloride

InChI

InChI=1S/C18H26ClNO6.ClH/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23;/h4,10-11,13-14,23-24H,5-9H2,1-3H3;1H/t10-,11?,13-,14-,17-,18+;/m1./s1

InChI Key

AOFLJXYFSXFMOL-MRXAPZQLSA-N

Isomeric SMILES

C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)([C@@H](C)Cl)O.Cl

Canonical SMILES

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Jaconine hydrochloride;  Jaconine HCl;  NSC 30624;  NSC-30624;  NSC30624; 

Origin of Product

United States

Foundational & Exploratory

Jaconine Hydrochloride: A Technical Overview of its Chemical Properties, Biological Activity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaconine is a pyrrolizidine (B1209537) alkaloid (PA) notable for its presence in various plant species, particularly of the Senecio genus. As a member of this class, it is recognized for its potential biological activities, which are paralleled by significant toxicological concerns, primarily hepatotoxicity. This technical guide provides a comprehensive overview of Jaconine hydrochloride, focusing on its chemical and physical properties, mechanism of action, and methodologies for its analysis. While specific pharmacological data for this compound is limited, this document extrapolates from the known characteristics of Jaconine and the broader class of pyrrolizidine alkaloids to offer a detailed resource for researchers.

Introduction

Jaconine is structurally defined as a pyrrolizidine alkaloid, an ester formed from a necine base and necic acids. It is specifically the chlorhydrin derivative of Jacobine (B1672728), formed by the reaction of Jacobine with hydrochloric acid. There is some ambiguity in the literature regarding its specific CAS number and molecular formula as a hydrochloride salt. The CAS number for Jaconine is consistently cited as 480-75-1 with a molecular formula of C₁₈H₂₆ClNO₆.[1][2][3] Some commercial suppliers list "this compound" with a distinct CAS number (7251-11-8) and a molecular formula of C₁₈H₂₇Cl₂NO₆. For the purposes of this guide, we will focus on the properties and activities associated with Jaconine (CAS 480-75-1), which is itself a hydrochloride adduct to the jacobine structure.

Pyrrolizidine alkaloids are of significant interest due to their dual nature: they possess a range of pharmacological properties, including antimicrobial and potential anticancer effects, but are also potent toxins. Their primary toxicity is linked to their metabolic activation in the liver, leading to highly reactive pyrrolic esters that can cause severe liver damage.[4]

Physicochemical Properties

The physicochemical properties of Jaconine are crucial for its handling, formulation, and analysis. The available data is summarized in the table below.

PropertyValueSource
CAS Number 480-75-1[1][2][3]
Molecular Formula C₁₈H₂₆ClNO₆[1][2]
Molecular Weight 387.86 g/mol [1]
IUPAC Name (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[2]
Appearance Solid powder[3]
Solubility Soluble in DMSO, chloroform, and ethanol.[3]
Storage Store desiccated at -20°C for long-term stability.[3]

Biological Activity and Mechanism of Action

The biological activity of Jaconine is intrinsically linked to its chemical structure as a pyrrolizidine alkaloid.

Pharmacological Potential

While comprehensive pharmacological studies on Jaconine are not abundant, preliminary findings and the activities of related PAs suggest potential therapeutic applications. Some reports indicate that Jaconine may have inhibitory effects on cancer cells and certain infectious diseases.[1] It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica serovar Typhimurium.[1] Additionally, an inhibitory effect on the development of skin cancer in tissue culture has been observed.[1]

Toxicological Profile and Mechanism of Genotoxicity

The primary toxicological concern with Jaconine, as with other 1,2-unsaturated pyrrolizidine alkaloids, is its genotoxicity, which is a precursor to its hepatotoxic, carcinogenic, mutagenic, and teratogenic effects.[4][5] The toxicity of Jaconine is not inherent to the molecule itself but arises from its metabolic activation.

The mechanism of action is a multi-step process:

  • Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize Jaconine into highly reactive electrophilic pyrrolic esters.[4]

  • DNA Adduct Formation: These reactive metabolites readily attack nucleophilic centers in cellular macromolecules, with a primary affinity for DNA.[4]

  • Cellular Damage: The formation of DNA adducts and cross-links disrupts essential cellular processes like DNA replication and transcription. This disruption leads to cellular damage, and in cases of chronic exposure, can initiate carcinogenesis.[4]

Studies on the closely related PA, Jacobine, have demonstrated the induction of significant dose-dependent DNA-DNA interstrand cross-linking and DNA-protein cross-linking in the liver of rats.[6] It is highly probable that Jaconine induces a similar spectrum of DNA damage.[6]

Metabolic Activation and Genotoxic Action of Jaconine cluster_0 Metabolism cluster_1 Genotoxicity Jaconine Jaconine (Pyrrolizidine Alkaloid) Liver Liver Jaconine->Liver Ingestion/ Absorption ReactiveMetabolites Reactive Pyrrolic Esters (Electrophilic) Jaconine->ReactiveMetabolites Metabolic Activation CYP450 Cytochrome P450 Enzymes DNA Cellular DNA (Nucleophilic Target) ReactiveMetabolites->DNA Nucleophilic Attack Adducts DNA Adducts & Cross-links DNA->Adducts Formation of Disruption Disruption of DNA Replication & Transcription Adducts->Disruption Damage Cellular Damage, Mutagenesis, Carcinogenesis Disruption->Damage

Metabolic activation and genotoxic action of Jaconine.

Experimental Protocols

Detailed experimental protocols for Jaconine are scarce in the public domain. However, general methodologies for the extraction and analysis of pyrrolizidine alkaloids from various matrices are well-established. Below is a representative workflow for the quantitative analysis of PAs in herbal materials.

Quantitative Analysis of Pyrrolizidine Alkaloids by SPE-LC-MS/MS

This protocol outlines a general procedure and may require optimization for specific sample matrices.

4.1.1. Materials and Reagents

  • Reference Standards: High-purity Jaconine standard.

  • Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade).

  • Reagents: Formic acid, Sulfuric acid (e.g., 0.05 M), Ammonia (B1221849) solution.

  • SPE Cartridges: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges.

  • Sample Matrix: Dried and ground plant material.

4.1.2. Sample Preparation and Extraction

  • Extraction: Weigh an appropriate amount of the homogenized plant material (e.g., 2.0 g) into a centrifuge tube. Add an acidic extraction solution (e.g., 20 mL of 0.05 M sulfuric acid). The sample should be fully wetted. Extraction is typically facilitated by ultrasonication for a set period (e.g., 15 minutes) at ambient temperature. A second extraction of the pellet is often performed to ensure complete recovery.

  • Centrifugation: Centrifuge the sample (e.g., for 10 minutes at 3800 x g) to separate the supernatant.

  • Neutralization: Combine the supernatants and neutralize the extract with an ammonia solution prior to solid-phase extraction.

4.1.3. Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the neutralized extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with water and then a low-concentration organic solvent (e.g., methanol) to remove interfering substances.

  • Elution: Elute the pyrrolizidine alkaloids with an ammoniated organic solvent (e.g., 5% ammonia in methanol).

4.1.4. Analysis by UHPLC-MS/MS

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a precise volume of the initial mobile phase.

  • Chromatographic Separation: Perform separation using a suitable C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of Jaconine.

Experimental Workflow for PA Analysis start Start: Dried & Ground Plant Material extraction Acidic Extraction (e.g., 0.05 M H₂SO₄) + Ultrasonication start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant neutralization Neutralization (Ammonia Solution) supernatant->neutralization spe Solid-Phase Extraction (SPE) Cleanup neutralization->spe evaporation Evaporation to Dryness (Nitrogen Stream) spe->evaporation reconstitution Reconstitution (Initial Mobile Phase) evaporation->reconstitution analysis UHPLC-MS/MS Analysis (MRM Mode) reconstitution->analysis end End: Quantification of Jaconine analysis->end

Workflow for the analysis of pyrrolizidine alkaloids.

Conclusion

This compound, a pyrrolizidine alkaloid derived from Jacobine, presents a dual profile of potential pharmacological activity and significant toxicological risk. Its mechanism of action, centered on genotoxicity following metabolic activation in the liver, is characteristic of its chemical class. While specific data on this compound remains limited, the information available for Jaconine and related PAs provides a solid foundation for further research. The analytical methodologies outlined in this guide offer a starting point for the accurate quantification of Jaconine in various matrices, which is essential for both toxicological assessment and potential therapeutic development. Further investigation is warranted to fully elucidate the specific pharmacological and toxicological profile of this compound to better understand its potential applications and risks.

References

What is the chemical structure of Jaconine hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Jaconine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the salt form of Jaconine, a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in plants of the Jacobaea genus (formerly Senecio), such as tansy ragwort (Jacobaea vulgaris).[1][2] Pyrrolizidine alkaloids are a large class of secondary metabolites known for their hepatotoxicity, making them a significant concern for livestock and human health through contaminated food sources like milk and honey.[3] Jaconine is structurally a chlorinated derivative of other PAs like jacoline (B191633) and is closely related to jacobine.[1][4] This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and biological activities of this compound, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties

Chemical Structure of Jaconine

Jaconine is a macrocyclic diester pyrrolizidine alkaloid.[4] Its core structure consists of a necine base (a pyrrolizidine ring system) esterified with a necic acid. Specifically, it is a derivative of jacoline where a secondary hydroxyl group has been substituted by a chlorine atom.[1]

The systematic IUPAC name for Jaconine is (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione.[1]

2D Structure of Jaconine: Chemical structure of Jaconine Source: PubChem CID 5351515[1]

Formation and Structure of this compound

This compound is formed by the reaction of Jaconine with hydrochloric acid (HCl). The tertiary amine in the pyrrolizidine ring of Jaconine acts as a base, accepting a proton (H⁺) from HCl. This results in the formation of a quaternary ammonium (B1175870) cation and a chloride anion (Cl⁻), which are ionically bonded. This salt form generally exhibits increased water solubility and stability compared to the free base.

The molecular formula of this compound is C₁₈H₂₇Cl₂NO₆.[2]

Proposed 2D Structure of this compound: (Note: A 2D image for the hydrochloride is not directly available in the search results, but the structure is inferred from the free base by protonating the nitrogen atom.) The nitrogen atom in the bicyclic core would bear a positive charge and be associated with a chloride ion.

Physicochemical Data

The following table summarizes the key quantitative data for Jaconine and its hydrochloride salt.

PropertyJaconineThis compound
CAS Number 480-75-1[1]7251-11-8[2]
Molecular Formula C₁₈H₂₆ClNO₆[1]C₁₈H₂₇Cl₂NO₆[2]
Molecular Weight 387.9 g/mol [1]424.3 g/mol (calculated)
IUPAC Name (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[1]N/A
Canonical SMILES C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--Cl)O[1]Cl.CC(Cl)C1(O)CC(C)C(C)(O)C(=O)OCC2=CCN3CCC(OC1=O)C23
Topological Polar Surface Area 96.3 Ų[1]N/A
Hydrogen Bond Donor Count 2[1]3 (including the protonated amine)
Hydrogen Bond Acceptor Count 6[1]6

Experimental Protocols

Isolation from Natural Sources

Jaconine is naturally present in plants like Senecio jacobaea. A general method for extracting pyrrolizidine alkaloids from plant material involves an acid-base extraction technique that leverages the basicity of the alkaloid's nitrogen atom.[5][6]

Methodology:

  • Homogenization and Extraction: Dried and ground plant material (e.g., Senecio jacobaea) is homogenized and extracted with an acidified aqueous solution (e.g., 0.5 M H₂SO₄). In this acidic medium, the alkaloids are protonated to form water-soluble salts.

  • Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. The filtrate is then washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove fats, pigments, and other non-basic compounds.

  • Basification and Extraction of Free Base: The aqueous layer is made alkaline (pH ~9-10) by adding a base (e.g., NH₄OH or NaOH). This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.

  • Organic Solvent Extraction: The basified solution is repeatedly extracted with a polar organic solvent like chloroform (B151607) or dichloromethane. The organic layers containing the crude alkaloid mixture are combined.

  • Drying and Concentration: The combined organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like Jaconine.[6]

G Workflow for Pyrrolizidine Alkaloid Isolation plant Dried Plant Material (e.g., Senecio jacobaea) acid_extraction Acid Extraction (e.g., 0.5 M H₂SO₄) plant->acid_extraction filtration Filtration acid_extraction->filtration defatting Defatting with Nonpolar Solvent filtration->defatting basification Basification (e.g., NH₄OH to pH 9-10) defatting->basification organic_extraction Organic Solvent Extraction (e.g., Chloroform) basification->organic_extraction concentration Drying & Concentration organic_extraction->concentration purification Chromatographic Purification (HPLC, Column Chromatography) concentration->purification jaconine Isolated Jaconine purification->jaconine

Workflow for PA Isolation
Synthesis of this compound from Jacobine

Jaconine can be formed from the related alkaloid Jacobine by reaction with hydrochloric acid.[7] This reaction involves the opening of the epoxide ring present in Jacobine by the chloride ion.

Reaction: Jacobine + HCl → Jaconine

Methodology:

  • Dissolution: Jacobine is dissolved in a suitable organic solvent, such as chloroform or methanol.

  • Reaction with HCl: A solution of hydrochloric acid (either aqueous or as a gas dissolved in an organic solvent like ether) is added to the Jacobine solution. The reaction is typically stirred at room temperature.

  • Formation of Jaconine: The reaction converts the epoxide in Jacobine to a chlorohydrin, yielding Jaconine.[7]

  • Formation of Hydrochloride Salt: Excess HCl will lead to the protonation of the tertiary amine, resulting in the precipitation of this compound if the solvent polarity is sufficiently low.

  • Isolation and Purification: The resulting this compound salt can be isolated by filtration or by removing the solvent. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Biological Activity and Toxicological Profile

Metabolic Activation and Hepatotoxicity

Pyrrolizidine alkaloids like Jaconine are not toxic in their native form. They require metabolic activation in the liver by cytochrome P450 (CYP450) enzymes to exert their toxic effects.[8][9]

Mechanism:

  • Dehydrogenation: The necine base of the PA is dehydrogenated by CYP450 enzymes (e.g., CYP3A4) to form a highly reactive pyrrolic ester intermediate.[4]

  • Alkylation: This electrophilic intermediate is a potent alkylating agent that can form covalent adducts with cellular macromolecules, including DNA and proteins.[8]

  • Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity. This damage primarily affects hepatocytes, causing liver injury that can manifest as hepatic sinusoidal obstruction syndrome (HSOS).[10]

G Metabolic Activation Pathway of Pyrrolizidine Alkaloids cluster_liver Hepatocyte (Liver Cell) PA Jaconine (Inactive Pro-toxin) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Dehydrogenation Reactive_Metabolite Reactive Pyrrolic Ester (Electrophilic) CYP450->Reactive_Metabolite Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Metabolite->Macromolecules Alkylation Adducts Covalent Adducts Macromolecules->Adducts Cell_Damage Cellular Damage (Hepatotoxicity, Genotoxicity) Adducts->Cell_Damage

Metabolic Activation of PAs
Cellular Mechanisms of Toxicity

The cellular damage initiated by reactive PA metabolites triggers several downstream pathways, primarily oxidative stress and apoptosis.

  • Oxidative Stress: The metabolic activation process can deplete cellular stores of glutathione (B108866) (GSH), a key antioxidant, leading to an imbalance in the cellular redox state and increased levels of reactive oxygen species (ROS).[9]

  • Apoptosis: PAs can induce both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[10] The accumulation of DNA damage and cellular stress can activate caspase cascades, leading to programmed cell death.

  • Cell Cycle Arrest: Transcriptomic studies have shown that PAs can deregulate genes involved in cell cycle control, leading to an arrest in the S phase, which prevents cells with damaged DNA from proliferating.[4]

G PA-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PA_Metabolite Reactive PA Metabolite Death_Receptor Death Receptors (e.g., FasR, TNFR) PA_Metabolite->Death_Receptor DNA_Damage DNA Damage & Oxidative Stress PA_Metabolite->DNA_Damage DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

PA-Induced Apoptosis Pathways

Plant Biosynthesis and its Regulation

The Jasmonate Signaling Pathway

The production of pyrrolizidine alkaloids in plants is a defense mechanism against herbivores.[11] The biosynthesis of these defensive compounds is often regulated by the jasmonate signaling pathway, which is activated in response to wounding or herbivore attack.[12][13]

Pathway:

  • Stimulus: Mechanical wounding or herbivore feeding triggers the release of linolenic acid from plant cell membranes.

  • JA-Ile Synthesis: Linolenic acid is converted through a series of enzymatic steps into the active signaling molecule, jasmonoyl-isoleucine (JA-Ile).

  • Signal Perception: JA-Ile binds to its receptor, the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).

  • Derepression of Transcription: The JA-Ile/COI1 complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Gene Expression: The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which then activate the expression of jasmonate-responsive genes, including the genes encoding enzymes for PA biosynthesis.[12][14]

G Jasmonate Signaling Pathway for PA Biosynthesis Wounding Herbivore Attack / Wounding JA_Ile JA-Ile Synthesis Wounding->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 Transcription Factor (e.g., MYC2) JAZ->MYC2 Represses PA_Genes PA Biosynthesis Genes MYC2->PA_Genes Activates PA_Production Pyrrolizidine Alkaloid Production PA_Genes->PA_Production

Jasmonate Signaling Pathway

Conclusion

This compound, as a representative chlorinated pyrrolizidine alkaloid, is of significant interest in the fields of toxicology, natural product chemistry, and food safety. Its hepatotoxicity is mediated by metabolic activation in the liver, leading to the formation of reactive intermediates that cause cellular damage through mechanisms including DNA adduction, oxidative stress, and apoptosis. Understanding its chemical properties, isolation and synthesis protocols, and mechanisms of action is crucial for risk assessment, the development of analytical detection methods, and further research into the toxicological impacts of pyrrolizidine alkaloids.

References

Jaconine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Jaconine hydrochloride, a pyrrolizidine (B1209537) alkaloid of significant interest in toxicological and pharmacological research.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of Jaconine, a chlorinated pyrrolizidine alkaloid.[1][2] Pyrrolizidine alkaloids are a large class of natural compounds produced by various plant species.[3]

PropertyValueSource
Molecular Formula C18H27Cl2NO6[4]
Molecular Weight 424.31 g/mol Calculated
CAS Number 7251-11-8[4]
Appearance Solid (Specific color not detailed in findings)[5]
Storage Temperature -20°C[4]
Solubility Soluble in chloroform (B151607) and ethanol.[6]

Toxicological Profile: Mechanism of Action

The toxicity of Jaconine, like other unsaturated pyrrolizidine alkaloids, is primarily attributed to its metabolic activation in the liver.[7] Cytochrome P450 enzymes bioactivate these alkaloids into highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and hepatotoxicity.[8]

The resulting cellular damage can trigger apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events in these pathways include the activation of caspases, a family of proteases that execute the apoptotic process.[9] Specifically, the activation of initiator caspases like caspase-8 and caspase-9 leads to the activation of executioner caspases such as caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[9][10]

Experimental Protocols

The following protocols are foundational for the toxicological assessment of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Exposure: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study provides an initial assessment of the acute toxic effects of a single oral dose of this compound.

Methodology:

  • Animal Selection: Use healthy, young adult female rodents (e.g., rats or mice).

  • Dosing: Administer a single oral dose of this compound to a group of animals. The starting dose is selected based on available information.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The dose for the next group of animals is adjusted based on the outcome of the previous group.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.[7]

In Vivo 28-Day Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 407)

This study provides information on the potential adverse effects of repeated oral exposure to this compound.

Methodology:

  • Animal Selection: Use healthy young male and female rodents.

  • Group Allocation: Assign animals to a control group and at least three treatment groups receiving different dose levels of this compound.

  • Dosing: Administer the test substance daily by oral gavage for 28 consecutive days.[7]

  • Observations: Monitor clinical signs, body weight, and food consumption regularly.

  • Clinical Pathology: Collect blood and urine samples for hematology and clinical biochemistry analysis at the end of the study.

  • Histopathology: Conduct a full histopathological examination of organs and tissues.

Visualizing this compound's Impact

Experimental Workflow for In Vitro Cytotoxicity

G Experimental Workflow for MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 H->I

Caption: Workflow for determining the IC50 of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_0 Extracellular cluster_1 Intracellular cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Death Receptor (Extrinsic) Pathway Jaconine_HCl Jaconine Hydrochloride Metabolic_Activation Metabolic Activation (CYP450 Enzymes) Jaconine_HCl->Metabolic_Activation Pyrrolic_Esters Reactive Pyrrolic Esters Metabolic_Activation->Pyrrolic_Esters DNA_Damage DNA Damage & Protein Adducts Pyrrolic_Esters->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Death_Receptors Death Receptor Activation (e.g., Fas) DNA_Damage->Death_Receptors Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC DISC->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

References

Jaconine Hydrochloride: A Comprehensive Technical Guide to its Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaconine (B1672729) hydrochloride is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds known for their complex chemical structures and significant biological activities. This technical guide provides an in-depth overview of the natural sources of jaconine, its biosynthesis, and detailed methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of Jaconine Hydrochloride

The primary natural source of jaconine is the plant species Senecio jacobaea, commonly known as ragwort or tansy ragwort (Jacobaea vulgaris).[1][2] This plant is widespread in Europe and has been introduced to other regions, including North America and Australia.[2] Jaconine is one of several pyrrolizidine alkaloids found in this plant, co-occurring with related compounds such as jacobine, jacozine, senecionine, and seneciphylline.[1][2][3] These alkaloids are also present in honey produced from the nectar of Senecio jacobaea.[1][4]

Pyrrolizidine alkaloids are synthesized in the roots of the plant and subsequently transported to other parts, with the foliage of Senecio jacobaea reported to have the highest concentrations.[5] The total pyrrolizidine alkaloid content in Senecio jacobaea can range from 0.1% to 0.9% of the plant's dry matter.[5]

Quantitative Data on Pyrrolizidine Alkaloids in Senecio jacobaea

The concentration of jaconine and related pyrrolizidine alkaloids in Senecio jacobaea can vary depending on factors such as the developmental stage of the plant and environmental conditions. The following table summarizes available quantitative data.

AlkaloidPlant PartConcentration (Dry Weight)Reference
Total Pyrrolizidine Alkaloids Foliage0.1% - 0.9%[5]
Jacobine Not Specified1019 µg/g[6]
Jaconine Not SpecifiedPresent[1][7]
Jacozine Not SpecifiedPresent[1][2]
Senecionine Not SpecifiedPresent[1][4]
Seneciphylline Not SpecifiedPresent[1][4]

Biosynthesis of Jaconine

While a specific biosynthetic pathway for jaconine has not been fully elucidated, the general pathway for pyrrolizidine alkaloids provides a strong framework. The biosynthesis begins with the formation of the characteristic necine base from amino acid precursors. This is followed by the synthesis of the necic acid moieties, which are then esterified with the necine base to form the final alkaloid structure. Jaconine is a chlorinated derivative of jacoline, which is structurally related to jacobine.

The biosynthesis of the necine base starts with the conversion of the amino acids ornithine and arginine into putrescine. Two molecules of putrescine are then condensed to form homospermidine, which is the first committed intermediate in the pathway. Homospermidine is then oxidized and cyclized to form the retronecine (B1221780) moiety, the most common necine base.

The necic acids are derived from various amino acids, such as isoleucine, leucine, and threonine. The specific necic acid that esterifies with the necine base determines the final pyrrolizidine alkaloid produced.

Pyrrolizidine Alkaloid Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Arginine Arginine Arginine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine x2 Retronecine Retronecine Homospermidine->Retronecine Oxidation & Cyclization Pyrrolizidine_Alkaloids Pyrrolizidine_Alkaloids Retronecine->Pyrrolizidine_Alkaloids Isoleucine Isoleucine Necic_Acids Necic_Acids Isoleucine->Necic_Acids Necic_Acids->Pyrrolizidine_Alkaloids Esterification Jaconine Jaconine Pyrrolizidine_Alkaloids->Jaconine Chlorination & other modifications Experimental Workflow for Jaconine Analysis Plant_Material Senecio jacobaea (Dried, Powdered) Extraction Methanol Extraction Plant_Material->Extraction Acid_Base_Purification Acid-Base Partitioning Extraction->Acid_Base_Purification Crude_Extract Crude Alkaloid Extract Acid_Base_Purification->Crude_Extract Purification Chromatographic Purification (Column Chromatography / Prep-HPLC) Crude_Extract->Purification Analysis Analytical Quantification Crude_Extract->Analysis Pure_Jaconine Pure Jaconine HCl Purification->Pure_Jaconine Pure_Jaconine->Analysis HPLC_MSMS HPLC-MS/MS Analysis->HPLC_MSMS GC_MS GC-MS Analysis->GC_MS

References

Senecio jacobaea as a Source of Jaconine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Senecio jacobaea (Tansy Ragwort) as a source of the pyrrolizidine (B1209537) alkaloid (PA) jaconine (B1672729), presented as its hydrochloride salt. This document covers the extraction and isolation of the parent compound, jacobine (B1672728), its conversion to jaconine hydrochloride, its mechanism of action, and relevant experimental protocols for its study.

Introduction to Senecio jacobaea

Senecio jacobaea, also known as Tansy Ragwort, is a biennial or short-lived perennial herb belonging to the Asteraceae family.[1] Native to Eurasia, it has become a widespread invasive weed in North America, Australia, and New Zealand.[1] The plant is characterized by its erect stems (0.3-2.0 meters), pinnately lobed leaves, and dense, flat-topped clusters of bright yellow flower heads.[1]

Historically, S. jacobaea has been used in herbal medicine for its purported astringent and soothing properties. However, the plant is notoriously toxic to livestock, particularly cattle and horses, due to its high concentration of pyrrolizidine alkaloids (PAs).[1] These alkaloids are known to cause irreversible liver damage (hepatotoxicity). The primary PAs found in S. jacobaea include jacobine, jaconine, jacozine, senecionine, and seneciphylline.[1][2] The concentration and composition of these alkaloids can vary significantly based on the plant's genetics, leading to the classification of different "chemotypes" (e.g., jacobine-rich vs. erucifoline-rich).[3][4]

Chemistry of Jacobine and this compound

Jacobine is a macrocyclic diester pyrrolizidine alkaloid. It is one of the major toxic constituents of the "jacobine chemotype" of S. jacobaea. Jaconine is a closely related derivative. As reported in the chemical literature, jacobine readily reacts with hydrochloric acid to form its chlorohydrin, jaconine. For research purposes, converting the alkaloid to its hydrochloride salt (this compound) can improve its stability and solubility in aqueous solutions.

Table 1: Chemical and Physical Properties

PropertyJacobineThis compound
Molecular Formula C₁₈H₂₅NO₆C₁₈H₂₆ClNO₆
Molecular Weight 351.4 g/mol 387.9 g/mol
Appearance Colorless solid platesExpected to be a crystalline solid
Solubility (Jacobine) Soluble in chloroform (B151607); sparingly soluble in ethanol (B145695), water, and ether.Expected to have increased water solubility.
Key Functional Groups Tertiary amine, diester, hydroxyl groupsTertiary amine hydrochloride, ester, hydroxyl groups, chloride

Data sourced from PubChem and other chemical databases.

Extraction, Isolation, and Synthesis Protocols

Experimental Protocol: Extraction and Isolation of Jacobine

This protocol is a composite method based on established procedures for the isolation of pyrrolizidine alkaloids from Senecio species.

1. Plant Material Preparation:

  • Collect aerial parts (leaves, stems, flowers) of Senecio jacobaea at the flowering stage, as PA concentrations are typically highest at this time.[5]

  • Air-dry the plant material in a well-ventilated area away from direct sunlight until brittle.

  • Grind the dried material into a fine powder using a laboratory mill.

2. Crude Alkaloid Extraction (Acid-Base Extraction):

  • Macerate 1 kg of the dried plant powder in 5 L of 0.5 M sulfuric acid for 48 hours with occasional stirring.

  • Filter the mixture through several layers of cheesecloth and then through filter paper to remove solid plant material.

  • Make the acidic aqueous extract strongly alkaline (pH 10-11) by the slow addition of concentrated ammonium (B1175870) hydroxide.

  • Extract the alkaline solution exhaustively with chloroform (5 x 1 L) in a large separatory funnel. The tertiary amine alkaloids will partition into the organic phase.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture. A large-scale extraction of 23 kg of plant material can yield 8-10 g of total alkaloids.[3]

3. Chromatographic Isolation of Jacobine:

  • Prepare a silica (B1680970) gel column (e.g., 60 Å, 70-230 mesh) in a suitable non-polar solvent like chloroform.

  • Dissolve the crude alkaloid mixture in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a solvent gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol (B129727) (e.g., Chloroform-Methanol 99:1, 98:2, 95:5, etc.).

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol:Ammonia 85:14:1) and visualizing with Dragendorff's reagent.

  • Fractions containing jacobine will appear as orange-brown spots. Pool the fractions that show a high concentration of the target compound.

  • Further purification can be achieved by re-chromatography of the jacobine-rich fractions or by preparative TLC.

  • Evaporate the solvent from the purified fractions to obtain crystalline jacobine.

Experimental Protocol: Synthesis of this compound

This general protocol is for the conversion of a tertiary amine alkaloid to its hydrochloride salt.

1. Reagent Preparation:

  • Prepare a solution of anhydrous HCl in a dry organic solvent. This can be done by bubbling dry HCl gas through anhydrous ethanol or dioxane, or by carefully adding acetyl chloride to anhydrous ethanol. (Caution: This should be performed in a fume hood with appropriate safety measures).

2. Salt Formation:

  • Dissolve the purified jacobine (e.g., 100 mg) in a minimal volume of a dry, non-polar solvent in which the hydrochloride salt is insoluble, such as anhydrous diethyl ether or acetone.

  • Slowly add the prepared HCl solution dropwise to the jacobine solution while stirring.

  • The this compound salt will precipitate out of the solution as a solid.

  • Continue adding the HCl solution until no further precipitation is observed.

3. Isolation and Drying:

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of the cold, anhydrous solvent (diethyl ether or acetone) to remove any unreacted jacobine or excess HCl.

  • Dry the resulting this compound powder in a vacuum desiccator over a drying agent like P₂O₅ or CaCl₂.

Quantitative Data

The concentration of pyrrolizidine alkaloids in S. jacobaea is highly variable. It is dependent on the plant's origin, developmental stage, and specific chemotype.

Table 2: Pyrrolizidine Alkaloid Content in Senecio jacobaea

Plant MaterialParameterConcentration RangeReference
Whole Plant (Dry Weight)Total Pyrrolizidine Alkaloids3.2 - 6.6 g/kg (0.32% - 0.66%)[3]
Young Leaves (Dry Weight)Total Pyrrolizidine Alkaloids19 - 22 mg/g (1.9% - 2.2%)[6][7]
Flowers (Fresh Weight)Total Pyrrolizidine Alkaloids400 - 1700 mg/kg (0.04% - 0.17%)[5]
Specific PA MixtureJacobine Content~24% of total PAs[2]

Mechanism of Action and Cellular Effects

The toxicity of jacobine, like other 1,2-unsaturated pyrrolizidine alkaloids, is not due to the parent molecule but rather its metabolic activation in the liver.

Bioactivation and Genotoxicity

Cytochrome P450 enzymes in the liver metabolize jacobine into highly reactive dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic metabolites. These electrophilic intermediates are potent alkylating agents. In vivo studies have shown that jacobine administration leads to significant, dose-dependent DNA damage, specifically:

  • DNA-DNA Interstrand Cross-links [8]

  • DNA-Protein Cross-links [8]

This ability to form adducts with biological macromolecules is the primary mechanism of its genotoxicity and cytotoxicity.[9] This damage can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Cellular Signaling Pathways

The DNA damage induced by jacobine metabolites triggers cellular stress responses. While specific pathways for jacobine are not fully elucidated, it is known that PAs in general can perturb critical DNA damage repair and cell cycle checkpoint pathways.

G Jacobine Jacobine CYP450 Hepatic CYP450 (Metabolic Activation) Jacobine->CYP450 DHPA Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->DHPA DNA Nuclear DNA DHPA->DNA Alkylation Proteins Cellular Proteins DHPA->Proteins Alkylation Adducts DNA & Protein Adducts Damage DNA Damage (Interstrand Cross-links) Adducts->Damage ATM_ATR ATM/ATR Kinases (Damage Sensors) Damage->ATM_ATR Senses Damage p53 p53 Activation ATM_ATR->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Induces Bax Bax/Bak Activation p53->Bax Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to Mito Mitochondrial Cytochrome c Release Bax->Mito Caspases Caspase Cascade Activation Mito->Caspases Caspases->Apoptosis

Caption: Bioactivation and DNA damage-induced apoptosis pathway for jacobine.

Experimental Workflow and Cytotoxicity Assessment

General Workflow for Bioactivity Screening

The investigation of a natural product like this compound follows a standardized workflow from crude plant material to purified compound and bioactivity assessment.

G Plant 1. S. jacobaea Plant Material Extract 2. Crude Alkaloid Extraction Plant->Extract Isolate 3. Chromatographic Isolation (Jacobine) Extract->Isolate Synth 4. Synthesis of Jaconine HCl Isolate->Synth Char 5. Structural Characterization (NMR, MS) Synth->Char Bioassay 6. In Vitro Bioassays (e.g., Cytotoxicity) Char->Bioassay InVivo 7. In Vivo Toxicity Studies (Animal Models) Bioassay->InVivo

Caption: Standard workflow for isolation and testing of this compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details a standard method for assessing the cytotoxicity of this compound against a human liver carcinoma cell line (HepG2), a common model for studying hepatotoxicity.

1. Cell Culture:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest confluent cells using trypsin-EDTA.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in sterile, serum-free medium or PBS.

  • Perform serial dilutions to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

  • Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and wells with a known hepatotoxin (positive control).

  • Incubate the plate for 24, 48, or 72 hours.

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 3: Cytotoxicity Data Presentation (Illustrative)

CompoundCell LineIncubation TimeIC₅₀ Value
This compoundHepG248 hoursData not available in reviewed literature
Doxorubicin (Reference)HepG248 hours~2-21 µM

Conclusion and Future Directions

Senecio jacobaea is a potent and viable source for the pyrrolizidine alkaloid jacobine, which can be chemically converted to its hydrochloride salt, this compound, for research applications. The primary mechanism of its toxicity involves metabolic activation in the liver to genotoxic intermediates that form DNA and protein adducts, ultimately triggering cell cycle arrest and apoptosis.

While the protocols and data presented in this guide provide a strong foundation for researchers, several challenges and opportunities remain. The high variability in alkaloid content within the plant necessitates careful sourcing and chemical profiling of the starting material. Furthermore, while the genotoxic mechanism is established, the specific downstream signaling cascades and protein interactions that mediate jacobine-induced apoptosis warrant further investigation. The lack of publicly available IC₅₀ data represents a significant knowledge gap that needs to be addressed to accurately quantify its cytotoxic potential. Future research should focus on standardized quantification of jacobine in various chemotypes and on detailed toxicological studies to fully characterize its profile as a potential research tool or, conversely, a public health concern.

References

The Biosynthesis of Jaconine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaconine (B1672729) hydrochloride is a pyrrolizidine (B1209537) alkaloid (PA) found in various species of the Jacobaea genus, notable for its chlorinated structure. This technical guide provides a comprehensive overview of the current understanding of the jaconine hydrochloride biosynthetic pathway. The synthesis originates from central metabolism, with the necine base deriving from polyamines and the necic acid moiety from the amino acid L-isoleucine. While the initial enzymatic step, catalyzed by homospermidine synthase, is well-characterized, the subsequent steps leading to the formation of the macrocyclic and chlorinated final product are less understood. This document summarizes the proposed biosynthetic pathway, presents available quantitative data on related alkaloids in Jacobaea vulgaris, details relevant experimental protocols, and provides visualizations of the key pathways and workflows to facilitate further research in this area.

Introduction

Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites produced by plants as a defense mechanism against herbivores.[1] Jaconine, a chlorinated PA, is a characteristic constituent of plants belonging to the genus Jacobaea (formerly Senecio). Its hydrochloride salt form is often isolated from plant material. The biosynthesis of PAs involves a complex interplay of enzymes that construct the characteristic bicyclic necine base and a varied necic acid moiety, which are then esterified to form the final alkaloid. Understanding the biosynthesis of this compound is crucial for elucidating the plant's defense mechanisms, assessing its potential toxicity, and exploring its pharmacological properties.

The Proposed Biosynthetic Pathway of Jaconine

The biosynthesis of jaconine is proposed to proceed through several key stages: the formation of the necine base, the synthesis of the necic acid, the esterification of these two moieties, and a final chlorination step.

Biosynthesis of the Necine Base (Retronecine)

The biosynthesis of the necine base of most PAs, including retronecine (B1221780) (the presumed necine base of jaconine), begins with the polyamines putrescine and spermidine (B129725), which are derived from the amino acids arginine and ornithine.

  • Homospermidine Formation: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) (EC 2.5.1.44).[2][3] HSS transfers an aminobutyl group from spermidine to putrescine.[2]

  • Oxidative Deamination and Cyclization: Homospermidine is then believed to undergo oxidative deamination by a diamine oxidase, followed by intramolecular cyclization (Mannich reaction) to form the pyrrolizidine ring system.

  • Hydroxylation and Desaturation: A series of hydroxylation and desaturation reactions, likely catalyzed by cytochrome P450 monooxygenases, are thought to convert the initial cyclized intermediate into the final necine base, retronecine.

Necine Base Biosynthesis Arginine Arginine/Ornithine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Arginine->Spermidine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine->Homospermidine Homospermidine Synthase (HSS) Pyrrolizidine_Intermediate Pyrrolizidine Intermediate Homospermidine->Pyrrolizidine_Intermediate Oxidative Deamination & Cyclization Retronecine Retronecine Pyrrolizidine_Intermediate->Retronecine Hydroxylation & Desaturation

Figure 1. Proposed biosynthetic pathway of the necine base, retronecine.
Biosynthesis of the Necic Acid (Jaconecic Acid)

The necic acid moiety of jaconine is jaconecic acid, a chlorinated derivative of senecic acid. Feeding experiments have shown that senecic acid is derived from two molecules of the amino acid L-isoleucine .[4][5][6][7][8] The exact enzymatic steps for the conversion of L-isoleucine to senecic acid, and subsequently to jaconecic acid, have not been fully elucidated. The proposed pathway for senecic acid formation involves the condensation of two isoleucine-derived five-carbon units.

Necic Acid Biosynthesis Isoleucine L-Isoleucine Five_Carbon_Intermediate Five-Carbon Intermediate Isoleucine->Five_Carbon_Intermediate Metabolic Conversion Senecic_Acid Senecic Acid Five_Carbon_Intermediate->Senecic_Acid Condensation of two units Jaconecic_Acid Jaconecic Acid Senecic_Acid->Jaconecic_Acid Chlorination Final Steps of Jaconine Biosynthesis Retronecine Retronecine Jacobine Jacobine Retronecine->Jacobine Esterification (Acyltransferase?) Jaconecic_Acid Jaconecic Acid Jaconecic_Acid->Jacobine Esterification (Acyltransferase?) Jaconine Jaconine Jacobine->Jaconine Chlorination (Halogenase?) Experimental Workflow for PA Analysis Plant_Material Dried Plant Material (Jacobaea vulgaris) Extraction Extraction with Acidified Methanol Plant_Material->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Quantification Quantification of Jaconine and other PAs Analysis->Quantification

References

Jacobine and Jaconine Hydrochloride: A Comprehensive Technical Examination of their Chemical Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical relationship between the pyrrolizidine (B1209537) alkaloid jacobine (B1672728) and its derivative, jaconine (B1672729) hydrochloride. Jacobine, a toxic pyrrolizidine alkaloid found in various plant species, undergoes a facile conversion to jaconine, its chlorohydrin derivative, upon reaction with hydrochloric acid. Subsequent treatment of jaconine with hydrochloric acid yields jaconine hydrochloride, the hydrochloride salt. This guide details the structural and physicochemical differences between these compounds, providing quantitative data, detailed experimental protocols for their interconversion and analysis, and visualizations of their chemical relationship. This information is critical for researchers involved in the study of pyrrolizidine alkaloid toxicity, metabolism, and the development of analytical standards.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds, many of which are known for their hepatotoxicity and carcinogenicity. Jacobine is a prominent member of this class, found in plants of the Senecio genus. Understanding the chemical transformations of jacobine is crucial for accurate toxicological assessment and for the preparation of analytical reference standards. This guide focuses on the chemical relationship between jacobine and two of its important derivatives: jaconine and this compound.

Jaconine is formed through the acid-catalyzed ring-opening of the epoxide group present in jacobine by hydrochloric acid, resulting in a chlorohydrin. Jaconine itself, still possessing a basic tertiary amine within its pyrrolizidine core, can be further converted into its hydrochloride salt, this compound. This conversion significantly alters the physicochemical properties of the molecule, most notably its solubility.

Chemical Structures and Properties

The chemical structures of jacobine, jaconine, and this compound are presented below, followed by a table summarizing their key quantitative properties.

Jacobine:

  • Systematic Name: (1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione[1]

  • Molecular Formula: C₁₈H₂₅NO₆[1]

  • Molecular Weight: 351.4 g/mol [1]

Jaconine:

  • Systematic Name: (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione[2]

  • Molecular Formula: C₁₈H₂₆ClNO₆[2][3]

  • Molecular Weight: 387.9 g/mol [2]

This compound:

  • Systematic Name: (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione hydrochloride

  • Molecular Formula: C₁₈H₂₇Cl₂NO₆

  • Molecular Weight: 424.3 g/mol

Table 1: Comparison of Quantitative Data
PropertyJacobineJaconineThis compound
Molecular Formula C₁₈H₂₅NO₆C₁₈H₂₆ClNO₆C₁₈H₂₇Cl₂NO₆
Molecular Weight ( g/mol ) 351.4[1]387.9[2]424.3
Melting Point (°C) 228[1]146-147[3]Not available
pKa Not availableNot availableNot available
Solubility Soluble in chloroform (B151607); sparingly soluble in ethanol (B145695), water, and ether.[1]Not availableExpected to have higher water solubility than jaconine.

Chemical Relationship and Transformation

The core chemical relationship revolves around two key transformations: the conversion of an epoxide to a chlorohydrin and the formation of a hydrochloride salt from a tertiary amine.

From Jacobine to Jaconine: Epoxide Ring-Opening

Jacobine possesses an epoxide ring, which is susceptible to nucleophilic attack under acidic conditions. In the presence of hydrochloric acid (HCl), the epoxide oxygen is protonated, making the electrophilic carbons of the epoxide ring more susceptible to attack by the chloride ion (Cl⁻). This results in the opening of the epoxide ring and the formation of a chlorohydrin, jaconine.

G Jacobine Jacobine (with epoxide ring) Jaconine Jaconine (Chlorohydrin) Jacobine->Jaconine Epoxide Ring-Opening HCl + HCl

Diagram 1: Conversion of Jacobine to Jaconine.
From Jaconine to this compound: Salt Formation

Jaconine, like its parent compound jacobine, contains a tertiary amine within the pyrrolizidine nucleus. This amine is basic and can readily react with an acid, such as hydrochloric acid, to form a salt. In this acid-base reaction, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from HCl, forming a quaternary ammonium (B1175870) cation and a chloride anion. The resulting ionic compound is this compound. This transformation significantly increases the polarity and, consequently, the aqueous solubility of the compound.

G Jaconine Jaconine (Tertiary Amine) Jaconine_HCl This compound (Quaternary Ammonium Salt) Jaconine->Jaconine_HCl Acid-Base Reaction HCl_salt + HCl

Diagram 2: Formation of this compound from Jaconine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of jaconine and this compound.

Synthesis of Jaconine from Jacobine

This protocol is based on the general principle of acid-catalyzed epoxide ring-opening to form a chlorohydrin.

Materials:

  • Jacobine

  • Hydrochloric acid (e.g., 2 M aqueous solution or HCl in a suitable organic solvent)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., a gradient of methanol (B129727) in chloroform)

Procedure:

  • Dissolve a known quantity of jacobine in a minimal amount of a suitable solvent (e.g., ethanol or acetone) in a round-bottom flask.

  • With stirring, add a stoichiometric equivalent of hydrochloric acid dropwise at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the excess acid with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude jaconine.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in chloroform.

  • Collect the fractions containing jaconine and evaporate the solvent to yield the purified product.

Synthesis of this compound from Jaconine

This protocol describes the formation of the hydrochloride salt from the tertiary amine of jaconine.

Materials:

  • Jaconine

  • Anhydrous diethyl ether (or other suitable aprotic solvent like ethyl acetate)

  • Anhydrous hydrogen chloride (gas or a solution in anhydrous diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Drying tube (e.g., with calcium chloride)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the purified jaconine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in anhydrous diethyl ether dropwise with constant stirring.

  • The this compound will precipitate out of the solution as a white solid.

  • Continue the addition of HCl until no further precipitation is observed.

  • Stir the suspension for an additional 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting white solid under vacuum to obtain pure this compound.

Analytical Methods

The analysis of jacobine and jaconine can be performed using various chromatographic and spectroscopic techniques.

4.3.1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) with a small amount of ammonia (B1221849) solution (e.g., 0.5%) to prevent tailing of the basic alkaloids.

  • Visualization: UV light (254 nm) and/or by staining with a suitable reagent such as Dragendorff's reagent.

4.3.2. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength of approximately 220 nm or mass spectrometry (LC-MS).

4.3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of jacobine and jaconine. Electrospray ionization (ESI) is a commonly used ionization technique. The protonated molecules [M+H]⁺ would be observed at m/z 352.2 for jacobine and m/z 388.1 for jaconine. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns.

4.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of jacobine and jaconine. Key differences in the NMR spectra would be observed around the site of the former epoxide ring. In the ¹H NMR spectrum of jaconine, new signals corresponding to the proton on the carbon bearing the hydroxyl group and the proton on the carbon bearing the chlorine atom would appear. In the ¹³C NMR spectrum, the signals for the two carbons of the epoxide ring in jacobine would be replaced by signals for a carbon bearing a hydroxyl group and a carbon bearing a chlorine atom in jaconine, with characteristic downfield shifts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the chemical transformations and a general workflow for the analysis of these compounds.

G cluster_synthesis Synthesis Pathway cluster_analysis Analytical Workflow Jacobine Jacobine Jaconine Jaconine Jacobine->Jaconine + HCl (aq) Jaconine_HCl This compound Jaconine->Jaconine_HCl + HCl (anhydrous) Sample Plant Extract or Synthesized Mixture Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Chromatography TLC or HPLC Separation Extraction->Chromatography Detection UV, MS, or NMR Analysis Chromatography->Detection

Diagram 3: Overview of Synthesis and Analysis.

Conclusion

The chemical relationship between jacobine, jaconine, and this compound is a straightforward series of acid-mediated transformations. The conversion of the epoxide in jacobine to the chlorohydrin in jaconine, followed by the formation of the hydrochloride salt, significantly alters the molecule's properties, particularly its solubility. The detailed experimental protocols and analytical methods provided in this guide offer a comprehensive resource for researchers working with these important pyrrolizidine alkaloids. A thorough understanding of these chemical relationships is fundamental for accurate toxicological studies, metabolic research, and the development of certified reference materials for food and environmental analysis.

References

The Toxicological Profile of Pyrrolizidine Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species worldwide, posing a significant health risk to both humans and livestock through the contamination of food, herbal products, and animal feed.[1] The toxicity of PAs is primarily attributed to their 1,2-unsaturated necine base structure, which, upon metabolic activation, can induce severe hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological profile of PAs, detailing their mechanisms of action, metabolic pathways, and the experimental methodologies used for their assessment. Quantitative toxicological data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their complex interactions within biological systems.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites that plants produce as a defense mechanism against herbivores.[2] To date, over 660 PAs and their N-oxides have been identified in more than 6,000 plant species.[2][4] Structurally, PAs consist of a necine base, which is a pyrrolizidine ring, esterified with one or more necic acids.[2][5] The presence of a double bond at the 1,2-position of the necine base is a critical determinant of their toxicity.[3][6] PAs can be classified into three main types based on their necine base: retronecine, heliotridine, and otonecine (B3428663) types, all of which are considered toxic, and the platynecine type, which has a saturated necine base and is generally considered non-toxic.[7][8][9]

Human exposure to PAs can occur through the consumption of contaminated agricultural products, such as grains, honey, milk, and eggs, as well as through the use of herbal remedies and teas.[2][10][11] Chronic exposure to low levels of these alkaloids is a major concern, as their effects are cumulative and can lead to severe health issues, including hepatic veno-occlusive disease (HVOD), also known as sinusoidal obstruction syndrome (HSOS), liver cirrhosis, and cancer.[2][7][12]

Mechanism of Toxicity

The toxicity of PAs is not inherent to the parent compounds but is a consequence of their metabolic activation in the liver.[12][13] This process, primarily mediated by cytochrome P450 (CYP) enzymes, converts the inert PAs into highly reactive electrophilic pyrrolic esters, known as dehydro-pyrrolizidine alkaloids (DHPAs).[1][8][14]

These reactive metabolites can then interact with cellular nucleophiles, leading to a cascade of toxic events:

  • Formation of Protein Adducts: DHPAs readily bind to cellular proteins, forming pyrrole-protein adducts.[4][9] This covalent modification can disrupt protein function, leading to cytotoxicity and contributing to the development of hepatotoxicity. The formation of these adducts is considered a key initiating event in PA-induced liver injury.[9]

  • Formation of DNA Adducts: DHPAs can also bind to DNA, forming a characteristic set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts.[4][15] These adducts are mutagenic and are considered the primary cause of the genotoxic and carcinogenic effects of PAs.[2][15] The formation of these adducts can lead to DNA strand breaks, DNA-protein cross-links, chromosomal aberrations, and gene mutations.[1][16] A signature mutation pattern of G:C → T:A transversions has been associated with PA-induced carcinogenesis.[2][16]

Signaling Pathways Implicated in PA Toxicity

Recent transcriptomic studies have revealed that PAs can disrupt several critical signaling pathways, further elucidating their mechanisms of toxicity. In human liver cells, PAs have been shown to affect pathways related to:

  • Cell Cycle Regulation: PAs can induce cell cycle arrest, particularly in the S phase, which may be a cellular response to DNA damage.[17]

  • DNA Damage Repair: Exposure to PAs activates DNA damage response pathways. However, the persistent formation of DNA adducts can overwhelm these repair mechanisms, leading to the accumulation of mutations.[17]

  • Apoptosis: PAs can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][18] The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, resulting in the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death.[18]

  • Oxidative Stress: The metabolism of PAs can lead to the excessive production of reactive oxygen species (ROS), causing cellular oxidative stress.[7] This can damage cellular components, including lipids, proteins, and DNA, contributing to the overall toxicity of PAs.

Quantitative Toxicological Data

The toxicity of pyrrolizidine alkaloids can vary significantly depending on their chemical structure. The following tables summarize available quantitative data to facilitate comparison.

Table 1: In Silico Predicted Lethal Dose 50 (LD50) Values of Select Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidPredicted Rat Oral LD50 (mg/kg)[19]
Lasiocarpine72
Retrorsine34
Senecionine50
Monocrotaline175
Riddelliine110
Lycopsamine1500
Echimidine490
Heliotrine300

Data from in silico prediction models.

Table 2: Cytotoxicity (EC50) of Pyrrolizidine Alkaloids in HepG2-CYP3A4 Cells

Pyrrolizidine AlkaloidEC50 (µM) after 24h ExposureEC50 (µM) after 72h Exposure
Lasiocarpine12.6Not specified
Seneciphylline26.2Between 2 and 60
RetrorsineBetween 10 and 70Between 2 and 60
RiddelliineBetween 10 and 70Between 2 and 60
SenecionineBetween 10 and 70Between 2 and 60
EchimidineBetween 10 and 70Between 2 and 60
Monocrotaline> 100Between 200 and 500
Europine> 100Between 200 and 500
Indicine> 100> 500
Lycopsamine> 100> 500
HeliotrineNot specifiedBetween 2 and 60

Table 3: Genotoxicity Benchmark Dose (BMD) Modeling in HepG2-CYP3A4 Cells

Pyrrolizidine AlkaloidBMDL (µM)
Retrorsine0.14
Lasiocarpine~0.2 - 0.5
Seneciphylline~0.2 - 0.5
Riddelliine~0.2 - 0.5
Senecionine~0.2 - 0.5
Echimidine~0.2 - 0.5
Heliotrine~1.4
Indicine~1.4
Europine~14
Lycopsamine~62
MonocrotalineNot specified

BMDL (Benchmark Dose Lower Confidence Limit) values were derived from modeling the induction of DNA damage markers.

Table 4: Health-Based Guidance Values for Pyrrolizidine Alkaloids

ParameterValueBasisReference
No-Observed-Adverse-Effect Level (NOAEL)10 µg/kg body weight/dayNon-carcinogenic liver damage in a chronic rat study with riddelliine.[20]
Tolerable Daily Intake (TDI)0.1 µg/kg body weight/dayDerived from the NOAEL with an uncertainty factor of 100.[20]
Benchmark Dose Lower Confidence Limit (BMDL10)237 µg/kg body weight/day10% excess risk of liver hemangiosarcoma in female rats exposed to riddelliine.[21]
Recommended Daily Intake (BfR)Not more than 0.007 µg/kg body weight/dayPrecautionary value from the German Federal Institute for Risk Assessment.[21]

Experimental Protocols

The assessment of pyrrolizidine alkaloid toxicity involves a variety of in vitro and in vivo experimental models.

In Vitro Models
  • Liver Microsome Assays:

    • Objective: To study the metabolic activation of PAs by CYP enzymes.

    • Methodology:

      • Preparation of Microsomes: Liver microsomes are isolated from the species of interest (e.g., human, rat) via differential centrifugation of liver homogenates. Protein concentration is quantified using a standard method like the Bradford assay.[22]

      • Incubation: The test PA is incubated with the liver microsomes in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) that includes an NADPH-regenerating system to support CYP activity.[22]

      • Analysis: The formation of reactive metabolites can be assessed by trapping them with nucleophiles like glutathione (B108866) and analyzing the resulting conjugates by LC-MS/MS. The depletion of the parent PA can also be monitored.[23]

  • Cell-Based Assays (e.g., HepG2, HepaRG cells):

    • Objective: To evaluate the cytotoxicity, genotoxicity, and mechanisms of action of PAs in a cellular context.

    • Methodology:

      • Cell Culture: Human hepatoma cell lines like HepG2 or HepaRG are cultured under standard conditions. To enhance metabolic competence, cells overexpressing specific CYP enzymes (e.g., HepG2-CYP3A4) are often used.[17][24]

      • Exposure: Cells are treated with a range of concentrations of the test PA for a defined period (e.g., 24, 48, or 72 hours).

      • Cytotoxicity Assessment: Cell viability is measured using assays such as MTT, WST-1, or by quantifying the release of lactate (B86563) dehydrogenase (LDH).[24][25]

      • Genotoxicity Assessment: DNA damage can be evaluated using the Comet assay, γH2AX staining (a marker for DNA double-strand breaks), or by measuring the induction of p53.[17]

      • Mechanism of Action Studies: Transcriptomic analysis (e.g., RNA sequencing) can identify changes in gene expression and affected signaling pathways. Flow cytometry can be used to analyze cell cycle distribution. Apoptosis can be assessed by measuring caspase activity or using TUNEL assays.[17]

In Vivo Models
  • Rodent Studies (Rats, Mice):

    • Objective: To investigate the systemic toxicity, hepatotoxicity, and carcinogenicity of PAs in a whole-animal model.

    • Methodology:

      • Animal Dosing: Animals are typically administered the PA via oral gavage over a defined period (e.g., acute, sub-chronic, or chronic studies).[26]

      • Clinical Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

      • Biochemical Analysis: Blood samples are collected to measure liver enzymes (e.g., ALT, AST) and other markers of organ function.[9]

      • Histopathology: At the end of the study, tissues (especially the liver) are collected, preserved, and examined microscopically for pathological changes, such as necrosis, fibrosis, and tumor formation.[27]

      • DNA Adduct Analysis: DNA can be isolated from the liver and other tissues to quantify the levels of DHP-derived DNA adducts using techniques like LC-MS/MS.[15]

Visualizations of Key Pathways and Workflows

Metabolic_Activation_of_Pyrrolizidine_Alkaloids PA Pyrrolizidine Alkaloid (PA) (1,2-unsaturated) CYP450 Hepatic CYP450s (e.g., CYP3A4) PA->CYP450 Oxidation PANO PA N-oxide PANO->PA Reduction Gut_Microbiota Gut Microbiota Reduction PANO->Gut_Microbiota DHPA Dehydro-PA (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA Hydrolysis Hydrolysis DHPA->Hydrolysis GSH_Detox GSH Conjugation (Detoxification) DHPA->GSH_Detox Protein_Adducts Pyrrole-Protein Adducts DHPA->Protein_Adducts DHP Dehydronecine (DHP) Hydrolysis->DHP DNA_Adducts DHP-DNA Adducts DHP->DNA_Adducts Excretion Excretion GSH_Detox->Excretion Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Gut_Microbiota->PA

Caption: Metabolic activation and detoxification pathways of pyrrolizidine alkaloids.

PA_Induced_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., FasR, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 PA_Metabolites PA Metabolites (DHPAs) Mitochondrion Mitochondrion PA_Metabolites->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways of PA-induced apoptosis.

Experimental_Workflow_for_PA_Toxicity_Assessment cluster_invitro In Vitro Models cluster_invivo In Vivo Models (Rodents) In_Vitro In Vitro Assessment Microsomes Liver Microsomes In_Vitro->Microsomes Hepatocytes Hepatocytes (e.g., HepG2, Primary) In_Vitro->Hepatocytes In_Vivo In Vivo Assessment Dosing PA Administration (Oral Gavage) In_Vivo->Dosing Metabolism Metabolic Activation (CYP Activity) Microsomes->Metabolism Cytotoxicity Cytotoxicity (MTT, LDH) Hepatocytes->Cytotoxicity Genotoxicity_vitro Genotoxicity (Comet, γH2AX) Hepatocytes->Genotoxicity_vitro Risk_Assessment Human Health Risk Assessment Metabolism->Risk_Assessment Cytotoxicity->Risk_Assessment Genotoxicity_vitro->Risk_Assessment Biochem Biochemistry (ALT, AST) Dosing->Biochem Histopath Histopathology (Liver) Dosing->Histopath Adducts DNA/Protein Adducts Dosing->Adducts Carcinogenicity Carcinogenicity (Long-term studies) Dosing->Carcinogenicity Biochem->Risk_Assessment Histopath->Risk_Assessment Adducts->Risk_Assessment Carcinogenicity->Risk_Assessment

Caption: Experimental workflow for assessing pyrrolizidine alkaloid toxicity.

Conclusion

The toxicological profile of pyrrolizidine alkaloids is complex, characterized by a requirement for metabolic activation to exert their harmful effects. The formation of reactive pyrrolic metabolites is a pivotal event, leading to the formation of protein and DNA adducts that drive hepatotoxicity, genotoxicity, and carcinogenicity. A thorough understanding of these mechanisms, supported by robust in vitro and in vivo experimental data, is essential for the accurate risk assessment of these prevalent natural toxins. The continued investigation into the signaling pathways disrupted by PAs and the development of more sensitive analytical methods will further enhance our ability to protect public health from the adverse effects of pyrrolizidine alkaloid exposure.

References

An In-depth Technical Guide on the Putative Mechanism of Action of Jaconine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the available toxicological information and theoretical mechanisms of action for jaconine (B1672729) hydrochloride. Jaconine is a pyrrolizidine (B1209537) alkaloid with demonstrated toxicity, and all handling and experimental procedures should be conducted with appropriate safety precautions. The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Introduction

Jaconine is a pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Senecio genus.[1] Like other PAs, jaconine is recognized for its significant hepatotoxicity, which is a primary concern for both human and animal health.[1] The toxic effects of PAs are primarily mediated by their metabolic activation in the liver to highly reactive pyrrolic esters.[1] Jaconine hydrochloride is the salt form of jaconine, which is readily formed by the reaction of jacobine (B1672728) with hydrochloric acid.[2] Due to the limited direct research on the specific mechanism of action of this compound, this guide will focus on the well-documented activities of the closely related and structurally similar pyrrolizidine alkaloid, jacobine, as a predictive model for jaconine's biological effects.

Core Theory: Genotoxicity via DNA Cross-Linking

The principal theory for the mechanism of action of jaconine and related PAs is the induction of genotoxicity following metabolic activation. The liver metabolizes these alkaloids into highly reactive electrophiles that can form adducts with cellular macromolecules, including DNA. This leads to DNA damage, which can trigger various cellular responses, including cell cycle arrest and apoptosis.

In Vivo Evidence from Jacobine

A study on jacobine provides significant insight into the potential genotoxic profile of jaconine.[1] The study demonstrated that jacobine is a potent genotoxic agent in vivo, inducing significant DNA cross-linking in the liver of rats.[1] It is highly probable that jaconine exhibits a similar genotoxic profile due to its structural similarity.[1]

Data Presentation: Genotoxicity of Jacobine

The following table summarizes the quantitative data on the types of DNA damage induced by jacobine in rats.

Dose Range (mg/kg, i.p.)Type of DNA DamageObservation
5 - 60DNA-DNA Interstrand Cross-linkingSignificant and dose-dependent
15 - 60DNA-Protein Cross-linkingSignificant
5 - 60DNA Single-Strand BreaksNot detectable
Data sourced from a study on male Sprague-Dawley rats.[1]

Experimental Protocols

In Vivo Genotoxicity of Jacobine in Rats

This protocol details the methodology used to assess the genotoxicity of jacobine in male Sprague-Dawley rats.[1]

  • Animal Model: Male Sprague-Dawley rats were utilized for the study.

  • Test Substance Administration: Jacobine was administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 60 mg/kg body weight.

  • Sample Collection: Four hours after administration, the rats were euthanized, and their livers were perfused. Hepatic nuclei were subsequently isolated.

  • DNA Damage Analysis: The alkaline elution technique was employed to characterize the types of DNA damage induced. This method can distinguish between DNA single-strand breaks, DNA-DNA interstrand cross-links, and DNA-protein cross-links.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sample_processing Sample Processing cluster_analysis Analysis animal_model Male Sprague-Dawley Rats admin Jacobine Administration (5-60 mg/kg, i.p.) animal_model->admin euthanasia Euthanasia (4h post-admin) admin->euthanasia perfusion Liver Perfusion euthanasia->perfusion isolation Hepatic Nuclei Isolation perfusion->isolation analysis Alkaline Elution Technique isolation->analysis damage_types DNA Damage Characterization (SSB, Interstrand & DNA-Protein Cross-links) analysis->damage_types

Caption: Experimental workflow for in vivo genotoxicity testing of Jacobine.

Hypothetical Signaling Pathways

While direct evidence for this compound is lacking, the DNA damage induced by pyrrolizidine alkaloids would likely trigger cell cycle arrest and apoptosis through established signaling pathways. The following diagrams illustrate these hypothetical pathways.

apoptosis_pathway jaconine This compound (Metabolically Activated) dna_damage DNA Cross-linking jaconine->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical DNA damage-induced intrinsic apoptosis pathway.

cell_cycle_arrest_pathway jaconine This compound (Metabolically Activated) dna_damage DNA Cross-linking jaconine->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Activation atm_atr->chk1_chk2 p53 p53 Activation atm_atr->p53 cdk_cyclin CDK-Cyclin Complexes chk1_chk2->cdk_cyclin Inhibits p21 p21 Upregulation p53->p21 p21->cdk_cyclin Inhibits cell_cycle Cell Cycle Progression cdk_cyclin->cell_cycle arrest Cell Cycle Arrest cdk_cyclin->arrest

Caption: Hypothetical pathway for DNA damage-induced cell cycle arrest.

Conclusion

The primary mechanism of action of this compound is theorized to be its genotoxic potential, a characteristic shared with other pyrrolizidine alkaloids. This is supported by strong evidence from the closely related compound, jacobine, which induces DNA-DNA and DNA-protein cross-links in vivo.[1] Such DNA damage is a known trigger for cellular signaling cascades that can lead to cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe. Further research is required to elucidate the specific signaling pathways directly modulated by this compound and to confirm that its mechanism of action mirrors that of jacobine. The hypothetical pathways presented in this guide provide a framework for future investigation into the precise molecular events following cellular exposure to this compound.

References

In-Depth Technical Guide to Jaconine Hydrochloride: Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage and stability of Jaconine hydrochloride, a pyrrolizidine (B1209537) alkaloid. The information is curated for professionals in research and drug development, offering detailed insights into best practices for maintaining the integrity of this compound.

Overview of this compound

This compound is the salt form of Jaconine, a pyrrolizidine alkaloid. Like other compounds in its class, its stability is paramount for accurate and reproducible research, as well as for the development of any potential pharmaceutical applications. Degradation can lead to a loss of potency and the formation of impurities with altered toxicological profiles.

Recommended Storage Conditions

Proper storage is critical for preserving the chemical integrity of this compound. The following conditions are recommended based on available safety data sheets and information on related compounds.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale & Additional Notes
Temperature Long-term: -20°C.[1][2] Short-term: Cool location.[3][4]Freezing temperatures minimize chemical degradation and microbial growth. For routine use, refrigeration is acceptable.
Light Protect from light.[5]Exposure to light, particularly UV radiation, can induce photodegradation. Store in amber vials or in the dark.
Moisture Keep in a dry place.[5]The compound is a hydrochloride salt and can be hygroscopic. Moisture can lead to hydrolysis.
Atmosphere Store in a tightly sealed, original receptacle.[3][4]This prevents exposure to moisture and atmospheric oxygen, which can cause oxidative degradation.
Ventilation Store in a well-ventilated place.[3]This is a general laboratory safety practice.

Chemical Stability and Degradation

This compound is reported to be stable under normal storage conditions.[3] However, like other pyrrolizidine alkaloids, it is susceptible to degradation under specific stress conditions.

pH Stability

Based on studies of related pyrrolizidine alkaloids, this compound is expected to be relatively stable in neutral and acidic aqueous solutions. However, it is prone to degradation in alkaline conditions. This is likely due to the hydrolysis of the ester linkages in the molecule.

Thermal Stability
Photostability

Pyrrolizidine alkaloids can be degraded by UV radiation. Therefore, it is crucial to protect this compound from light to prevent photodegradation.

Incompatibilities

This compound should not be stored with or exposed to the following:

  • Strong oxidizing agents[3][5]

  • Strong bases[5]

  • Alkaline materials[5]

  • Ammonia[5]

Plausible Degradation Pathway

While a specific degradation pathway for this compound has not been detailed in the available literature, a plausible pathway can be inferred from the known degradation of other pyrrolizidine alkaloids, such as Senecionine. The primary degradation routes are likely to be hydrolysis of the ester bonds and oxidation of the tertiary amine.

G cluster_0 Degradation of this compound A This compound B Hydrolysis (Alkaline Conditions) A->B C Oxidation A->C D Photodegradation (UV Light) A->D E Hydrolyzed Jaconine (Loss of Ester Linkage) B->E F Jaconine N-oxide C->F G Photodegradation Products D->G G cluster_0 Forced Degradation Workflow A This compound Stock Solution B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (UV Lamp) A->F G Analyze by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G

References

Jaconine Hydrochloride: A Comprehensive Technical Review of its Discovery, Chemistry, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaconine (B1672729) hydrochloride, a pyrrolizidine (B1209537) alkaloid derived from jacobine (B1672728), is a naturally occurring compound found in various plant species, most notably Senecio jacobaea (common ragwort). Like other pyrrolizidine alkaloids, jaconine is recognized for its significant hepatotoxicity, posing a potential risk to both human and animal health. This technical guide provides an in-depth overview of the discovery and history of jaconine hydrochloride, its physicochemical properties, and a detailed examination of its toxicological profile, including its mechanism of action and genotoxicity. The document also outlines experimental protocols for the isolation of related alkaloids and discusses the compound's implications for drug development and safety assessment.

Discovery and History

The history of jaconine is intrinsically linked to the broader study of pyrrolizidine alkaloids from plants of the Senecio genus. While a precise date and individual discoverer of this compound are not well-documented in readily available literature, its identification followed the isolation and characterization of its parent alkaloid, jacobine. Jaconine is formed through the reaction of jacobine with hydrochloric acid, resulting in a chlorhydrin derivative.[1] The study of these alkaloids was largely driven by observations of livestock poisoning after ingestion of plants such as ragwort.[1][2] These incidents spurred chemical investigations to isolate and identify the toxic constituents, leading to the characterization of a range of pyrrolizidine alkaloids, including jaconine. Honey produced from the nectar of these plants has also been found to be contaminated with jaconine and other related alkaloids.[3]

Physicochemical Properties

This compound is the salt form of the pyrrolizidine alkaloid jaconine. While extensive experimental data for the hydrochloride salt is not widely published, the properties of the jaconine free base provide a foundation for its chemical characterization.

PropertyValueSource
Chemical Name (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dionePubChem
Molecular Formula C₁₈H₂₆ClNO₆PubChem
Molecular Weight 387.9 g/mol PubChem
CAS Number 480-75-1PubChem
Appearance Presumed to be a crystalline solid.
Solubility Expected to have higher aqueous solubility than the free base due to its salt form.
Parent Alkaloid Jacobine[1]
Natural Source Senecio jacobaea (Common Ragwort)[2]

Experimental Protocols

Isolation of Pyrrolizidine Alkaloids from Senecio jacobaea

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general method for the extraction of pyrrolizidine alkaloids from Senecio species can be described. This process relies on the basic nature of the alkaloid nitrogen, allowing for acid-base extraction.

G plant_material Dried and powdered Senecio jacobaea plant material extraction Maceration with acidic ethanol (B145695) (e.g., 0.5% tartaric acid in ethanol) plant_material->extraction filtration Filtration to separate the extract from solid plant residue extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration acid_base_extraction Aqueous acid extraction (e.g., 2% H2SO4) followed by washing with an organic solvent (e.g., diethyl ether) to remove non-alkaloidal compounds concentration->acid_base_extraction basification Basification of the aqueous layer with a strong base (e.g., NH4OH) to pH ~9-10 acid_base_extraction->basification chloroform_extraction Extraction of the free alkaloids into an organic solvent (e.g., chloroform) basification->chloroform_extraction drying_concentration Drying of the organic extract (e.g., with anhydrous Na2SO4) and concentration to yield crude alkaloid mixture chloroform_extraction->drying_concentration chromatography Chromatographic separation (e.g., column chromatography or preparative HPLC) to isolate individual alkaloids like jacobine drying_concentration->chromatography hcl_treatment Treatment of isolated jacobine with hydrochloric acid to form this compound chromatography->hcl_treatment crystallization Crystallization to purify this compound hcl_treatment->crystallization

Figure 1: General workflow for the isolation and preparation of this compound.
Synthesis of Jaconine from Jacobine

Jaconine is a chlorhydrin derivative of jacobine.[1] The synthesis involves the reaction of jacobine with hydrochloric acid.

G jacobine Jacobine (isolated from natural source) dissolution Dissolution in a suitable solvent (e.g., chloroform) jacobine->dissolution hcl_addition Addition of hydrochloric acid (e.g., concentrated HCl or HCl gas) dissolution->hcl_addition reaction Stirring at controlled temperature to facilitate the reaction hcl_addition->reaction workup Reaction work-up (e.g., neutralization, extraction) reaction->workup purification Purification of this compound (e.g., crystallization or chromatography) workup->purification

Figure 2: Synthetic pathway for the conversion of jacobine to this compound.

Toxicological Profile

Acute Toxicity
Hepatotoxicity and Mechanism of Action

The primary toxic effect of jaconine, like other pyrrolizidine alkaloids, is severe hepatotoxicity.[4] The parent compound itself is not the toxic agent; it requires metabolic activation in the liver. This bioactivation is primarily mediated by cytochrome P450 enzymes, which convert jaconine into highly reactive electrophilic pyrrolic esters.[4]

These reactive metabolites can then alkylate cellular macromolecules, including DNA, proteins, and other nucleophiles. This covalent binding disrupts normal cellular function and initiates a cascade of events leading to cytotoxicity, genotoxicity, and potentially carcinogenicity.[4]

G cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) jaconine_hcl This compound (ingested) jaconine_hcl_liver Jaconine jaconine_hcl->jaconine_hcl_liver Absorption and transport to liver pyrrolic_esters Reactive Pyrrolic Esters (Dehydro-jaconine) jaconine_hcl_liver->pyrrolic_esters Metabolic Activation cyp450 Cytochrome P450 Enzymes adducts Macromolecular Adducts pyrrolic_esters->adducts Alkylation macromolecules Cellular Macromolecules (DNA, Proteins) cellular_damage Cellular Damage and Disruption of Function adducts->cellular_damage apoptosis_necrosis Hepatocyte Apoptosis/Necrosis cellular_damage->apoptosis_necrosis liver_injury Liver Injury apoptosis_necrosis->liver_injury

Figure 3: Proposed signaling pathway for this compound-induced hepatotoxicity.
Genotoxicity

Direct genotoxicity data for jaconine is limited. However, studies on the closely related parent alkaloid, jacobine, provide strong evidence for a genotoxic mechanism. In vivo studies in rats have demonstrated that jacobine induces significant DNA damage in the liver.

Dose Range (mg/kg, i.p.)Observed Genotoxic Effect in Rat LiverSource
5 - 60Significant dose-dependent DNA-DNA interstrand cross-linking[4]
15 - 60Significant DNA-protein cross-linking[4]
5 - 60No detectable DNA single-strand breaks[4]

Given the structural similarity and shared metabolic activation pathway, it is highly probable that jaconine exhibits a comparable genotoxic profile to jacobine.[4]

Pharmacokinetics

Detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion) specifically for this compound are not well-documented in the available literature. However, for pyrrolizidine alkaloids in general, rapid absorption from the gastrointestinal tract is typical.[4] Following absorption, they are transported to the liver via the portal vein, where they undergo the metabolic activation described above.[4]

Implications for Drug Development and Research

The high toxicity of this compound precludes its direct use as a therapeutic agent. However, the study of its mechanism of toxicity provides valuable insights for drug development and safety assessment:

  • Toxicophore Identification: The unsaturated pyrrolizidine nucleus is a known toxicophore. Understanding its bioactivation is crucial for screening new chemical entities for potential hepatotoxicity.

  • Natural Product Safety: The presence of jaconine in plants and honey highlights the importance of screening natural products and herbal remedies for toxic contaminants.

Conclusion

This compound is a potent hepatotoxic and likely genotoxic pyrrolizidine alkaloid. Its toxicity is mediated through metabolic activation in the liver to reactive pyrrolic metabolites that cause widespread cellular damage. While specific quantitative toxicological and pharmacokinetic data for jaconine are scarce, the available information on related compounds and its GHS classification underscore its significant health risks. Researchers and professionals in drug development should exercise extreme caution when handling this compound and consider its toxicological profile in any experimental design or risk assessment involving pyrrolizidine alkaloid-containing materials. Further research is warranted to fully characterize the quantitative aspects of its toxicity and pharmacokinetics.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Jaconine (B1672729) Hydrochloride, Related Compounds, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring secondary metabolites found in over 6,000 plant species, representing approximately 3% of the world's flowering plants.[1][2] These compounds are produced by plants as a defense mechanism against herbivores.[2][3] Of the more than 660 PAs and their N-oxides (PANOs) identified, about half exhibit significant toxicity, including carcinogenicity and particularly hepatotoxicity.[2][4]

This guide focuses on a specific subset of these compounds: jacobine (B1672728), its chlorinated derivative jaconine, and other structurally related PAs isolated from the genus Senecio, such as Senecio jacobaea (tansy ragwort).[4][5] Jacobine and its related compounds are of significant interest in toxicology and pharmacology due to their potent biological activities.[5][6] Human and livestock exposure can occur through the consumption of contaminated food products like grains, honey, milk, and herbal supplements.[4][7] This document provides a comprehensive overview of the chemistry, biological activity, and toxicological mechanisms of jacobine, jaconine, and their congeners, serving as a technical resource for professionals in drug development and toxicology research.

Chemical Structures and Properties

Jaconine, jacobine, senecionine (B1681732), and retrorsine (B1680556) are macrocyclic diester pyrrolizidine alkaloids, characterized by a core necine base esterified with a necic acid.[2] The 1,2-unsaturated nature of the necine base is a key structural feature required for their toxicity.[1][2]

Jaconine is a chlorinated pyrrolizine alkaloid, structurally related to jacoline (B191633) where a secondary hydroxyl group is replaced by chlorine.[8] Jacobine , its precursor, is an epoxide-containing PA that can be converted to jaconine via a reaction with hydrochloric acid.[9] Other significant related PAs include Senecionine and Retrorsine , which are commonly found alongside jacobine in Senecio species.[10][11][12]

Table 1: Physicochemical Properties of Jaconine, Jacobine, and Related PAs
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Structural Features
Jaconine C₁₈H₂₆ClNO₆387.9480-75-1Chlorohydrin, Macrocyclic Lactone[8]
Jacobine C₁₈H₂₅NO₆351.46870-67-3Epoxide Ring, Macrocyclic Lactone[9][13]
Senecionine C₁₈H₂₅NO₅335.39130-01-812-membered Lactone Ring[11][14]
Retrorsine C₁₈H₂₅NO₆351.39480-54-6Bicyclic Pyrrolizidine Ring[12][15]

Synthesis and Derivatization

Detailed, publicly available protocols for the complete chemical synthesis of jaconine hydrochloride are scarce. The primary described method of formation is through the derivatization of its naturally occurring precursor, jacobine.

Jacobine, when treated with hydrochloric acid, undergoes a reaction that opens the epoxide ring to form the corresponding chlorohydrin, which is jaconine.[9] This relationship highlights a straightforward method for generating jaconine from isolated jacobine for research purposes.

G Jacobine Jacobine (Epoxide-containing PA) Reaction + Hydrochloric Acid (HCl) (Epoxide Ring Opening) Jacobine->Reaction Jaconine Jaconine (Chlorohydrin derivative) Reaction->Jaconine

Caption: Derivatization of Jacobine to Jaconine.

Biological Activities and Toxicology

The primary biological effect of jacobine, jaconine, and related 1,2-unsaturated PAs is significant hepatotoxicity.[5][7] These compounds are also recognized as potentially carcinogenic, mutagenic, and teratogenic.[2][6]

  • Hepatotoxicity : The liver damage is a result of metabolic activation into highly reactive pyrrolic metabolites.[5] This can lead to conditions such as hepatic veno-occlusive disease.[5][15]

  • Genotoxicity : The reactive metabolites can form adducts with DNA, leading to genotoxic effects.[5][16] Retrorsine, for example, has been shown to bind with DNA and inhibit the proliferative capacity of hepatocytes.[16]

  • Enzyme Modulation : Senecionine has been observed to decrease the activities of glutathione (B108866) S-transferase, aminopyrine (B3395922) demethylase, and arylhydrocarbon hydroxylase (AHH).[7][17]

Table 2: Summary of Toxicological Data
CompoundTest OrganismRoute of AdministrationValueUnitsReference
Senecionine MouseIntravenous (i.v.)LD₅₀: 64.12 ± 2.24mg/kg[14]

Mechanism of Action: Metabolic Activation

The toxicity of jacobine and related PAs is not inherent to the parent molecule but arises from its metabolic activation within the liver.[5] The process is primarily mediated by cytochrome P450 (CYP450) monooxygenases.[11]

  • Activation : The 1,2-unsaturated necine base of the PA is oxidized by CYP450 enzymes to form a highly reactive dehydropyrrolizidine alkaloid (DHPA), also known as a pyrrolic ester.[5][11]

  • Electrophilic Attack : The resulting DHPA is a potent electrophile. It readily reacts with cellular nucleophiles.

  • Adduct Formation : The DHPA forms covalent bonds (adducts) with biological macromolecules, including DNA and cellular proteins.[5][11]

  • Cellular Damage : These adducts disrupt normal cellular function, leading to loss of cellular integrity, necrosis, inhibition of mitosis, and induction of apoptosis, ultimately causing the observed hepatotoxicity and genotoxicity.[5]

G cluster_liver Hepatocyte (Liver Cell) PA Jacobine / Related PA (1,2-Unsaturated) CYP450 Cytochrome P450 Enzymes PA->CYP450 Metabolic Oxidation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA Macro Cellular Macromolecules (DNA, Proteins) DHPA->Macro Electrophilic Attack Adducts Covalent Adducts Damage Cellular Damage & Cytotoxicity Adducts->Damage

Caption: Metabolic activation pathway of Pyrrolizidine Alkaloids.

Experimental Protocols

The following is a representative methodology for an in vivo study to assess the hepatotoxicity of a pyrrolizidine alkaloid, based on protocols described for senecionine.[7][17]

Objective: To determine the effect of senecionine on hepatic enzyme activity in a rodent model.

Materials:

  • Test Animals: Swiss albino rats (155-175 g)

  • Test Compound: Senecionine

  • Vehicle: Normal saline

  • Homogenization Buffer: 1.15% KCl, 0.02 M HEPES (pH 7.4)

  • Standard laboratory equipment for dosing, dissection, and homogenization.

Methodology:

  • Animal Acclimatization: House animals in standard conditions with free access to food and water for at least one week prior to the experiment.

  • Grouping: Divide animals into a control group and test groups (e.g., low dose and high dose).

  • Dosing Regimen:

    • Administer senecionine to the test groups at the desired daily doses (e.g., 40 or 80 mg/kg body weight). The route of administration (e.g., intraperitoneal, oral gavage) should be consistent.

    • Administer an equivalent volume of the vehicle (normal saline) to the control group.

    • Continue the dosing for a specified period (e.g., 3 consecutive days).[17]

  • Sample Collection: 24 hours after the final dose, euthanize the animals via an approved method.

  • Tissue Processing:

    • Immediately perform a laparotomy and excise the liver.

    • Weigh the liver.

    • Homogenize the liver tissue in ice-cold homogenization buffer.

  • Biochemical Analysis:

    • Centrifuge the homogenate to separate subcellular fractions (e.g., microsomal, cytosolic).

    • Use the appropriate fractions to perform enzymatic assays for key metabolic enzymes, such as glutathione S-transferase, aminopyrine demethylase, and arylhydrocarbon hydroxylase.

  • Data Analysis: Compare the enzyme activities in the test groups to the control group using appropriate statistical methods (e.g., ANOVA, t-test).

G A Animal Acclimatization (Swiss Albino Rats) B Grouping (Control, Low Dose, High Dose) A->B C Dosing (3 Days) - Senecionine (40/80 mg/kg) - Vehicle (Saline) B->C D Euthanasia & Liver Excision (24h post-final dose) C->D E Tissue Homogenization (in KCl/HEPES Buffer) D->E F Biochemical Assays (Enzyme Activity Measurement) E->F G Statistical Analysis F->G

Caption: General workflow for an in vivo PA toxicology study.

Conclusion and Future Directions

This compound and its related pyrrolizidine alkaloids are potent natural toxins with well-established mechanisms of hepatotoxicity driven by metabolic activation. The information summarized in this guide highlights the chemical properties, biological activities, and toxicological pathways of these compounds. For researchers and professionals in drug development, understanding the structure-toxicity relationships of PAs is crucial for risk assessment of herbal medicines and for identifying potential scaffolds that could be modified to create therapeutic agents, provided their toxicity can be mitigated.

Future research should focus on:

  • Developing detailed analytical methods for the detection and quantification of jaconine and its metabolites in biological matrices.

  • Investigating specific CYP450 isozymes responsible for the activation of jacobine and jaconine.

  • Exploring potential inhibitor compounds or detoxification pathways to mitigate PA-induced toxicity.

  • Conducting further studies to fully elucidate the downstream signaling cascades affected by PA-macromolecule adduct formation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Jaconine Hydrochloride from Senecio jacobaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the extraction, conversion, and purification of jaconine (B1672729) hydrochloride from the plant Senecio jacobaea (commonly known as ragwort). Senecio jacobaea is a known source of various pyrrolizidine (B1209537) alkaloids (PAs), including jacobine (B1672728). This document details the conversion of jacobine to jaconine via a reaction with hydrochloric acid and its subsequent purification as a hydrochloride salt. The protocol is intended for use in a controlled laboratory setting by professionals in the fields of natural product chemistry, pharmacology, and drug development. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is provided.

Introduction

Senecio jacobaea is a plant species recognized for its production of a diverse array of pyrrolizidine alkaloids (PAs), a class of secondary metabolites with known hepatotoxic properties. Among these PAs is jacobine, which can be chemically converted to jaconine, a chlorinated derivative. The hydrochloride salt of jaconine is of interest for further toxicological and pharmacological studies due to its potential biological activities. This document outlines a detailed methodology for the extraction of total PAs from Senecio jacobaea, the specific conversion of jacobine to jaconine, and the final purification of jaconine as its hydrochloride salt.

Quantitative Data Summary

The following tables summarize the expected yields and analytical parameters based on the described protocols.

Table 1: Extraction Yields of Pyrrolizidine Alkaloids from Senecio jacobaea

ParameterValueReference
Plant Material (dried)23 kg[1]
Total Pyrrolizidine Alkaloid Extract8 - 10 g[1]
Average Jacobine Content (dry weight)1019 µg/g[2]

Table 2: LC-MS/MS Parameters for the Quantitative Analysis of Jaconine

ParameterValue
Chromatographic Conditions
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transitions
Jaconine (Quantifier)To be determined experimentally
Jaconine (Qualifier)To be determined experimentally
Internal Standard (e.g., Deuterated PA)To be determined experimentally

Experimental Protocols

Extraction of Total Pyrrolizidine Alkaloids from Senecio jacobaea

This protocol is based on a large-scale extraction method that utilizes the basic nature of alkaloids.[1]

Materials:

Procedure:

  • Macerate 1 kg of dried, ground Senecio jacobaea plant material in 5 L of methanol for 24 hours at room temperature.

  • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator until a crude syrup is obtained.

  • Acidify the syrup with 0.1 M sulfuric acid to a pH of approximately 2.

  • Wash the acidic solution three times with an equal volume of dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layers.

  • Make the aqueous layer alkaline (pH ~9-10) by the dropwise addition of ammonia solution.

  • Extract the alkaline solution five times with an equal volume of dichloromethane.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the total crude pyrrolizidine alkaloid extract.

Conversion of Jacobine to Jaconine Hydrochloride

This step involves the acid-catalyzed opening of the epoxide ring in jacobine to form the chlorohydrin, jaconine, which is then isolated as its hydrochloride salt.

Materials:

  • Crude pyrrolizidine alkaloid extract

  • Dilute hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Dissolve the crude PA extract in a minimal amount of dichloromethane.

  • Slowly add an excess of 1 M hydrochloric acid to the solution with stirring.

  • Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Separate the aqueous layer and wash the organic layer with a small amount of 1 M HCl. Combine the aqueous fractions.

  • Carefully neutralize the combined aqueous fractions to a pH of approximately 8 with 5% sodium bicarbonate solution.

  • Extract the aqueous solution three times with an equal volume of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield crude jaconine.

Purification of Jaconine by Column Chromatography

Materials:

  • Crude jaconine

  • Silica (B1680970) gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: Dichloromethane with an increasing gradient of methanol (0-10%)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing tank

  • Dragendorff's reagent for visualization

Procedure:

  • Prepare a silica gel slurry in dichloromethane and pack the chromatography column.

  • Dissolve the crude jaconine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing methanol in dichloromethane, starting with 100% dichloromethane.

  • Collect fractions and monitor the separation by TLC, visualizing the spots with Dragendorff's reagent.

  • Combine the fractions containing pure jaconine and evaporate the solvent.

Formation and Crystallization of this compound

Materials:

  • Purified jaconine

  • Anhydrous diethyl ether

  • Hydrochloric acid in diethyl ether (2 M solution)

  • Acetone

Procedure:

  • Dissolve the purified jaconine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the precipitated this compound and wash with cold diethyl ether.

  • Recrystallize the this compound from a minimal amount of hot acetone.

  • Allow the solution to cool slowly to form crystals.

  • Filter the crystals, wash with a small amount of cold acetone, and dry under vacuum.

Quantitative Analysis by LC-MS/MS

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound and dissolve it in 1 mL of methanol to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For analysis, dilute the standards and samples in the initial mobile phase composition.

  • Spike all standards and samples with a suitable internal standard (e.g., a deuterated pyrrolizidine alkaloid) at a constant concentration.

LC-MS/MS Analysis:

  • Perform the analysis using the parameters outlined in Table 2. The MRM transitions for jaconine and the internal standard should be optimized by direct infusion of the individual compounds into the mass spectrometer.

Visualizations

Extraction_Workflow plant Senecio jacobaea (Dried, Ground) extraction Maceration in Methanol plant->extraction filtration1 Filtration extraction->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 acidification Acidification (0.1 M H2SO4) concentration1->acidification l_l_extraction1 Liquid-Liquid Extraction (with Dichloromethane) acidification->l_l_extraction1 basification Basification (Ammonia) l_l_extraction1->basification l_l_extraction2 Liquid-Liquid Extraction (with Dichloromethane) basification->l_l_extraction2 drying1 Drying (Na2SO4) l_l_extraction2->drying1 concentration2 Concentration drying1->concentration2 crude_pa Crude Pyrrolizidine Alkaloid Extract concentration2->crude_pa conversion Conversion with 1 M HCl crude_pa->conversion neutralization Neutralization (NaHCO3) conversion->neutralization l_l_extraction3 Liquid-Liquid Extraction (with Dichloromethane) neutralization->l_l_extraction3 drying2 Drying (Na2SO4) l_l_extraction3->drying2 crude_jaconine Crude Jaconine drying2->crude_jaconine purification Column Chromatography (Silica Gel) crude_jaconine->purification pure_jaconine Pure Jaconine purification->pure_jaconine salt_formation Salt Formation (HCl in Diethyl Ether) pure_jaconine->salt_formation crystallization Crystallization (Acetone) salt_formation->crystallization final_product This compound crystallization->final_product

Caption: Experimental workflow for the extraction of this compound.

Signaling_Pathway Jacobine Jacobine (Epoxide) Protonated_Epoxide Protonated Epoxide (Intermediate) Jacobine->Protonated_Epoxide Protonation HCl HCl (Proton Source and Nucleophile) HCl->Protonated_Epoxide Chloride_Attack Nucleophilic Attack by Chloride Ion HCl->Chloride_Attack Protonated_Epoxide->Chloride_Attack Ring Opening Jaconine Jaconine (Chlorohydrin) Chloride_Attack->Jaconine

Caption: Proposed reaction pathway for the conversion of jacobine to jaconine.

Concluding Remarks

This document provides a detailed protocol for the laboratory-scale extraction of this compound from Senecio jacobaea. The procedures outlined herein are intended for use by trained professionals in a suitably equipped laboratory. Adherence to standard laboratory safety practices is mandatory when handling plant material, solvents, and reagents. The provided LC-MS/MS parameters serve as a starting point and should be optimized for the specific instrumentation used. Further characterization of the final product by techniques such as NMR and melting point determination is recommended to confirm its identity and purity.

References

Application Notes and Protocols for the Synthesis and Purification of Jaconine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaconine is a chlorinated pyrrolizidine (B1209537) alkaloid naturally found in plants of the Jacobaea genus (formerly Senecio).[1] Like other pyrrolizidine alkaloids, it is of significant interest for toxicological and pharmacological research due to its potential hepatotoxicity.[2] Jaconine is structurally a macrocyclic diester, characterized by the presence of a chlorine atom, and is a chlorinated derivative of jacoline.[1][3]

Currently, a direct, published total synthesis of Jaconine hydrochloride is not available in scientific literature.[3] However, plausible synthetic and semi-synthetic routes can be devised based on established chemical principles and the synthesis of structurally related alkaloids, such as jacobine.[3] This document provides detailed application notes and proposed protocols for the semi-synthesis of this compound from jacobine, a hypothetical total synthesis pathway, and methods for its purification. These protocols are intended to serve as a comprehensive guide for research-scale synthesis and evaluation of Jaconine and its derivatives.

Proposed Synthesis of this compound

Two primary strategies are proposed for the synthesis of this compound: a semi-synthetic approach starting from the related alkaloid jacobine, and a hypothetical de novo total synthesis.

Semi-Synthesis from Jacobine

Jacobine, a closely related pyrrolizidine alkaloid, contains an epoxide ring that can be converted to a chlorohydrin, which corresponds to the structure of Jaconine, upon reaction with hydrochloric acid.[2][4] This provides a direct and plausible route for the semi-synthesis of this compound.

Materials:

  • Jacobine

  • Anhydrous diethyl ether

  • Anhydrous methanol (B129727)

  • Hydrogen chloride (gas or a solution in diethyl ether)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve Jacobine (1.0 eq) in anhydrous diethyl ether under an inert argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether dropwise with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, a white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

  • Dry the resulting this compound under vacuum.

G Jacobine Jacobine Reaction Reaction with HCl (Anhydrous Diethyl Ether, 0°C) Jacobine->Reaction Jaconine_HCl_crude Crude Jaconine Hydrochloride Reaction->Jaconine_HCl_crude Purification Purification (Recrystallization) Jaconine_HCl_crude->Purification Jaconine_HCl_pure Pure Jaconine Hydrochloride Purification->Jaconine_HCl_pure

Caption: Semi-synthesis workflow for this compound from Jacobine.

Hypothetical Total Synthesis

A total synthesis of this compound, while not yet reported, can be proposed based on the known synthesis of other pyrrolizidine alkaloids. The retrosynthetic analysis involves disconnecting the macrocyclic ester linkages to yield the necine base, (+)-retronecine, and a suitable chlorinated necic acid derivative.[3]

The proposed retrosynthesis begins by disconnecting the macrocyclic ester, leading to the key precursors: (+)-retronecine and a chlorinated diacid (necic acid derivative).

Step 1: Synthesis of (+)-Retronecine (+)-Retronecine is a common necine base and its enantioselective synthesis has been reported from various starting materials, including 4-hydroxy-L-proline. The synthesis is a multi-step process and researchers should refer to established literature protocols for its preparation.

Step 2: Proposed Synthesis of the Chlorinated Necic Acid Derivative The synthesis of the specific chlorinated necic acid component of Jaconine is a key challenge. A plausible approach would involve the stereoselective α-chlorination of a suitable carboxylic acid precursor. Modern methods for asymmetric α-chlorination could be employed to achieve the desired stereochemistry.

Step 3: Esterification and Macrolactonization

  • Couple the synthesized (+)-retronecine with the chlorinated necic acid derivative using a suitable coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), to form a seco-acid.

  • Perform an intramolecular cyclization (macrolactonization) of the seco-acid under high-dilution conditions to favor the formation of the desired macrocyclic ester.

Step 4: Conversion to this compound

  • The resulting macrocyclic ester is Jaconine.

  • Dissolve the synthesized Jaconine in a suitable solvent like diethyl ether and treat with a solution of hydrogen chloride in ether to precipitate this compound.

G cluster_retronecine Retronecine Synthesis cluster_necic_acid Necic Acid Synthesis Start_Retro 4-Hydroxy-L-proline Steps_Retro Multi-step Synthesis Start_Retro->Steps_Retro Retronecine (+)-Retronecine Steps_Retro->Retronecine Esterification Esterification & Macrolactonization Retronecine->Esterification Start_Necic Precursor Acid Steps_Necic Stereoselective α-chlorination Start_Necic->Steps_Necic Necic_Acid Chlorinated Necic Acid Steps_Necic->Necic_Acid Necic_Acid->Esterification Jaconine Jaconine Esterification->Jaconine HCl_Salt HCl Salt Formation Jaconine->HCl_Salt Jaconine_HCl This compound HCl_Salt->Jaconine_HCl

Caption: Hypothetical total synthesis workflow for this compound.

Purification Protocols

Purification of this compound can be achieved through standard techniques for alkaloid salts, including column chromatography and recrystallization.

Column Chromatography
  • Stationary Phase: Silica gel or alumina (B75360) can be used. For the hydrochloride salt, a polar stationary phase is suitable.

  • Mobile Phase: A gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol) is a common choice for separating pyrrolizidine alkaloids. The polarity can be adjusted based on the separation observed by TLC.

  • Procedure:

    • Prepare a column with the chosen stationary phase.

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.[5]

  • Solvent Selection: For alkaloid hydrochlorides, polar solvents or solvent mixtures are often effective.[6] Potential solvent systems include:

    • Methanol/diethyl ether

    • Ethanol/ethyl acetate

    • 2-Propanol/diethyl ether

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., methanol or ethanol).

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

    • Once crystallization begins, cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table summarizes the estimated quantitative data for the proposed synthesis of this compound. It is important to note that these are estimated values based on typical yields for analogous reactions in multi-step alkaloid synthesis, as specific experimental data for Jaconine is not available.[7]

Synthetic Route Step Description Estimated Yield (%) Estimated Purity (%)
Semi-synthesis 1Isolation of Jacobine from Senecio jacobaea0.1 - 0.5 (of dry plant material)>95 (after purification)
2Conversion to Jaconine HCl80 - 90>90 (crude)
3Purification70 - 85>99
Total Synthesis 1Synthesis of (+)-Retronecine15 - 25 (overall)>98
2Synthesis of Chlorinated Necic Acid20 - 30 (overall)>98
3Esterification & Macrolactonization40 - 60>90 (crude)
4Purification70 - 85>99

Biosynthesis of Pyrrolizidine Alkaloids: The Jasmonate Signaling Pathway

The biosynthesis of pyrrolizidine alkaloids in plants is often regulated by the jasmonate signaling pathway, which is a defense mechanism against herbivores.[3] Wounding or herbivore attack triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then initiates a signaling cascade that leads to the expression of genes involved in the synthesis of defensive compounds, including pyrrolizidine alkaloids.

G Wounding Herbivore Attack/ Wounding Linolenic_Acid α-Linolenic Acid Wounding->Linolenic_Acid JA_Biosynthesis JA Biosynthesis Pathway Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 JAZ JAZ Repressor Proteins SCF_COI1->JAZ binds & ubiquitinates Degradation 26S Proteasome Degradation JAZ->Degradation Transcription_Factors Transcription Factors (e.g., MYC2) JAZ->Transcription_Factors represses Degradation->Transcription_Factors releases PA_Genes Pyrrolizidine Alkaloid Biosynthesis Genes Transcription_Factors->PA_Genes activates PAs Pyrrolizidine Alkaloids (e.g., Jaconine) PA_Genes->PAs

Caption: The Jasmonate signaling pathway in pyrrolizidine alkaloid biosynthesis.

References

Application Notes and Protocols for the Quantification of Jaconine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jaconine, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring phytotoxin found in various plant species.[1] Due to the hepatotoxic, carcinogenic, and genotoxic properties of many unsaturated PAs, their presence in food, animal feed, and herbal products is a significant safety concern.[2][3] Accurate and sensitive quantification of Jaconine is therefore crucial for quality control and risk assessment. Jaconine hydrochloride is a salt form of Jaconine that may be used as a reference standard or may be present in specific preparations. These application notes provide detailed protocols for the quantitative analysis of this compound using modern analytical techniques. The primary and most sensitive method for the trace analysis of pyrrolizidine alkaloids is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry can also be employed, particularly for the analysis of bulk materials or formulations with higher concentrations.

Analytical Methods Overview

The quantification of this compound can be approached using several analytical techniques, with the choice of method depending on the sample matrix, required sensitivity, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the trace-level quantification of pyrrolizidine alkaloids in complex matrices such as food, feed, and biological samples.[2][3][4][5] Its high sensitivity and selectivity allow for the detection and quantification of Jaconine at sub-µg/kg levels.[2]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique in pharmaceutical analysis, HPLC-UV offers good resolution and sensitivity for the quantification of active pharmaceutical ingredients.[6][7] This method is suitable for the analysis of this compound in bulk powders or pharmaceutical formulations where concentrations are relatively high.

  • UV-Visible Spectrophotometry: This is a simple, rapid, and cost-effective method for the quantification of a pure substance or for its determination in simple formulations.[8][9][10][11] It is most applicable for the analysis of bulk this compound or in quality control settings where high sample throughput is required and the sample matrix is not complex.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods used for the quantification of pyrrolizidine alkaloids, which are applicable to this compound analysis.

Table 1: LC-MS/MS Method Performance for Pyrrolizidine Alkaloid Quantification

ParameterReported ValueMatrixReference
Limit of Quantification (LOQ)5 µg/kgFeed[4]
Limit of Quantification (LOQ)< 0.05 µg/kgPlant Material[2]
Method Limit of Quantification (m-LOQ)0.6 µg/kg (individual PAs)Green tea, chamomile tea, rooibos tea, oregano, cumin seeds, and honey
Instrument Limit of Detection (i-LOD)0.001 - 0.02 ng/mLSolvent
Recovery86 - 111%Honey[5]
Relative Standard Deviation (RSD)< 20%Honey[5]
Linearity (R²)> 0.9900Various food matrices

Table 2: HPLC-UV Method Performance for Hydrochloride Salt Quantification (Illustrative)

ParameterTypical ValueAnalyte/MatrixReference
Linearity Range10 - 50 µg/mLQuinine Hydrochloride/Pharmaceutical Formulation[6]
Limit of Detection (LOD)0.563 ppmLignocaine Hydrochloride/Gel Formulation[7]
Limit of Quantification (LOQ)1.690 ppmLignocaine Hydrochloride/Gel Formulation[7]
Recovery99 - 101%Lignocaine Hydrochloride/Gel Formulation[7]
Precision (%RSD)< 2%Lignocaine Hydrochloride/Gel Formulation[7]

Table 3: UV-Visible Spectrophotometry Method Performance for Hydrochloride Salt Quantification (Illustrative)

ParameterTypical ValueAnalyte/MatrixReference
Linearity Range3 - 18 µg/mLCaffeine/Bulk[9]
Limit of Detection (LOD)0.5476 µg/mLCaffeine/Bulk[9]
Limit of Quantification (LOQ)1.6594 µg/mLCaffeine/Bulk[9]
Correlation Coefficient (r²)0.999Terbinafine (B446) Hydrochloride/Bulk[11]
Recovery98.54 - 99.98%Terbinafine Hydrochloride/Formulation[11]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Trace Quantification of this compound

This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids in complex matrices.[3][4]

1. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

2. Reagents and Materials

3. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[1]

  • Intermediate and Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol/water mixture).

4. Sample Preparation (Plant Material/Feed)

  • Weigh 1-5 g of the homogenized sample into a centrifuge tube.[4]

  • Add 20-40 mL of 0.05 M sulphuric acid and extract by shaking or sonication for 1-2 hours.[3][4]

  • Centrifuge the sample and filter the supernatant.

  • For N-oxides, a reduction step with zinc dust can be included.[4]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and water/acid.[3][4]

    • Load the sample extract.

    • Wash the cartridge with water and methanol to remove interferences.[3][4]

    • Elute the analytes with an ammoniated organic solvent mixture (e.g., ethyl acetate/methanol/acetonitrile/ammonia/triethylamine).[4]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[3][4]

5. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[3]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[3]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 20 µL.

  • MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for Jaconine in Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for Jaconine would need to be determined by infusing a standard solution into the mass spectrometer.

6. Quantification

  • Construct a calibration curve by plotting the peak area of Jaconine against the concentration of the working standards.

  • Quantify Jaconine in the samples by comparing their peak areas to the calibration curve.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Extraction Acidic Extraction Sample->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Workflow for LC-MS/MS analysis of this compound.

Protocol 2: HPLC-UV Method for Quantification of this compound in Bulk Material

This is a proposed method based on general principles for the analysis of hydrochloride salts.[6][7]

1. Instrumentation

  • HPLC system with a UV detector.

  • Data acquisition system.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

2. Reagents and Materials

  • This compound reference standard

  • Methanol, acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of mobile phase.

  • Working Standards: Prepare a series of working standards in the range of 10-100 µg/mL by diluting the stock solution with the mobile phase.

4. Sample Preparation

  • Accurately weigh a quantity of the bulk powder, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm membrane filter before injection.

5. Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v), with pH adjusted to around 3.0 with phosphoric acid. The exact ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound needs to be determined by scanning a standard solution with a UV spectrophotometer.

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient.

6. Quantification

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

HPLCUV_Workflow cluster_prep Preparation cluster_hplc_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Standard Preparation Injection Injection into HPLC Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation UV_Detection UV Detection Separation->UV_Detection Calibration_Curve Calibration Curve Generation UV_Detection->Calibration_Curve Concentration_Calc Concentration Calculation UV_Detection->Concentration_Calc Calibration_Curve->Concentration_Calc

Workflow for HPLC-UV analysis of this compound.

Protocol 3: UV-Visible Spectrophotometric Method for Quantification of this compound in Bulk

This is a proposed method based on standard procedures for UV-Vis analysis.[9][11]

1. Instrumentation

  • Double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

2. Reagents and Materials

  • This compound reference standard

  • Solvent (e.g., methanol, ethanol, or 0.1 N Hydrochloric Acid). The solvent should be chosen based on the solubility of this compound and should not absorb at the analytical wavelength.

3. Determination of λmax

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

4. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the selected solvent.

  • Working Standards: Prepare a series of dilutions from the stock solution to cover a suitable concentration range (e.g., 2-20 µg/mL).

5. Sample Preparation

  • Accurately weigh a sample of bulk this compound, dissolve it in the solvent, and dilute to a concentration that falls within the linear range of the calibration curve.

6. Analysis

  • Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax against a solvent blank.

7. Quantification

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve using its absorbance value.

UVVis_Workflow Start Start Determine_Lmax Determine λmax Start->Determine_Lmax Prepare_Standards Prepare Standard Solutions Determine_Lmax->Prepare_Standards Prepare_Sample Prepare Sample Solution Determine_Lmax->Prepare_Sample Measure_Absorbance Measure Absorbance at λmax Prepare_Standards->Measure_Absorbance Prepare_Sample->Measure_Absorbance Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Conc Calculate Sample Concentration Calibration_Curve->Calculate_Conc End End Calculate_Conc->End

Logical workflow for UV-Vis spectrophotometric analysis.

Method Validation

All analytical methods developed for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[12][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The choice of analytical method for the quantification of this compound is dependent on the specific application. For trace-level analysis in complex matrices, LC-MS/MS is the most appropriate technique due to its superior sensitivity and selectivity. For the analysis of bulk material or pharmaceutical formulations, HPLC-UV provides a robust and reliable method. UV-Visible spectrophotometry offers a simple and rapid alternative for routine quality control of pure substances. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound. It is essential that any method is properly validated to ensure the reliability of the generated data.

References

Application Note: Determination of Jaconine Hydrochloride in Honey by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jaconine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species.[1] These compounds can contaminate food sources, including honey, when bees forage on PA-producing plants.[1] Due to their potential hepatotoxic, carcinogenic, and genotoxic properties, monitoring PA levels in honey is crucial for food safety.[2] This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the extraction, detection, and quantification of Jaconine hydrochloride in honey samples. The described methodology is based on established protocols for the analysis of pyrrolizidine alkaloids in complex food matrices.[1][2][3]

Principle

The method involves an initial extraction of Jaconine from the honey matrix using an acidic solution. This is followed by a purification and concentration step utilizing solid-phase extraction (SPE) with a strong cation exchange mechanism. The purified extract is then analyzed by reversed-phase HPLC coupled with a triple quadrupole mass spectrometer (MS/MS) for selective and sensitive quantification.[2][4]

Experimental Protocols

1. Reagents and Materials

  • Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water.

  • Reagents: Analytical grade sulfuric acid, ammonia (B1221849) solution, and formic acid.

  • Standards: this compound analytical standard.

  • SPE Cartridges: Strong cation exchange (SCX) SPE cartridges (e.g., Oasis MCX, Bond Elut SCX).[1][3]

  • Honey Samples: Control (blank) honey known to be free of PAs for matrix-matched calibration.

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solution (1 µg/mL): Dilute the stock solution with acetonitrile to achieve a concentration of 1 µg/mL.[4]

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking known amounts of the working standard solution into blank honey extracts.[2]

3. Sample Preparation

  • Extraction: Weigh 10.0 g (± 0.1 g) of a homogenized honey sample into a centrifuge tube. Add 30 mL of 0.05 M sulfuric acid solution and shake for 30 minutes to dissolve the honey completely.[2]

  • Centrifugation: Centrifuge the sample to pellet any solid particles.

  • SPE Cleanup:

    • Conditioning: Condition a strong cation exchange SPE cartridge with methanol followed by 0.05 M sulfuric acid.[1][3]

    • Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Washing: Wash the cartridge with water and then methanol to remove interferences.[3]

    • Elution: Elute the this compound from the cartridge using an ammoniacal methanol solution (e.g., 2.5% ammonia in methanol).[2]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water).[2][3] Filter the reconstituted sample through a 0.2 µm syringe filter before analysis.[1]

4. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A binary gradient consisting of:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis and Quantification

Quantification is performed using the matrix-matched calibration curve by integrating the peak areas of the specific MRM transitions for this compound.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of pyrrolizidine alkaloids in honey using HPLC-MS/MS. These values are indicative and should be determined for this compound during method validation.

ParameterTypical ValueReference
Limit of Quantification (LOQ)1.0 µg/kg[1]
Limit of Reporting (LOR)5.0 ng/g (µg/kg)[3]
Recovery70 - 120%[4]
Linearity (R²)> 0.99[3]

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Honey Sample (10g) Extraction Dissolve in 0.05M H2SO4 Sample->Extraction Centrifuge Centrifuge Extraction->Centrifuge SPE_Load Load Supernatant onto SPE Cartridge Centrifuge->SPE_Load SPE_Wash Wash SPE Cartridge (Water & Methanol) SPE_Load->SPE_Wash SPE_Elute Elute with Ammoniated Methanol SPE_Wash->SPE_Elute Drydown Evaporate to Dryness SPE_Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (Triple Quadrupole) HPLC->MSMS Quantification Quantification using Matrix-Matched Calibration MSMS->Quantification Report Report Results (µg/kg) Quantification->Report

Caption: Workflow for this compound detection in honey.

References

Application Note: Quantitative Analysis of Jaconine Hydrochloride in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the quantitative analysis of Jaconine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following methodologies are based on established principles for the analysis of pyrrolizidine (B1209537) alkaloids and related compounds.

Introduction

Jaconine is a pyrrolizidine alkaloid, a class of natural compounds known for their potential toxicity.[1][2] Accurate and sensitive quantification of Jaconine in various matrices is crucial for toxicological studies, pharmacokinetic assessments, and quality control in related research and development. This application note outlines a robust LC-MS/MS method, providing a comprehensive guide from sample preparation to data acquisition.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing matrix interferences and ensuring accurate quantification. A solid-phase extraction (SPE) protocol is recommended for its efficiency in cleaning up complex samples like plasma or tissue homogenates.[3][4]

Materials:

  • Control plasma/tissue homogenate

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled pyrrolizidine alkaloid)

  • 0.1% Formic acid in water

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Protocol: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 0.1% formic acid in water.

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The chromatographic conditions are designed to achieve good separation of Jaconine from potential matrix components.

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is suitable.
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Note: The following MRM transitions and collision energies are proposed starting points based on the known molecular weight of Jaconine and require optimization in the user's laboratory.

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Ion Source Temp. 150°C
Desolvation Temp. 350°C
Nebulizer Gas Flow 7 L/min (Nitrogen)
Drying Gas Flow 15 L/min (Nitrogen)

Data Presentation: Quantitative Parameters

The molecular weight of this compound is 387.86 g/mol (free base exact mass: ~387.14 Da).[5][6][7] The precursor ion ([M+H]⁺) would therefore be approximately m/z 388.15. Product ions must be determined by infusing a standard solution of this compound and performing a product ion scan.

Table 1: Proposed MRM Transitions for this compound Analysis

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (eV)
Jaconine388.15To be determined100To be optimized
388.15To be determined100To be optimized
Internal Standard (IS)Dependent on ISDependent on IS100To be optimized

To determine the optimal product ions and collision energies, infuse a ~1 µg/mL solution of this compound directly into the mass spectrometer. Perform a product ion scan on the precursor ion (m/z 388.15) to identify the most stable and abundant fragment ions. Then, for each fragment, perform a collision energy optimization to find the voltage that yields the highest signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Pretreat Pre-treatment (IS Spiking, Acidification) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute DryRecon Dry-down & Reconstitution Elute->DryRecon LC LC Separation (C18 Column) DryRecon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for this compound analysis.

Logical Relationship for Method Development

method_development MolWeight Determine Molecular Weight (Jaconine: ~387.14 Da) Precursor Identify Precursor Ion ([M+H]⁺ = m/z 388.15) MolWeight->Precursor ProductScan Perform Product Ion Scan Precursor->ProductScan Fragments Identify Stable Product Ions (Q3) ProductScan->Fragments CollisionEnergy Optimize Collision Energy (CE) Fragments->CollisionEnergy MRM Finalize MRM Method CollisionEnergy->MRM

References

Application Notes and Protocols for the Structural Elucidation of Jaconine Hydrochloride via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Jaconine hydrochloride, a pyrrolizidine (B1209537) alkaloid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available, and assigned NMR dataset for this compound is not available at the time of this writing, this document will use data from a representative pyrrolizidine alkaloid, Crotavitelin, to illustrate the principles and methodologies. The protocols and data presentation formats are directly applicable to the analysis of this compound.

Introduction

Jaconine is a pyrrolizidine alkaloid found in plants of the Jacobaea genus.[1] As with many natural products, unambiguous structural determination is critical for understanding its biological activity, mechanism of action, and for quality control in any potential therapeutic development. NMR spectroscopy is the most powerful technique for the complete structural characterization of organic molecules in solution.[2][3] This document outlines the standard NMR experiments and protocols required for the structural elucidation of pyrrolizidine alkaloids like this compound.

Data Presentation: NMR Spectral Data of a Representative Pyrrolizidine Alkaloid (Crotavitelin)

The following tables summarize the ¹H and ¹³C NMR spectral data for Crotavitelin, a pyrrolizidine alkaloid isolated from Crotalaria vitellina. This data serves as an example of what would be collected and analyzed for this compound. The data was acquired in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.90br s-
3.35m-
4.05m-
2.68m-
2.88m-
1.90dq14.5, 3.5
2.38m-
75.34t3.5
95.16s-
100.99s-
112.05s-
121.85s-
151.25s-
161.30s-

Data adapted from Bezerra, D. A. C., et al. (2013). Structural elucidation and NMR assignments of a new pyrrolizidine alkaloid from Crotalaria vitellina Ker Gawl. Magnetic Resonance in Chemistry, 51(8), 433-436.

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1135.0
2125.0
360.0
555.6
632.5
765.1
8192.0
970.0
1025.0
11172.0
1220.0
13165.0
14130.0
1528.0
1629.0

Data adapted from Bezerra, D. A. C., et al. (2013). Structural elucidation and NMR assignments of a new pyrrolizidine alkaloid from Crotalaria vitellina Ker Gawl. Magnetic Resonance in Chemistry, 51(8), 433-436.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), and water-d₂ (D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Concentration: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shift scale to 0 ppm. In some cases, the residual solvent peak can be used for calibration.

1D NMR Spectroscopy
  • Purpose: To determine the number of different types of protons, their chemical environment, relative numbers (integration), and scalar coupling information.

  • Instrument Setup: Tune and shim the spectrometer for optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale. Integrate the signals to determine the relative number of protons.

  • Purpose: To determine the number of different types of carbon atoms in the molecule.

  • Instrument Setup: Tune the carbon probe and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-45, DEPT-90, and DEPT-135 experiments are typically performed.

  • Acquisition: DEPT experiments are run as separate acquisitions with specific pulse angles to selectively observe different carbon types.

2D NMR Spectroscopy
  • Purpose: To identify proton-proton scalar couplings, revealing which protons are adjacent to each other in the molecular structure.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY experiment (e.g., cosygpqf).

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans per Increment: 2-4.

  • Purpose: To identify one-bond correlations between protons and their directly attached carbons.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Number of Increments: 128-256 in the F1 dimension.

    • Number of Scans per Increment: 2-8.

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and elucidating the carbon skeleton.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans per Increment: 4-16.

  • Purpose: To identify protons that are close in space, providing information about the stereochemistry and three-dimensional structure of the molecule.

  • Acquisition Parameters:

    • Pulse Program: A standard NOESY experiment with gradient selection (e.g., noesygpph).

    • Mixing Time: A range of mixing times (e.g., 200-800 ms) may be tested to optimize the NOE signals.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans per Increment: 8-16.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of Jaconine HCl Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR DEPT DEPT Dissolution->DEPT COSY COSY Dissolution->COSY HSQC HSQC Dissolution->HSQC HMBC HMBC Dissolution->HMBC NOESY NOESY Dissolution->NOESY Data_Processing Data Processing & Peak Picking H1_NMR->Data_Processing C13_NMR->Data_Processing DEPT->Data_Processing Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Stereochemistry Stereochemical Assignment NOESY->Stereochemistry Data_Processing->Fragment_Assembly Fragment_Assembly->Stereochemistry Final_Structure Final Structure Proposal Stereochemistry->Final_Structure logic cluster_experiments 2D NMR Experiments cluster_information Structural Information Derived COSY COSY (¹H-¹H Correlation) Proton_Connectivity Proton Spin Systems COSY->Proton_Connectivity identifies HSQC HSQC (¹H-¹³C One-Bond Correlation) Direct_Attachment Direct C-H Attachment HSQC->Direct_Attachment identifies HMBC HMBC (¹H-¹³C Long-Range Correlation) Carbon_Skeleton Carbon Framework HMBC->Carbon_Skeleton connects fragments NOESY NOESY (¹H-¹H Spatial Correlation) Stereochemistry Relative Stereochemistry & Conformation NOESY->Stereochemistry determines Proton_Connectivity->Carbon_Skeleton Direct_Attachment->Carbon_Skeleton

References

Application Notes and Protocols for Preparing Jaconine Hydrochloride Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaconine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds known for their potential hepatotoxicity.[1] Accurate quantification of PAs like Jaconine is crucial in food safety, toxicological research, and drug development. Jaconine hydrochloride is the salt form, often used for analytical purposes due to its potential for improved solubility and stability in certain solvents.

This document provides a detailed protocol for the preparation of this compound analytical standards for use in quantitative analysis, primarily by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies presented are based on established protocols for the analysis of pyrrolizidine alkaloids.[2][3][4][5]

This compound: Chemical and Physical Properties

A summary of the key chemical and physical properties of Jaconine and its hydrochloride salt is provided below. This information is essential for the accurate preparation of standard solutions.

PropertyValueSource
Chemical Name (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione hydrochloride-
Molecular Formula C₁₈H₂₆ClNO₆・HCl-
Molecular Weight (Jaconine) 387.86 g/mol [1]
Molecular Weight (Jaconine HCl) 424.33 g/mol Calculated
Appearance White to off-white solid (expected)-
Solubility (Jaconine) Soluble in chloroform (B151607) and ethanol.[1]
Solubility (General for Alkaloid HCl) Often soluble in water and methanol (B129727).[6][7]

Experimental Protocols

The following protocols outline the preparation of stock and working standard solutions of this compound, culminating in the generation of a calibration curve for quantitative analysis.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (calibrated)

  • Vortex mixer

  • Ultrasonic bath

Preparation of Stock Standard Solution (100 µg/mL)
  • Accurately weigh approximately 1 mg of this compound reference standard using an analytical balance.

  • Transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to the flask.

  • Gently swirl the flask to dissolve the standard. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Once dissolved, bring the solution to volume with methanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • This solution is the Stock Standard Solution with a concentration of 100 µg/mL.

  • Transfer the stock solution to a labeled, amber glass vial and store under the recommended conditions (see Section 4).

Preparation of Working Standard Solution (1 µg/mL)
  • Pipette 100 µL of the 100 µg/mL Stock Standard Solution into a 10 mL Class A volumetric flask.

  • Bring the solution to volume with a mixture of methanol and water (e.g., 50:50 v/v).[2]

  • Stopper the flask and invert it several times to ensure it is well-mixed.

  • This is the Working Standard Solution with a concentration of 1 µg/mL.

  • This solution should be prepared fresh daily or as stability data permits.

Preparation of Calibration Curve Standards

Calibration standards are prepared by serial dilution of the 1 µg/mL Working Standard Solution. The concentration range should be appropriate for the expected sample concentrations and the sensitivity of the analytical instrument. A typical range for PA analysis is 0.1 to 100 ng/mL.

Calibration LevelConcentration (ng/mL)Volume of 1 µg/mL Working Standard (µL)Final Volume (mL)Diluent
1100100010Methanol/Water (50:50)
25050010Methanol/Water (50:50)
32525010Methanol/Water (50:50)
41010010Methanol/Water (50:50)
555010Methanol/Water (50:50)
611010Methanol/Water (50:50)
70.5510Methanol/Water (50:50)
80.1110Methanol/Water (50:50)

Note: For accurate quantification in complex matrices, it is highly recommended to prepare matrix-matched calibration standards by spiking blank matrix extract with the working standard solutions.[2][5]

Storage and Stability

  • Solid Standard: Store the solid this compound reference standard at -20°C in a desiccator.

  • Stock Standard Solution (100 µg/mL): Store the stock solution in an amber glass vial at -20°C.[8] It is recommended to prepare fresh stock solutions periodically (e.g., every 3-6 months) and verify their concentration against a newly prepared standard.

  • Working and Calibration Standards: These solutions are less stable and should be prepared fresh from the stock solution for each analytical run.

It is strongly recommended that users perform their own stability studies for this compound solutions under their specific laboratory conditions.

UPLC-MS/MS Analytical Method (General Protocol)

The following is a general UPLC-MS/MS method suitable for the analysis of pyrrolizidine alkaloids, which can be adapted for this compound. Method optimization is recommended.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid and 5 mM Ammonium formate in Methanol
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Column Temperature 40°C
Gradient Start with 5% B, ramp to 80-95% B over 10-15 minutes, hold, and re-equilibrate.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Standard Preparation

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 Preparation of Calibration Curve cluster_3 Analysis weigh Accurately weigh ~1 mg of Jaconine HCl standard dissolve Dissolve in 10 mL Methanol weigh->dissolve stock Stock Standard Solution (100 µg/mL) dissolve->stock dilute_stock Pipette 100 µL of Stock Solution stock->dilute_stock add_solvent_working Dilute to 10 mL with Methanol/Water (50:50) dilute_stock->add_solvent_working working Working Standard Solution (1 µg/mL) add_solvent_working->working serial_dilution Perform serial dilutions of Working Standard Solution working->serial_dilution cal_curve Calibration Curve Standards (0.1 - 100 ng/mL) serial_dilution->cal_curve analysis UPLC-MS/MS Analysis cal_curve->analysis

Caption: Workflow for the preparation of this compound analytical standards.

Note on Signaling Pathways: As Jaconine is primarily of interest for its toxicity, its analytical standard preparation does not directly involve biological signaling pathways. The mechanism of pyrrolizidine alkaloid toxicity involves metabolic activation in the liver to form reactive pyrrolic esters that can alkylate cellular macromolecules. A diagram for this general toxicological pathway is beyond the scope of this application note focused on analytical standard preparation.

References

Application Note and Protocol: In Vitro Cytotoxicity Assay for Jaconine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jaconine hydrochloride is a pyrrolizidine (B1209537) alkaloid, a class of compounds known for their potential cytotoxic and genotoxic effects.[1][2] The evaluation of the in vitro cytotoxicity of this compound is a critical step in preclinical drug development and toxicological assessment. This document provides a detailed protocol for determining the cytotoxic effects of this compound on mammalian cell lines using common colorimetric and spectrophotometric assays. The protocols described are based on well-established methods for assessing cell viability and cytotoxicity, such as the MTT, SRB, and LDH assays.[3][4][5][6][7][8][9][10]

Data Presentation

Cell LineAssay TypeIncubation Time (hours)IC50 (µM) - this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
HepG2 (Human Liver Cancer)MTT48Hypothetical Value: 25.5Hypothetical Value: 0.8
A549 (Human Lung Cancer)SRB48Hypothetical Value: 32.1Hypothetical Value: 1.2
HeLa (Human Cervical Cancer)LDH24Hypothetical Value: 45.8Hypothetical Value: 5.4

Experimental Protocols

This section outlines three common methods for assessing in vitro cytotoxicity. The choice of assay may depend on the cell type and the suspected mechanism of action of the compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][11][12][13][14] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[15]

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)[12][15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][15]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound) and a no-treatment control.[15]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][15]

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell biomass.[4][7][16][17]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for 48 hours.[4][6]

  • Cell Fixation: Gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C.[4]

  • Washing: Wash the plates five times with distilled water and allow them to air dry.[4][6]

  • Staining: Add 50 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[4]

  • Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[4][6]

  • Solubilization: Air dry the plates and then add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[4]

  • Data Acquisition: Measure the absorbance at 540 nm.[17]

LDH (Lactate Dehydrogenase) Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.[5][8][9][10]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[18]

  • Incubation: Incubate for the desired time.

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5][8]

  • LDH Reaction: Add 50 µL of the LDH assay reagent to each well of the new plate.[5][8]

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[5]

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.[5][8]

  • Data Acquisition: Measure the absorbance at 490 nm.[8][9]

Mandatory Visualizations

G start Start prep Prepare Cell Culture (e.g., HepG2, A549) start->prep seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) prep->seed incubate1 Incubate Overnight (Allow cell attachment) seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24, 48, 72 hours) treat->incubate2 assay Perform Cytotoxicity Assay (MTT, SRB, or LDH) incubate2->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis (Calculate % Viability, IC50) read->analyze end_node End analyze->end_node

Caption: Experimental workflow for in vitro cytotoxicity testing.

G jaconine This compound membrane Cell Membrane Damage jaconine->membrane dna_damage DNA Adduct Formation (Genotoxicity) jaconine->dna_damage apoptosis Apoptosis membrane->apoptosis p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: Effects of Pyrrolizidine Alkaloids on Hepatoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the effects of pyrrolizidine (B1209537) alkaloids (PAs), a class of naturally occurring compounds, on hepatoma cell lines, with a specific focus on HepG2 and Huh-7 cells. The initial query for "Jaconine hydrochloride" did not yield specific results and is presumed to be a likely misspelling of a compound within the pyrrolizidine alkaloid family, such as Senecionine, which is found in plants of the Senecio genus. Pyrrolizidine alkaloids are recognized for their hepatotoxicity following metabolic activation and have been investigated for their potential anticancer properties.[1][2][3][4] This document summarizes key quantitative data, details experimental protocols for assessing cellular effects, and visualizes the implicated signaling pathways.

Data Presentation: Quantitative Effects of Pyrrolizidine Alkaloids on Hepatoma Cells

The following table summarizes the genotoxic effects of various pyrrolizidine alkaloids on the HepG2 hepatoma cell line. The data is extracted from a study investigating the induction of micronuclei, a marker of chromosomal damage.

Pyrrolizidine AlkaloidLowest Concentration for Significant Micronucleus Induction in HepG2 cells (µM)
Lasiocarpine3.2[1]
Riddelliine3.2[1]
Retrorsine (B1680556)32[1]
Echimidine32[1]
Seneciphylline100[1]
Europine100[1]
Lycopsamine100[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the existing findings.

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance:

    • Culture HepG2 and Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • Pyrrolizidine Alkaloid Treatment:

    • Prepare stock solutions of the desired pyrrolizidine alkaloid (e.g., Lasiocarpine, Retrorsine, Seneciphylline) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Seed HepG2 or Huh-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).

    • Allow cells to adhere overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of the pyrrolizidine alkaloid or vehicle control (DMSO).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Plate Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with varying concentrations of the pyrrolizidine alkaloid for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrrolizidine alkaloid for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Protocol 4: Western Blotting for Protein Expression Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53) overnight at 4°C.[5]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Pyrrolizidine alkaloids exert their effects on hepatoma cells by modulating several key signaling pathways, primarily related to DNA damage response and apoptosis.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of pyrrolizidine alkaloids on hepatoma cell lines.

G Experimental Workflow for PA Effects on Hepatoma Cells cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation CellCulture Hepatoma Cell Culture (HepG2, Huh-7) Treatment Cell Treatment with PAs CellCulture->Treatment PA_Prep Pyrrolizidine Alkaloid Preparation PA_Prep->Treatment Viability Cell Viability Assays (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Treatment->Apoptosis Protein Protein Expression Analysis (Western Blot) Treatment->Protein Gene Gene Expression Analysis (qRT-PCR) Treatment->Gene Data Quantitative Data Analysis Viability->Data Apoptosis->Data Protein->Data Gene->Data Pathway Signaling Pathway Elucidation Data->Pathway Conclusion Conclusion Pathway->Conclusion G PA-Induced Apoptosis Signaling PA Pyrrolizidine Alkaloid MetabolicActivation Metabolic Activation (in Hepatocytes) PA->MetabolicActivation ReactiveMetabolites Reactive Metabolites (e.g., Pyrrolic Esters) MetabolicActivation->ReactiveMetabolites DNADamage DNA Damage ReactiveMetabolites->DNADamage p53 p53 Activation DNADamage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Assessing the Genotoxicity of Jaconine Hydrochloride Using the Micronucleus Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Jaconine hydrochloride is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins found in numerous plant species.[1][2] PAs are recognized for their potential hepatotoxicity and genotoxicity.[1][3][4] The genotoxic effects of PAs are primarily mediated through their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive electrophilic pyrrolic esters.[1][5] These metabolites can form adducts with cellular macromolecules, including DNA, leading to various forms of genetic damage such as DNA cross-linking, mutations, and chromosomal aberrations.[4][5] An increase in the frequency of micronuclei in treated cells is an indication of induced chromosome damage.[6][7][8]

The micronucleus assay is a well-established and reliable method for assessing the genotoxic potential of chemical substances.[8][9][10] It detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[11] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[12] This document provides detailed protocols for assessing the genotoxicity of this compound using both in vitro and in vivo micronucleus assays, in line with OECD guidelines.

Principle of the Micronucleus Assay

The micronucleus test quantifies the frequency of micronuclei in a cell population. These micronuclei are formed from acentric chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis or meiosis and are subsequently enclosed in their own small nuclear membrane.[8][12] An increase in the frequency of micronucleated cells in a treated population compared to a control population indicates that the test substance has clastogenic or aneugenic activity.

For the in vitro assay, cultured mammalian cells are exposed to the test substance. The cytokinesis-block micronucleus (CBMN) method is often employed, using an agent like cytochalasin B to prevent cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[13][14][15] The in vivo assay typically involves treating rodents with the test substance and analyzing immature erythrocytes from bone marrow or peripheral blood for the presence of micronuclei.[6][9][11] As these cells mature, the main nucleus is expelled, leaving an anucleated cell where any micronuclei are readily visible.[6][8]

Data Presentation

As no specific quantitative data for this compound was found in the public domain, the following tables are presented as templates for data recording and presentation.

Table 1: Example Data Summary for In Vitro Micronucleus Assay with this compound

Treatment GroupConcentration (µg/mL)Number of Binucleated Cells ScoredNumber of Micronucleated Binucleated Cells% Micronucleated Binucleated CellsCytotoxicity (% of Control)
Vehicle Control02000150.75100
Jaconine HClX2000
Jaconine HClY2000
Jaconine HClZ2000
Positive Control(e.g., Mitomycin C)2000

Table 2: Example Data Summary for In Vivo Micronucleus Assay with this compound

Treatment GroupDose (mg/kg bw)Animal IDNumber of Polychromatic Erythrocytes (PCEs) ScoredNumber of Micronucleated PCEs% Micronucleated PCEs% PCEs of Total Erythrocytes
Vehicle Control01-52000
Jaconine HClA6-102000
Jaconine HClB11-152000
Jaconine HClC16-202000
Positive Control(e.g., Cyclophosphamide)21-252000

Experimental Protocols

Protocol 1: In Vitro Mammalian Cell Micronucleus Test

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 487.

1. Cell Culture and Maintenance:

  • Cell Lines: Commonly used cell lines include L5178Y, TK6, CHO, or V79.

  • Culture Medium: Use the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum, L-glutamine, and antibiotics (penicillin/streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Metabolic Activation:

  • Since this compound, like other PAs, requires metabolic activation to exert its genotoxic effects, the assay should be performed with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction).[1][5]

3. Dose Selection:

  • A preliminary cytotoxicity assay should be conducted to determine the appropriate concentration range of this compound. The highest concentration should induce approximately 50-60% cytotoxicity. At least three analyzable concentrations should be selected for the main experiment.[13]

4. Experimental Procedure:

  • Short Treatment (3-6 hours) with and without S9:

    • Seed cells at an appropriate density in culture flasks or plates.

    • After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound, vehicle control, or positive control, with or without S9 mix.

    • Incubate for 3-6 hours.

    • Wash the cells with fresh medium to remove the test compound.

    • Add fresh medium containing cytochalasin B (final concentration typically 3-6 µg/mL).

    • Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.

  • Long Treatment (without S9):

    • Follow the same procedure as above, but expose cells to this compound for a continuous period of 1.5-2.0 normal cell cycle lengths without the S9 mix. Add cytochalasin B for the final portion of the incubation period.

5. Cell Harvesting and Slide Preparation:

  • Harvest cells by centrifugation.

  • Treat with a hypotonic solution (e.g., 0.075 M KCl).

  • Fix the cells in a freshly prepared solution of methanol:acetic acid (3:1).

  • Drop the cell suspension onto clean microscope slides and allow to air dry.

6. Staining and Scoring:

  • Stain the slides with a suitable DNA stain such as Giemsa or a fluorescent dye (e.g., DAPI, Acridine Orange).

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[13][14]

  • Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

Protocol 2: In Vivo Mammalian Erythrocyte Micronucleus Test

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 474.

1. Animals:

  • Species: Healthy, young adult rodents (mice or rats) are commonly used.[6][11]

  • Groups: Use at least 5 male and 5 female animals per experimental group.[6]

2. Dose Selection and Administration:

  • A preliminary range-finding study should be performed to determine the maximum tolerated dose (MTD).

  • At least three dose levels, plus a negative (vehicle) control and a positive control, should be used.

  • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

3. Experimental Procedure:

  • Administer the test substance to the animals. A single or multiple treatment regimen can be used.

  • Sacrifice the animals at appropriate time points after the final treatment (typically 24 and 48 hours).[6]

4. Sample Collection and Slide Preparation:

  • Collect bone marrow from the femur or tibia.

  • Flush the marrow with fetal bovine serum.

  • Centrifuge the cell suspension and remove the supernatant.

  • Create a smear of the bone marrow cells on a clean microscope slide.

  • Allow the slides to air dry.

5. Staining and Scoring:

  • Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature), such as May-Grünwald-Giemsa or Acridine Orange.

  • Score at least 2000 PCEs per animal for the presence of micronuclei.

  • Determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

Visualizations

G cluster_0 In Vitro Micronucleus Assay Workflow A Seed Mammalian Cells B 24h Incubation A->B C Treat with Jaconine HCl (+/- S9 Metabolic Activation) B->C D Incubate (3-6h or 24h) C->D E Wash and Add Cytochalasin B D->E F Incubate (1.5-2 Cell Cycles) E->F G Harvest Cells F->G H Hypotonic Treatment G->H I Fixation H->I J Prepare Slides I->J K Stain (e.g., Giemsa) J->K L Microscopic Analysis (Score Micronuclei in Binucleated Cells) K->L

Caption: Workflow for the in vitro micronucleus assay.

G cluster_1 In Vivo Micronucleus Assay Workflow M Acclimatize Rodents N Administer Jaconine HCl (Multiple Dose Groups) M->N O Sacrifice at 24h & 48h N->O P Isolate Bone Marrow O->P Q Prepare Cell Suspension P->Q R Create Smear on Slides Q->R S Stain Slides R->S T Microscopic Analysis (Score Micronuclei in PCEs) S->T

Caption: Workflow for the in vivo micronucleus assay.

G cluster_2 This compound Genotoxicity Pathway Jaconine This compound Metabolism Metabolic Activation (Hepatic Cytochrome P450) Jaconine->Metabolism In Vivo Metabolites Reactive Pyrrolic Esters Metabolism->Metabolites DNA_Adducts Formation of DNA Adducts Metabolites->DNA_Adducts DNA_Damage DNA Damage (Cross-links, Breaks) DNA_Adducts->DNA_Damage Replication DNA Replication DNA_Damage->Replication Cell_Division Cell Division (Mitosis) Replication->Cell_Division Lagging_Chr Acentric Chromosome Fragments or Lagging Chromosomes Cell_Division->Lagging_Chr Micronucleus Micronucleus Formation Lagging_Chr->Micronucleus

Caption: Proposed signaling pathway for this compound-induced genotoxicity.

References

In Vivo Administration of Jaconine Hydrochloride in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaconine is a pyrrolizidine (B1209537) alkaloid found in various plant species, particularly within the Senecio genus.[1] Like other compounds in this class, Jaconine is recognized for its significant hepatotoxicity, which is a primary concern for both human and animal health.[1] The toxic effects are primarily mediated by its metabolic activation in the liver to highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][3][4] This document provides an overview of the available toxicological data and outlines a protocol for in vivo administration based on studies with the closely related compound, Jacobine (B1672728).

Data Presentation

The following tables summarize the quantitative data from in vivo genotoxicity studies of Jacobine in animal models. This information can serve as a starting point for designing studies with Jaconine hydrochloride, with the caveat that dose-ranging and toxicity studies are essential.

Table 1: In Vivo Genotoxicity of Jacobine in Male Sprague-Dawley Rats [1][5]

Animal ModelTest SubstanceAdministration RouteDosage Range (mg/kg)Key Findings in Liver
Male Sprague-Dawley RatsJacobineIntraperitoneal (i.p.)5 - 60Significant dose-dependent DNA-DNA interstrand cross-linking.[1][5]
Male Sprague-Dawley RatsJacobineIntraperitoneal (i.p.)15 - 60Significant DNA-protein cross-linking.[1][5]
Male Sprague-Dawley RatsJacobineIntraperitoneal (i.p.)5 - 60No detectable DNA single-strand breaks.[1][5]

Signaling Pathway

The primary mechanism of toxicity for Jaconine and other pyrrolizidine alkaloids involves metabolic activation in the liver. This process is initiated by cytochrome P450 monooxygenases, which convert the alkaloid into reactive pyrrolic metabolites. These electrophilic intermediates can then alkylate cellular macromolecules like DNA and proteins, leading to the formation of adducts and subsequent hepatotoxicity.

Metabolic Activation of Pyrrolizidine Alkaloids Metabolic Activation of Jaconine and Hepatotoxicity Jaconine Jaconine (ingested) Liver Liver (Metabolism) Jaconine->Liver CYP450 Cytochrome P450 monooxygenases Liver->CYP450 mediated by Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) CYP450->Metabolites generates Alkylation Alkylation Metabolites->Alkylation Macromolecules Cellular Macromolecules (DNA, Proteins) Macromolecules->Alkylation Adducts Macromolecular Adducts Alkylation->Adducts Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity

Metabolic activation of Jaconine leading to hepatotoxicity.

Experimental Protocols

The following protocol for in vivo genotoxicity testing is based on studies conducted with Jacobine in rats and can be adapted for this compound.[1][5]

In Vivo Genotoxicity Testing of this compound

1. Animal Model

  • Species: Male Sprague-Dawley rats are a commonly used model for toxicity studies of pyrrolizidine alkaloids.[1][5]

2. Test Substance Preparation and Administration

  • Formulation: Due to the lack of specific formulation details for this compound, a general approach for parenteral administration can be adopted. Dissolve this compound in a sterile, physiologically compatible vehicle such as saline. The use of a co-solvent like DMSO may be necessary, followed by dilution in saline. The final concentration should be adjusted to deliver the desired dose in a volume appropriate for the administration route.

  • Administration Route: Intraperitoneal (i.p.) injection is a documented route for administering the related compound, Jacobine.[1][5]

  • Dosage: Based on studies with Jacobine, a dosage range of 5 to 60 mg/kg body weight can be considered for initial dose-ranging studies.[1][5] It is critical to perform a dose-finding study to determine the appropriate non-lethal doses for the main experiment.

3. Experimental Procedure

  • Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Divide animals into treatment groups, including a vehicle control group.

  • Administer the prepared this compound solution or vehicle control via intraperitoneal injection.

  • Observe the animals for clinical signs of toxicity at regular intervals.

4. Sample Collection and Analysis

  • Timing: In studies with Jacobine, sample collection was performed four hours after administration.[1]

  • Procedure:

    • Euthanize the animals at the designated time point.

    • Perfuse the liver to remove blood.

    • Isolate hepatic nuclei for DNA damage analysis.

  • Endpoint Analysis: Various assays can be used to assess genotoxicity, including:

    • Alkaline Elution Assay: To detect DNA-DNA interstrand cross-linking, DNA-protein cross-linking, and DNA single-strand breaks.[5]

    • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks.

    • Micronucleus Assay: To assess chromosomal damage.

Experimental Workflow

The following diagram illustrates a general workflow for in vivo genotoxicity testing of a pyrrolizidine alkaloid.

Experimental Workflow Workflow for In Vivo Genotoxicity Testing start Start animal_model Select Animal Model (e.g., Male Sprague-Dawley Rats) start->animal_model dose_prep Prepare this compound Formulation animal_model->dose_prep admin Administer Test Substance (e.g., 5-60 mg/kg, i.p.) dose_prep->admin observe Observe for Clinical Signs admin->observe sample Sample Collection (e.g., 4 hours post-administration) observe->sample euthanize Euthanize and Perfuse Liver sample->euthanize isolate Isolate Hepatic Nuclei euthanize->isolate analysis Genotoxicity Analysis (e.g., Alkaline Elution) isolate->analysis end End analysis->end

Experimental workflow for in vivo genotoxicity testing.

Conclusion

This compound is a highly toxic pyrrolizidine alkaloid with significant hepatotoxic and genotoxic potential.[1] While specific in vivo data for this compound is scarce, studies on the closely related alkaloid, Jacobine, provide valuable insights into its likely toxicological profile and offer a basis for designing animal studies.[1][5] Researchers must exercise extreme caution when working with this compound and should conduct thorough dose-ranging and toxicity studies to establish safe and effective doses for their specific experimental models. Further research is warranted to fully characterize the pharmacokinetic and toxicodynamic properties of this compound.

References

Application Notes and Protocols for Apoptosis Induction in Cancer Cells by Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Jaconine hydrochloride" did not yield specific studies related to cancer cell apoptosis induction. Therefore, these application notes and protocols have been generated using data from studies on other natural compounds, Jaceosidin and Bruceantin , which are known to induce apoptosis in cancer cells. This document is intended to serve as a comprehensive resource and template for researchers, scientists, and drug development professionals working on similar apoptosis-inducing agents.

Introduction

Jaceosidin and Bruceantin are natural products that have demonstrated significant potential as anticancer agents by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2] Jaceosidin, a flavonoid, has been shown to induce mitochondria-dependent apoptosis in gastric cancer cells.[1] Bruceantin, a quassinoid, effectively triggers apoptosis through the downregulation of the c-MYC proto-oncogene and subsequent activation of the intrinsic mitochondrial pathway.[2] Understanding the molecular mechanisms and having robust protocols to study these effects are crucial for further drug development.

These notes provide an overview of the mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols for assessing apoptosis induced by these representative compounds.

Mechanism of Action

Jaceosidin

Jaceosidin induces apoptosis in cancer cells, such as the human gastric adenocarcinoma AGS cell line, primarily through the intrinsic (mitochondrial) pathway. The key molecular events include:

  • Reactive Oxygen Species (ROS) Accumulation: Jaceosidin treatment leads to an increase in intracellular ROS.[1]

  • MAPK Signaling Pathway Modulation: The accumulation of ROS activates the MAPK signaling pathway, leading to increased phosphorylation of JNK and p38, and decreased phosphorylation of ERK.[1]

  • Mitochondrial Dysfunction: This signaling cascade results in a decrease in the mitochondrial membrane potential (MMP).[1]

  • Apoptotic Protein Regulation: It upregulates the expression of pro-apoptotic proteins like Bad and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bad/Bcl-2 ratio further promotes mitochondrial dysfunction.[1]

  • Caspase Activation: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3 and leads to the cleavage of PARP, executing the final stages of apoptosis.[1]

Bruceantin

Bruceantin employs a multi-faceted approach to induce apoptosis, with a central mechanism involving the c-MYC oncogene.[2]

  • c-MYC Downregulation: A primary and pivotal event in Bruceantin-induced apoptosis is the significant downregulation of the c-MYC protein, a key transcription factor in cell cycle progression and proliferation.[2]

  • Regulation of Bcl-2 Family Proteins: The reduction in c-MYC levels leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2]

  • Mitochondrial Pathway Activation: The altered Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c.[2]

  • Caspase Cascade Activation: Released cytochrome c activates the caspase cascade, beginning with the cleavage and activation of caspase-9, which then activates the executioner caspase-3, ultimately leading to cell death.[2]

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from studies on Jaceosidin and Bruceantin.

Table 1: Cytotoxicity of Jaceosidin and Bruceantin in Cancer Cell Lines

CompoundCell LineAssayIC50 ValueIncubation Time (hours)Reference
JaceosidinAGS (Gastric Cancer)Cytotoxicity Assay39 µMNot Specified[1]
BruceantinVarious Cancer CellsMTT Assay1-10 nM48[2]

Table 2: Apoptosis Induction Data

CompoundCell LineConcentrationParameter MeasuredResultIncubation Time (hours)Reference
JaceosidinAGS (Gastric Cancer)39 µMApoptotic Cells (Annexin V+)40.08% increase3, 6, 12, 24[1]
JaceosidinAGS (Gastric Cancer)39 µMMitochondrial Membrane Potential17.87% reduction3, 6, 12, 24[1]
BruceantinNot Specified10 nMEarly Apoptotic Cells (Annexin V+)35%24[2]
BruceantinNot Specified10 nMLate Apoptotic Cells (Annexin V+/PI+)45%48[2]

Signaling Pathway and Workflow Diagrams

G cluster_0 Jaceosidin-Induced Apoptosis Pathway Jaceosidin Jaceosidin ROS ↑ Intracellular ROS Jaceosidin->ROS MAPK MAPK Pathway (↑ p-JNK, ↑ p-p38, ↓ p-ERK) ROS->MAPK MMP ↓ Mitochondrial Membrane Potential MAPK->MMP Bcl2 ↓ Bcl-2 / ↑ Bad MAPK->Bcl2 CytoC Cytochrome c Release MMP->CytoC Bcl2->MMP Casp3 Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Jaceosidin apoptosis signaling cascade.

G cluster_1 Bruceantin-Induced Apoptosis Pathway Bruceantin Bruceantin cMYC ↓ c-MYC Protein Bruceantin->cMYC Bcl2_Bax ↓ Bcl-2 / ↑ Bax cMYC->Bcl2_Bax Mito Mitochondrial Permeability Bcl2_Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Bruceantin apoptosis signaling cascade.

G cluster_assays Downstream Assays start Seed Cancer Cells treat Treat with Compound (e.g., Jaceosidin, Bruceantin) + Vehicle Control start->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis_detect Apoptosis Detection (Annexin V/PI Staining) incubate->apoptosis_detect protein_analysis Protein Analysis (Western Blot) incubate->protein_analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (e.g., Bruceantin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[2]

  • Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.[2]

  • Data Acquisition: Measure the absorbance at 450-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using dose-response curve analysis.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS), cold

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1x10⁵ cells/well) and allow them to attach overnight. Treat cells with the desired concentration of the compound (e.g., 39 µM Jaceosidin) or vehicle for various time points (e.g., 3, 6, 12, 24 hours).[1]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]

  • Incubation: Gently vortex the cells and incubate in the dark at room temperature for 15 minutes.[2]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the stained cells immediately by flow cytometry.[1] Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[2]

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against c-MYC, Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, β-actin)[2]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[2]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[2]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[2]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

References

Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Jaconine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaconine hydrochloride is a compound of interest for which the neurotoxic potential requires thorough investigation. These application notes provide a framework for assessing the in vitro neurotoxicity of this compound, drawing upon established methodologies for evaluating compound-induced neuronal injury. The protocols outlined herein focus on key indicators of neurotoxicity, including cytotoxicity, apoptosis, oxidative stress, and the elucidation of underlying signaling pathways. While specific data for this compound is not yet available, the methodologies are based on similar compounds and general principles of neurotoxicity testing. In vitro systems offer a controlled environment to delineate the cellular and molecular mechanisms by which a compound may exert neurotoxic effects.[1][2][3]

Key Experimental Endpoints

A comprehensive in vitro assessment of neurotoxicity involves evaluating multiple cellular and molecular endpoints.[1] The following are critical parameters to consider when studying the effects of this compound:

  • Cell Viability and Cytotoxicity: To determine the concentration range over which this compound affects cell survival.

  • Apoptosis: To investigate if the compound induces programmed cell death.

  • Oxidative Stress: To measure the generation of reactive oxygen species (ROS) and the cellular antioxidant response.

  • Mitochondrial Dysfunction: To assess the impact on mitochondrial membrane potential and function, a common target of neurotoxins.[4][5]

  • Signaling Pathway Analysis: To identify the molecular pathways involved in this compound-induced neurotoxicity.

Data Presentation

Table 1: Dose-Response Effect of this compound on Neuronal Cell Viability
Concentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (Fold Change) (Mean ± SD)
0 (Control)100 ± 5.21.0 ± 0.1
195.3 ± 4.81.2 ± 0.2
1078.1 ± 6.12.5 ± 0.4
5045.6 ± 5.54.8 ± 0.6
10021.2 ± 3.97.3 ± 0.9
Table 2: Apoptotic and Oxidative Stress Markers Following this compound Treatment
TreatmentApoptotic Cells (%) (Mean ± SD)Caspase-3 Activity (Fold Change) (Mean ± SD)Intracellular ROS (Fold Change) (Mean ± SD)Mitochondrial Membrane Potential (ΔΨm) (% of Control)
Control3.5 ± 1.11.0 ± 0.11.0 ± 0.2100 ± 6.8
Jaconine (50 µM)42.8 ± 4.55.2 ± 0.73.8 ± 0.555.4 ± 7.2
Table 3: Protein Expression Changes in Key Signaling Pathways
ProteinTreatmentFold Change in Expression (Mean ± SD)
BaxJaconine (50 µM)3.1 ± 0.4
Bcl-2Jaconine (50 µM)0.4 ± 0.1
p-JNKJaconine (50 µM)4.5 ± 0.6
p-c-JunJaconine (50 µM)3.9 ± 0.5
NF-κBJaconine (50 µM)0.3 ± 0.08

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons are suitable models.[6][7]

  • Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For SH-SY5Y differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to final concentrations in the culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

  • Exposure: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48 hours).

Protocol 2: Assessment of Cell Viability (MTT Assay)
  • Plate Cells: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to different concentrations of this compound for the desired duration.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Protocol 3: Measurement of Apoptosis (Annexin V-FITC/PI Staining)
  • Cell Preparation: Culture and treat cells in 6-well plates. After treatment, harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Determination of Intracellular Reactive Oxygen Species (ROS)
  • Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Protocol 5: Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-JNK, NF-κB, and β-actin as a loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound-Induced Neurotoxicity

Jaconine_Neurotoxicity_Pathway Jaconine This compound ROS ↑ Reactive Oxygen Species (ROS) Jaconine->ROS NFKB_Pathway NF-κB Signaling Pathway Inhibition Jaconine->NFKB_Pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK_Pathway JNK Signaling Pathway Activation ROS->JNK_Pathway Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Apoptosis Apoptosis JNK_Pathway->Apoptosis NFKB_Pathway->Apoptosis Neuron Neuronal Cell Death Apoptosis->Neuron Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Caspase->Apoptosis

Caption: Proposed signaling cascade of this compound neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Cell Treatment with Varying Concentrations Cell_Culture->Treatment Jaconine_Prep This compound Stock Preparation Jaconine_Prep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis ROS Oxidative Stress (DCFH-DA Assay) Treatment->ROS Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Quantitative Analysis & Pathway Mapping Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound neurotoxicity.

Discussion and Interpretation

The data generated from these protocols will provide a comprehensive profile of this compound's neurotoxic potential. A dose-dependent decrease in cell viability, coupled with an increase in apoptosis and ROS production, would strongly suggest a neurotoxic effect. The Western blot analysis will help to elucidate the specific molecular pathways involved. For instance, an increased Bax/Bcl-2 ratio and activation of the JNK pathway are indicative of mitochondria-mediated apoptosis.[4][8][9] Conversely, inhibition of pro-survival pathways like NF-κB could also contribute to cell death.[10] These in vitro findings are crucial for guiding further in vivo studies and for the overall risk assessment of this compound.[1]

References

Jacobine Hydrochloride: A Reference Material for Precise Phytotoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jacobine (B1672728), a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring phytotoxin found in various plant species, notably within the Senecio genus.[1] Its presence in the food chain, through contaminated honey, milk, and herbal products, poses a significant health risk to both humans and livestock due to its hepatotoxic, carcinogenic, and genotoxic properties.[2] Accurate and reliable quantification of jacobine in various matrices is therefore crucial for food safety, toxicological research, and drug development. Jacobine hydrochloride, a more stable salt form of jacobine, serves as an essential certified reference material (CRM) for the development and validation of analytical methods aimed at detecting and quantifying PAs.

This document provides detailed application notes and protocols for the use of jacobine hydrochloride as a reference standard in the analysis of phytotoxins, with a focus on chromatographic techniques coupled with mass spectrometry.

Chemical Properties and Toxicology

Jacobine is a macrocyclic diester PA. Its toxicity is primarily mediated by metabolic activation in the liver.[1] Cytochrome P450 enzymes convert jacobine into highly reactive dehydropyrrolizidine alkaloids (DHPAs).[2] These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and the initiation of carcinogenesis.[2][3] Understanding this toxicological pathway is critical for interpreting analytical results and assessing health risks.

Application in Phytotoxin Analysis

Jacobine hydrochloride is utilized as a primary reference standard for:

  • Method Development and Validation: Establishing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) for the separation and quantification of jacobine and other related PAs.

  • Quantification in Various Matrices: Accurately determining the concentration of jacobine in complex sample matrices including plant materials, honey, milk, and animal tissues.

  • Toxicological Studies: Serving as a standard in in vitro and in vivo studies to investigate the mechanisms of PA-induced toxicity.[4]

  • Quality Control: Ensuring the accuracy and comparability of results across different laboratories and studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods for the determination of jacobine and other PAs.

Table 1: HPLC-MS/MS Method Parameters for Pyrrolizidine Alkaloid Analysis

ParameterMethod 1Method 2Method 3
Column UPLC HSS T3 (100 × 2.1 mm, 1.8 µm)C18 (100 × 2.1 mm, 1.9 µm)C18 (150 x 2.1 mm, 2 µm)
Mobile Phase A 0.1% Formic Acid in WaterFormic Acid in Water5 mM Ammonium Formate and 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol (B129727)Formic Acid in Acetonitrile5 mM Ammonium Formate and 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min--
Column Temperature 40 °C30 °C40 °C
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Data compiled from various sources.[1]

Table 2: Performance Characteristics of Analytical Methods for Pyrrolizidine Alkaloids

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Plant MaterialCation Exchange HPLC-UV (200 nm)1 mg/kg3 mg/kg> 95%[5]
HoneyHPLC-MS0.002 mg/kg-57 - 70%[6]
MilkElectron Capture Gas Chromatography--80 - 90% (for 0.2-1.0 ppm fortification)[7]
MilkLC-MS/MS0.005 - 0.054 µg/L0.009 - 0.123 µg/L64 - 127%[8]

Experimental Protocols

Preparation of Jacobine Hydrochloride Standard Stock Solution

Objective: To prepare a concentrated stock solution of jacobine hydrochloride for use in calibration curves and as a spiking standard.

Materials:

  • Jacobine hydrochloride certified reference material

  • Methanol (HPLC grade)

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Accurately weigh a precise amount (e.g., 10 mg) of jacobine hydrochloride CRM using an analytical balance.

  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the standard.

  • Once dissolved, bring the flask to volume with methanol.

  • Stopper the flask and mix thoroughly by inversion. This is the primary stock solution (e.g., 1 mg/mL).

  • Prepare working standard solutions by serial dilution of the primary stock solution with methanol or the initial mobile phase composition.[9] For example, to prepare a 1 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to 100 mL.

  • Store stock solutions in amber vials at -20°C to prevent degradation.

Sample Preparation: Extraction of Jacobine from Plant Material

Objective: To extract jacobine and other PAs from dried plant material for subsequent analysis.

Materials:

  • Dried and homogenized plant material

  • Extraction solution: 0.05 M Sulfuric acid in water[7]

  • Methanol (HPLC grade)

  • Ammonia (B1221849) solution

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or MCX)

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Nitrogen evaporator

Procedure:

  • Weigh 2.0 g of the homogenized plant sample into a centrifuge tube.[7]

  • Add 20 mL of the extraction solution (0.05 M H₂SO₄).[7]

  • Sonicate the mixture for 15 minutes at room temperature.[7]

  • Centrifuge the sample at 3800 x g for 10 minutes.[7]

  • Collect the supernatant.[7]

  • Repeat the extraction process on the pellet with another 20 mL of extraction solution and combine the supernatants.[7]

  • Neutralize the combined extract with ammonia solution.[7]

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[7]

    • Load 10 mL of the neutralized extract onto the cartridge.[7]

    • Wash the cartridge with 2 x 5 mL of water.[7]

    • Dry the cartridge under vacuum for 5-10 minutes.[7]

    • Elute the PAs with 2 x 5 mL of methanol.[7]

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[7]

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water).[7]

  • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.[7]

Sample Preparation: Extraction of Jacobine from Honey

Objective: To extract jacobine from honey samples.

Materials:

  • Honey sample

  • 50 mM Sulfuric acid in 1:1 (v/v) Water:Methanol

  • Oasis MCX SPE cartridges

  • Methanol, Water (HPLC grade)

  • Ammonia solution

  • Centrifuge

Procedure:

  • Weigh 1.0 g of honey into a 50 mL centrifuge tube.

  • Add 20 mL of 50 mM sulfuric acid in 1:1 (v/v) water:methanol and vortex for 10 minutes.

  • Centrifuge for 10 minutes at 5000 g.

  • SPE Clean-up (Oasis MCX):

    • Condition the cartridge with 3 mL of methanol and 3 mL of water.

    • Load 2 mL of the supernatant.

    • Wash with 4 mL of water and 4 mL of methanol.

    • Elute with 6 mL of a solvent mixture containing ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% NH₄OH.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in 1 mL of 95:5 (v/v) water:methanol.

  • Transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis Protocol

Objective: To quantify jacobine in prepared sample extracts using HPLC-MS/MS.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.[9]

Chromatographic Conditions (Example):

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[9]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in methanol.[9]

  • Gradient: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 3 µL.[9]

Mass Spectrometry Conditions (Example):

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions for Jacobine: Specific precursor and product ions for jacobine should be determined by infusing a standard solution.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of jacobine against the concentration of the prepared standard solutions.

  • Quantify jacobine in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow_plant cluster_extraction Sample Extraction cluster_cleanup SPE Clean-up cluster_analysis Analysis s1 Weigh 2g of Homogenized Plant Sample s2 Add 20mL of 0.05M Sulfuric Acid s1->s2 s3 Sonicate for 15 min s2->s3 s4 Centrifuge at 3800 x g s3->s4 s5 Collect Supernatant s4->s5 s6 Repeat Extraction s5->s6 s7 Neutralize with Ammonia s6->s7 c1 Condition C18 Cartridge (Methanol & Water) s7->c1 c2 Load Neutralized Extract c1->c2 c3 Wash with Water c2->c3 c4 Dry Cartridge c3->c4 c5 Elute with Methanol c4->c5 a1 Evaporate Eluate to Dryness c5->a1 a2 Reconstitute in Initial Mobile Phase a1->a2 a3 Filter and Inject a2->a3 a4 HPLC-MS/MS Analysis a3->a4 jacobine_toxicity_pathway Jacobine Jacobine (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 Enzymes (in Liver) Jacobine->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) CYP450->DHPA DNA Cellular DNA DHPA->DNA Covalent Binding Protein Cellular Proteins DHPA->Protein Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Toxicity Genotoxicity & Carcinogenicity DNA_Adducts->Toxicity Protein_Adducts->Toxicity

References

Application Notes and Protocols for Testing Jaconine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jaconine hydrochloride is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds known for their potential cytotoxic and antitumor activities.[1] Like other PAs, Jaconine requires metabolic activation by cytochrome P450 (CYP450) enzymes to exert its biological effects.[2][3] The activated metabolites, highly reactive pyrrolic esters, can form adducts with DNA and proteins, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] These characteristics make this compound a compound of interest for cancer research.

This document provides detailed protocols for testing the effects of this compound on cancer cell lines, focusing on cytotoxicity, apoptosis, and cell cycle analysis. The choice of cell line is critical; human liver-derived cell lines such as HepG2 or HepaRG, which express the necessary CYP enzymes, are recommended for these studies.[4]

Data Presentation

Table 1: Cytotoxicity of this compound (Hypothetical Data)

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines after 48 hours of treatment, as determined by an MTT assay.

Cell LineIC50 (µM)
HepG2 (Liver)50 ± 5.2
A549 (Lung)75 ± 8.1
MCF-7 (Breast)62 ± 6.7

Table 2: Effect of this compound on Apoptosis and Cell Cycle in HepG2 Cells (Hypothetical Data)

This table shows the percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle after 24-hour treatment with this compound at concentrations relative to the IC50 value.

Treatment% Apoptotic Cells (Annexin V+)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)4.5 ± 1.265.3 ± 4.120.1 ± 2.514.6 ± 2.0
0.5x IC50 Jaconine HCl15.2 ± 2.850.1 ± 3.518.5 ± 2.131.4 ± 3.3
1x IC50 Jaconine HCl35.8 ± 4.130.7 ± 2.915.2 ± 1.854.1 ± 4.5
2x IC50 Jaconine HCl60.3 ± 5.525.4 ± 2.410.1 ± 1.564.5 ± 5.1

Experimental Protocols

Protocol for Determining IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50) using a colorimetric MTT assay.

Materials:

  • Selected cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for attachment.[1][2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with vehicle (DMSO, final concentration ≤ 0.1%) as a negative control.[2]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

Protocol for Apoptosis Analysis using Annexin V/PI Staining

This protocol describes how to quantify apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Selected cancer cell line

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.[1]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[1]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.[1]

Protocol for Cell Cycle Analysis

This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution using PI staining and flow cytometry.

Materials:

  • Selected cancer cell line

  • 6-well plates

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.[1]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in PI staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

  • Data Acquisition: Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Visualizations

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Treat with serial dilutions of Jaconine HCl incubate1->treat incubate2 Incubate for 24/48/72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_outcomes Cellular Outcomes Jaconine Jaconine Hydrochloride CYP450 CYP450 Enzymes (in Liver Cells) Metabolite Reactive Pyrrolic Ester Metabolite CYP450->Metabolite Metabolic Activation DNA DNA Metabolite->DNA Alkylation Damage DNA Damage (Adducts, Cross-linking) DDR DNA Damage Response (DDR) Damage->DDR Arrest G2/M Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis (Mitochondrial Pathway) DDR->Apoptosis

Caption: Proposed signaling pathway for Jaconine-induced cytotoxicity.

References

Troubleshooting & Optimization

Jaconine hydrochloride solubility issues in PBS and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Jaconine hydrochloride in PBS and other aqueous buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers like PBS?

Q2: How does pH affect the solubility of this compound?

The pH of the aqueous buffer can significantly influence the solubility of this compound. As a salt of a weak base and a strong acid, it is expected to be more soluble in acidic to neutral solutions where the Jaconine molecule remains protonated and thus more polar. In basic solutions, it may convert to its free base form, which is likely less soluble. A study on berberine (B55584) chloride, another alkaloid hydrochloride, showed pH-dependent solubility, with the highest solubility observed in a phosphate (B84403) buffer at pH 7.0.[3]

Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent?

Yes, this is a common and recommended practice, especially when high concentrations are needed for dose-response studies.[4] Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are frequently used to create high-concentration stock solutions.[1][2][4] These stock solutions can then be diluted into your aqueous experimental buffer to the final desired concentration.

Q4: What is a safe concentration of organic solvent (e.g., DMSO) in my final experimental medium?

It is critical to minimize the final concentration of the organic solvent in your cell culture or experimental medium to avoid solvent-induced toxicity. For DMSO, the final concentration should typically not exceed 0.1% (v/v).[4] Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of the solvent used to prepare the drug stock solution.[4]

Q5: How should I store aqueous solutions of this compound?

Aqueous solutions of hydrochloride salts can have limited stability. For instance, it is recommended not to store aqueous solutions of (+)-pilocarpine hydrochloride or Cl-amidine hydrochloride for more than one day.[1][2] A stability study on cocaine hydrochloride showed a decrease in pH over time at both room temperature and 5°C.[5] Therefore, it is best practice to prepare fresh aqueous solutions of this compound for each experiment. If storage is necessary, it should be for a short duration at 2-8°C, and a stability study is recommended.

Troubleshooting Guide

Issue: I am observing precipitation when I dilute my this compound stock solution into PBS or my cell culture medium.

This is a common issue when the solubility limit of the compound in the aqueous buffer is exceeded.[4] Here’s a systematic approach to troubleshoot this problem:

  • Step 1: Verify the Final Concentration.

    • Question: Is the final concentration of this compound in your aqueous buffer below its solubility limit?

    • Action: Since the exact solubility may be unknown, try lowering the final concentration of the compound.[4] Prepare a serial dilution to identify the concentration at which it remains in solution.

  • Step 2: Assess the Impact of the Organic Solvent.

    • Question: Are you using an organic stock solution? Is the dilution factor large enough?

    • Action: When diluting a stock solution, the compound can momentarily exist at a high concentration at the point of mixing, causing it to precipitate. To mitigate this, add the stock solution dropwise while vortexing or stirring the aqueous buffer. Also, ensure the final concentration of the organic solvent is minimal.

  • Step 3: Consider the Buffer Composition.

    • Question: Could components in your buffer or medium be interacting with the this compound?

    • Action: Components in serum or complex media can sometimes interact with compounds, leading to precipitation.[4] Try dissolving the this compound in a simpler buffer first (e.g., saline or a different buffer system) to see if the issue persists. You can also try preparing the solution in a buffer with a slightly lower pH.

  • Step 4: Use a Different Solubilization Strategy.

    • Question: Is direct dissolution in the aqueous buffer feasible?

    • Action: If you are not using an organic stock solution, try preparing one. If you are already using an organic solvent like DMSO, you might consider trying a different one, such as ethanol.

Solubility Data of Similar Hydrochloride Compounds (for reference)
Compound NameSolventApproximate Solubility
(+)-Pilocarpine hydrochloridePBS (pH 7.2)~10 mg/mL
(+)-Pilocarpine hydrochlorideEthanol~2 mg/mL
(+)-Pilocarpine hydrochlorideDMSO~3.3 mg/mL
Cl-amidine hydrochloridePBS (pH 7.2)~3 mg/mL
Cl-amidine hydrochlorideEthanol~20 mg/mL
Cl-amidine hydrochlorideDMSO~50 mg/mL

Experimental Protocols

Protocol: Determining Approximate Solubility of this compound in an Aqueous Buffer

  • Preparation:

    • Weigh out a small, precise amount of this compound (e.g., 10 mg).

    • Have a calibrated pipette and a series of microcentrifuge tubes ready.

    • Use the aqueous buffer of interest (e.g., PBS, pH 7.2).

  • Procedure:

    • Add a small, precise volume of the buffer to the weighed this compound (e.g., 100 µL to the 10 mg of compound, which would make a 100 mg/mL slurry).

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles are present, add another precise volume of the buffer (e.g., another 100 µL, bringing the total volume to 200 µL and the concentration to 50 mg/mL).

    • Repeat the vortexing and inspection steps.

    • Continue adding known volumes of the buffer incrementally until the compound is fully dissolved.

    • The approximate solubility is the concentration at which no solid particles are visible.

  • Confirmation (Optional):

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.

    • If a pellet is visible, the compound is not fully dissolved. If no pellet is present, the concentration is at or below the solubility limit.

Visualizations

G start Start: Prepare Jaconine HCl Solution stock_q Use Organic Stock (e.g., DMSO)? start->stock_q direct_dissolve Attempt Direct Dissolution in Aqueous Buffer stock_q->direct_dissolve No prepare_stock Prepare Concentrated Stock in Organic Solvent stock_q->prepare_stock Yes observe Observe for Precipitation direct_dissolve->observe dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute dilute->observe success Solution is Ready for Experiment observe->success No Precipitation troubleshoot Go to Troubleshooting Workflow observe->troubleshoot Precipitation Occurs

Caption: Workflow for Preparing this compound Solution.

G start Start: Precipitation Observed check_conc Is Final Concentration Too High? start->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes check_mixing Is Mixing Method a Factor? check_conc->check_mixing No resolved Issue Resolved lower_conc->resolved improve_mixing Add Stock Dropwise While Vortexing check_mixing->improve_mixing Yes check_buffer Could Buffer Components be the Cause? check_mixing->check_buffer No improve_mixing->resolved change_buffer Try a Simpler Buffer or Adjust pH check_buffer->change_buffer Yes re_evaluate Re-evaluate Solubilization Strategy check_buffer->re_evaluate No change_buffer->resolved

References

Technical Support Center: Preventing Jaconine Hydrochloride Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Jaconine hydrochloride precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

Jaconine is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds found in various plant species.[1][2] As a hydrochloride salt, it is formulated to improve its solubility in aqueous solutions. In research, pyrrolizidine alkaloids and their derivatives are investigated for a variety of potential biological activities.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:

  • Exceeding Aqueous Solubility: The final concentration of this compound in the cell culture medium may be higher than its solubility limit in that specific aqueous environment.

  • "Solvent Shock": this compound is often dissolved in a high-concentration stock solution using an organic solvent like dimethyl sulfoxide (B87167) (DMSO). When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the compound can "crash out" or precipitate due to the sudden change in solvent polarity.

  • pH Shift: this compound is a salt of a weak base. Cell culture media is typically buffered to a physiological pH of 7.2-7.4. If the DMSO stock solution is not pH-neutral, the abrupt shift to the buffered pH of the media can decrease the compound's solubility.

  • Temperature Effects: The solubility of compounds can be temperature-dependent. Adding a stock solution to cold media can reduce its solubility.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes.[3]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of many small molecules for in vitro studies due to its high solvating power.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q5: Can I use media that has a visible precipitate?

It is strongly advised not to use cell culture media containing a precipitate for your experiments. The presence of a precipitate indicates that the actual concentration of the soluble compound is unknown and lower than intended, which will lead to inaccurate and unreliable results. Additionally, the precipitate itself could have unintended physical or chemical effects on the cells.

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow these steps to troubleshoot the issue.

Problem: Precipitate Forms Immediately Upon Addition to Cell Culture Media

This is often due to "solvent shock" or exceeding the immediate kinetic solubility of the compound.

Solutions:

  • Reduce the Final Concentration: If your experimental design permits, try lowering the final working concentration of this compound.

  • Modify the Dilution Method:

    • Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C.

    • Slow, drop-wise addition: Add the DMSO stock solution very slowly (drop-by-drop) to the pre-warmed media while gently vortexing or swirling. This facilitates rapid dispersion and minimizes localized high concentrations.

    • Serial dilution: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed media.

Problem: Precipitate Forms Over Time in the Incubator

This may indicate that the compound is exceeding its thermodynamic (equilibrium) solubility, or there are interactions with media components over time.

Solutions:

  • Assess Thermodynamic Solubility: The initial concentration may be kinetically soluble but thermodynamically unstable. A lower final concentration may be necessary for longer incubation periods.

  • Minimize Evaporation: Ensure proper humidification in your incubator. Evaporation can increase the concentration of all media components, potentially pushing the this compound concentration above its solubility limit.

  • Consider Serum Content: If compatible with your cell line and experimental design, the presence of serum proteins (like in 10% FBS) can sometimes help to stabilize small molecules and prevent precipitation.

Data Presentation

Note: The following tables provide illustrative, hypothetical data for this compound to demonstrate best practices in data presentation. Actual solubility should be determined experimentally.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Solubility (mM)
DMSO25> 100
Ethanol2515
Water250.5
PBS (pH 7.4)250.2
DMEM + 10% FBS370.3

Table 2: Hypothetical Effect of Temperature and pH on Aqueous Solubility of this compound

ParameterConditionMaximum Solubility (mM)
Temperature 4°C0.1
25°C0.2
37°C0.25
pH 5.01.5
6.00.8
7.40.2

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 387.9 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 3.88 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution, but avoid overheating.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Cell Culture Media

This protocol helps determine the maximum concentration of this compound that can be added to your specific cell culture medium from a DMSO stock without immediate precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your complete cell culture medium (e.g., DMEM/F12 + 10% FBS), pre-warmed to 37°C

  • Sterile 1.5 mL microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a series of dilutions of your 10 mM this compound stock in DMSO.

  • In a 96-well plate or a series of microcentrifuge tubes, add a fixed volume of your pre-warmed cell culture medium to each well/tube (e.g., 198 µL).

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding well/tube to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 1%).

  • Include a vehicle control (medium with 2 µL of DMSO only).

  • Mix gently and incubate at 37°C.

  • Visually inspect for any signs of cloudiness or precipitate immediately and at various time points (e.g., 30 minutes, 2 hours, 24 hours). A more quantitative assessment can be done by measuring the absorbance at 600 nm; an increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is your maximum working kinetic solubility under these conditions.

Visualizations

experimental_workflow Experimental Workflow for Cell Treatment cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh Jaconine HCl dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot prewarm Pre-warm Media (37°C) aliquot->prewarm Use one aliquot dilute Add Stock to Media Drop-wise while Swirling prewarm->dilute check Visually Inspect for Precipitate dilute->check add_to_cells Add to Cell Culture check->add_to_cells If Clear incubate Incubate at 37°C add_to_cells->incubate troubleshooting_flowchart Troubleshooting Precipitation cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start Precipitation Observed q1 When does it precipitate? start->q1 cause_immediate Likely Cause: 'Solvent Shock' or Exceeding Kinetic Solubility q1->cause_immediate Immediately cause_over_time Likely Cause: Exceeding Thermodynamic Solubility or Media Interactions q1->cause_over_time During Incubation sol_1 Solution 1: Lower Final Concentration cause_immediate->sol_1 sol_2 Solution 2: Improve Dilution Technique (Pre-warm media, slow addition, serial dilution) cause_immediate->sol_2 sol_3 Solution 1: Lower Final Concentration cause_over_time->sol_3 sol_4 Solution 2: Ensure Proper Incubator Humidification cause_over_time->sol_4

References

Technical Support Center: Optimizing Jaconine Hydrochloride Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Jaconine hydrochloride concentrations for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cytotoxicity?

Jaconine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species. The cytotoxicity of Jaconine, like other 1,2-unsaturated PAs, is not inherent to the molecule itself. Its toxicity is mediated by metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, which convert it into highly reactive pyrrolic metabolites.[1][2] These electrophilic metabolites can then form adducts with cellular macromolecules, particularly DNA, leading to genotoxicity, disruption of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[3][4]

Q2: Which cell lines are most suitable for studying this compound cytotoxicity?

The choice of cell line is critical for obtaining meaningful results. Since this compound requires metabolic activation to exert its cytotoxic effects, it is essential to use cell lines that express the necessary CYP enzymes, particularly CYP3A4.[1][2][3]

  • Recommended Cell Lines:

    • HepaRG™ cells: This human hepatic progenitor cell line differentiates into both biliary-like and hepatocyte-like cells and expresses a wide range of drug-metabolizing enzymes at levels comparable to primary human hepatocytes.[5][6][7]

    • HepG2 cells: A human hepatoma cell line that is commonly used. However, it's important to note that standard HepG2 cells have relatively low levels of some CYP enzymes.[5][7] For PA studies, HepG2 cells overexpressing specific CYPs, such as CYP3A4, are recommended to ensure sufficient metabolic activation.[3][8]

    • Primary Human Hepatocytes: These are considered the gold standard for in vitro toxicology studies due to their complete and physiologically relevant metabolic capabilities. However, their availability, cost, and inter-donor variability can be limiting factors.[8][9]

Q3: How should I prepare and handle this compound for in vitro experiments?

Proper preparation and handling are crucial for reproducible results.

  • Solubilization: this compound should be dissolved in a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

  • Working Solutions: For experiments, dilute the stock solution in your cell culture medium to the desired final concentrations immediately before use.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay to ensure that the solvent itself is not affecting cell viability.

Q4: I am not observing any cytotoxicity with this compound. What are the possible reasons?

Several factors could contribute to a lack of observable cytotoxicity:

  • Inappropriate Cell Line: The cell line you are using may lack the necessary metabolic enzymes (CYP450s) to convert Jaconine into its active, toxic metabolites.[3] Consider using a more metabolically competent cell line like HepaRG or CYP-expressing HepG2 cells.

  • Concentration Range Too Low: The concentrations you have tested may be below the cytotoxic threshold for your specific cell line. It is advisable to perform a broad-range dose-finding experiment, for example, from 0.1 µM to 500 µM, to identify an effective concentration range.

  • Insufficient Incubation Time: The cytotoxic effects of PAs can be time-dependent. An incubation period of 24 hours might not be sufficient. Consider extending the exposure time to 48 or 72 hours.[8]

  • Compound Degradation: Ensure that your this compound stock solution has been stored properly and has not degraded.

Troubleshooting Guide

ProblemPossible CauseTroubleshooting Steps
High cell death even at the lowest concentration The selected concentration range is too high for your specific cell line.Perform a dose-response experiment with a much wider and lower range of concentrations (e.g., starting from nanomolar concentrations).
Inconsistent IC50 values between experiments - Standard cell culture variability (cell passage number, seeding density).- Inconsistent compound dilution.- Variation in incubation time.- Standardize your cell culture practices.- Prepare fresh dilutions of this compound for each experiment.- Ensure precise and consistent incubation times.
Precipitation of the compound in the culture medium The concentration of this compound exceeds its solubility in the medium, or the DMSO concentration is too high.- Check the final DMSO concentration (typically should be <0.5%).- Visually inspect the wells for any precipitate after adding the compound.- If precipitation occurs, you may need to adjust your dilution scheme or use a different solvent system (if compatible with your cells).

Data Presentation

Comparative Cytotoxicity of Pyrrolizidine Alkaloids

Direct quantitative cytotoxicity data for Jaconine is limited in publicly available literature. The following table summarizes the EC50/IC50 values for other structurally related pyrrolizidine alkaloids to provide a reference for expected potency. A lower value indicates higher cytotoxicity.

Pyrrolizidine AlkaloidCell LineExposure TimeEC50/IC50 (µM)Reference
LasiocarpineHepG2-CYP3A424h12.6[8]
LasiocarpinePrimary Human Hepatocytes24h45[8]
SeneciphyllineHepG2-CYP3A424h26.2[8]
EchimidineHepG2-CYP3A424h~30[8]
SenecionineHepG2-CYP3A424h~40[8]
RetrorsineHepG2-CYP3A424h~50[8]
RiddelliineHepG2-CYP3A424h~70[8]
MonocrotalineHepG2-CYP3A424h>500[8]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are often used interchangeably in cytotoxicity studies.

Experimental Protocols

Detailed Methodology for a Standard Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your chosen metabolically competent liver cells (e.g., HepaRG or CYP3A4-overexpressing HepG2) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting range for a dose-response experiment could be 0, 1, 5, 10, 25, 50, 100, and 200 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: After 24 hours of cell growth, carefully remove the old medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" (blank) wells from all other readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the logarithm of the this compound concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_jaconine Prepare Jaconine HCl Dilutions start->prepare_jaconine treat_cells Treat Cells with Jaconine HCl prepare_jaconine->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

Signaling_Pathway Jaconine This compound (Inactive Pre-toxin) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4 in Liver Cells) Jaconine->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites (Electrophilic) CYP450->ReactiveMetabolites DNA Cellular DNA ReactiveMetabolites->DNA Alkylation DNA_Adducts DNA Adducts & Cross-linking DNA->DNA_Adducts CellCycleArrest Cell Cycle Arrest (S-Phase) DNA_Adducts->CellCycleArrest DNA_Damage_Repair DNA Damage Repair Pathways DNA_Adducts->DNA_Damage_Repair Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis DNA_Damage_Repair->Apoptosis If damage is irreparable

Caption: Metabolic activation and genotoxicity pathway of Jaconine.

References

Troubleshooting Jaconine hydrochloride peak tailing in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for peak tailing issues encountered during the HPLC analysis of Jaconine hydrochloride, a pyrrolizidine (B1209537) alkaloid. The content is structured to assist researchers, scientists, and drug development professionals in diagnosing and resolving common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, a basic compound, is predominantly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the protonated tertiary amine of the Jaconine molecule with ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18).[1][2] This interaction leads to a secondary, undesirable retention mechanism, resulting in asymmetrical, tailing peaks.

Other contributing factors can include:

  • Mobile Phase pH: A mobile phase pH close to the pKa of Jaconine can lead to the co-existence of both ionized and non-ionized forms of the analyte, causing peak distortion.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[3][4]

  • Column Contamination and Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[3][5]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[1][3]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. Jaconine is a pyrrolizidine alkaloid, which is a tertiary amino compound, making it basic.[6] The state of ionization for both the Jaconine molecule and the stationary phase's residual silanol groups is dictated by the mobile phase pH.

  • Low pH (e.g., pH 2.5 - 3.5): At low pH, the residual silanol groups on the silica (B1680970) stationary phase are protonated (Si-OH) and thus, less likely to interact with the positively charged Jaconine molecule. This is a common strategy to reduce peak tailing for basic compounds.[3]

  • Intermediate pH (e.g., pH 4 - 7): In this range, silanol groups are partially or fully ionized (pKa ~3.5-4.5), and Jaconine is protonated, leading to strong ionic interactions and significant peak tailing.[1]

  • High pH (e.g., pH > 8): At high pH (ensure column stability), the Jaconine molecule may be deprotonated and neutral, reducing its interaction with the stationary phase. However, the silanol groups will be fully ionized.

The relationship between these factors is visualized in the diagram below.

cluster_0 Interaction at Low pH (e.g., 2.5-3.5) cluster_1 Interaction at Mid pH (e.g., 4-7) cluster_2 Interaction at High pH (e.g., >8) low_analyte Jaconine-H⁺ (Protonated) low_interaction Minimal Interaction (Good Peak Shape) low_analyte->low_interaction Repulsion low_silanol Si-OH (Protonated) mid_analyte Jaconine-H⁺ (Protonated) mid_interaction Strong Interaction (Peak Tailing) mid_analyte->mid_interaction Attraction mid_silanol Si-O⁻ (Ionized) high_analyte Jaconine (Neutral) high_interaction Reduced Interaction (Improved Peak Shape) high_analyte->high_interaction Less Interaction high_silanol Si-O⁻ (Ionized)

Figure 1. Effect of mobile phase pH on Jaconine-silanol interactions.
Q3: My peak tailing persists even after mobile phase optimization. What should I check next?

If peak tailing continues after adjusting the mobile phase, a systematic troubleshooting approach is necessary. The following flowchart outlines the logical steps to diagnose the issue, moving from chemical to physical causes.

G start Peak Tailing Observed for this compound check_column Is the column suitable for basic compounds? start->check_column check_contamination Is the column or guard column contaminated? check_column->check_contamination Yes sol_column Use a modern, high-purity, end-capped column or a polar-embedded column. check_column->sol_column No check_overload Is the column overloaded? check_contamination->check_overload No sol_contamination 1. Flush column with strong solvent. 2. Replace guard column. 3. Replace analytical column. check_contamination->sol_contamination Yes check_extracolumn Are there extra-column effects? check_overload->check_extracolumn No sol_overload 1. Reduce injection volume. 2. Dilute the sample. check_overload->sol_overload Yes sol_extracolumn 1. Use shorter, narrower ID tubing. 2. Check for proper fitting connections. check_extracolumn->sol_extracolumn Yes end Peak Shape Improved check_extracolumn->end No sol_column->end sol_contamination->end sol_overload->end sol_extracolumn->end

Figure 2. Troubleshooting workflow for persistent peak tailing.

Troubleshooting Protocols and Data

Protocol 1: Mobile Phase pH and Modifier Optimization

This protocol provides a systematic approach to optimizing the mobile phase to reduce peak tailing for this compound.

Objective: To determine the optimal mobile phase pH and additive concentration for symmetrical peak shape.

Methodology:

  • Initial Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with modifier

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm

    • Injection Volume: 10 µL

    • Sample: this compound standard (10 µg/mL)

  • Procedure:

    • Prepare a series of mobile phase A solutions with varying pH and additives as described in the table below.

    • Equilibrate the column with the initial mobile phase for at least 15 minutes before the first injection.

    • Perform triplicate injections for each condition.

    • Measure the USP Tailing Factor (Tf) for the this compound peak under each condition. A Tf value close to 1.0 is ideal, while values greater than 1.5 are generally considered poor.

Data Summary:

The following table shows representative data from a mobile phase optimization study.

Condition IDMobile Phase A CompositionAverage Tailing Factor (Tf)Observations
1Deionized Water2.1Severe tailing
20.1% Formic Acid (pH ~2.8)1.2Significant improvement in peak shape
320 mM Ammonium Acetate (pH 5.0)1.9Poor peak shape, significant tailing
40.1% Trifluoroacetic Acid (pH ~2.1)1.1Excellent peak shape
50.1% Triethylamine, pH adjusted to 3.01.3Good peak shape, competitive binding
Protocol 2: Column Flushing and Regeneration

This protocol is for cleaning a reversed-phase column that shows persistent peak tailing due to contamination.

Objective: To remove strongly retained basic compounds and other contaminants from the column.

Methodology:

  • Disconnect the column from the detector.

  • Reverse the direction of flow (if permitted by the manufacturer).

  • Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min).

  • The recommended flushing sequence is:

    • 20 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of Isopropanol.

    • 20 column volumes of Tetrahydrofuran (THF) (optional, good for removing highly non-polar contaminants).

    • 20 column volumes of Isopropanol.

    • 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Reconnect the column to the detector in the correct flow direction and test with a standard injection.

References

Jaconine hydrochloride degradation products and pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jacoline (B191633) hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is jacoline hydrochloride and to which class of compounds does it belong?

Jacoline is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their presence in various plant species.[1][2] It belongs to the senecionine-type of pyrrolizidine alkaloids, which are characterized by a macrocyclic diester structure.[1] The hydrochloride salt of jacoline is often used to improve its solubility in aqueous solutions for experimental purposes.[3]

Q2: What are the expected degradation pathways for jacoline hydrochloride?

Based on the known degradation pathways of structurally similar pyrrolizidine alkaloids like senecionine (B1681732) and retrorsine, jacoline hydrochloride is expected to degrade primarily through three main pathways:[4][5]

  • Hydrolysis: Cleavage of the ester bonds in the macrocyclic ring, particularly under acidic or basic conditions.

  • N-Oxidation: Oxidation of the nitrogen atom in the pyrrolizidine ring.

  • Dehydrogenation: Formation of a double bond in the pyrrolizidine nucleus, leading to the formation of pyrrolic derivatives, which are often associated with toxicity.[4]

Q3: Under what conditions is jacoline hydrochloride likely to be unstable?

Jacoline hydrochloride is likely to be susceptible to degradation under the following stress conditions:

  • Acidic and Alkaline Conditions: Hydrolysis of the ester linkages is a common degradation pathway for pyrrolizidine alkaloids.[6]

  • Oxidative Conditions: The nitrogen atom and other parts of the molecule can be susceptible to oxidation.

  • Photolytic Conditions: Exposure to UV radiation may induce degradation, although some pyrrolizidine alkaloids have shown stability under visible light.[6]

  • Thermal Stress: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis of Jacoline Hydrochloride

Possible Cause: Degradation of jacoline hydrochloride.

Troubleshooting Steps:

  • Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main jacoline peak. Co-elution of degradation products can lead to inaccurate quantification.

  • Analyze Blank Samples: Inject a blank sample (solvent without the analyte) that has been subjected to the same conditions as your sample to rule out contamination from the solvent or system.

  • Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, intentionally degrade a sample of jacoline hydrochloride under controlled stress conditions (acid, base, peroxide, heat, light).[7] Compare the chromatograms of the stressed samples with your analytical sample.

  • LC-MS Analysis: If available, utilize liquid chromatography-mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for the identification and structural elucidation of the degradation products.[8]

Issue 2: Loss of Jacoline Hydrochloride Potency in Formulation

Possible Cause: Degradation due to formulation excipients or storage conditions.

Troubleshooting Steps:

  • Excipient Compatibility Study: Conduct a compatibility study by mixing jacoline hydrochloride with individual excipients and storing the mixtures under accelerated stability conditions (e.g., 40°C/75% RH). Analyze the samples at regular intervals to identify any interactions leading to degradation.

  • pH of the Formulation: Measure the pH of your formulation. Pyrrolizidine alkaloids are known to be unstable at acidic and alkaline pH due to hydrolysis.[6] Adjusting the pH to a more neutral range, if possible, may improve stability.

  • Review Storage Conditions: Ensure the formulation is stored under the recommended conditions, protected from light and high temperatures.

  • Headspace Analysis: For liquid formulations, consider if oxidative degradation is occurring. This can sometimes be mitigated by purging the container headspace with an inert gas like nitrogen.

Quantitative Data on Forced Degradation

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C25%Hydrolysis Product 1 (HP1), Hydrolysis Product 2 (HP2)
0.1 M NaOH8 hours60°C40%Hydrolysis Product 1 (HP1), Epimer A
3% H₂O₂24 hoursRoom Temp15%N-Oxide, Dehydro-jacoline
Photolytic (UV)48 hoursRoom Temp10%Photo-degradant 1
Thermal7 days80°C5%Minor degradants

Experimental Protocols

Protocol 1: Forced Degradation Study of Jacoline Hydrochloride

Objective: To generate degradation products of jacoline hydrochloride under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • Jacoline hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • LC-MS system (optional, for identification)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of jacoline hydrochloride in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug powder and a solution of the drug to UV light (e.g., in a photostability chamber) for 48 hours. Prepare a solution of the solid sample and dilute the liquid sample for analysis.

  • Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 7 days. Prepare a solution of the sample for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating jacoline hydrochloride from its degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.02 M potassium phosphate (B84403) buffer, pH adjusted to 6.5)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of jacoline hydrochloride (e.g., 220 nm)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Development Strategy:

  • Inject a solution of undegraded jacoline hydrochloride to determine its retention time.

  • Inject a mixture of the stressed samples (from Protocol 1) to observe the retention times of the degradation products.

  • Adjust the mobile phase composition (gradient slope, organic modifier percentage, buffer pH) to achieve adequate resolution between jacoline and all degradation products.

  • Validate the final method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Jacoline HCl Stock (1mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxide Oxidation (3% H2O2, RT) stock->oxide photo Photolysis (UV Light) stock->photo thermal Thermal (80°C) stock->thermal hplc Stability-Indicating HPLC acid->hplc base->hplc oxide->hplc photo->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms Characterize Peaks degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_dehydrogenation Dehydrogenation J Jacoline Hydrochloride HP1 Necic Acid Moiety J->HP1 Ester Cleavage HP2 Necine Base Moiety J->HP2 Ester Cleavage NO Jacoline N-Oxide J->NO N-Oxidation DP Dehydro-jacoline (Pyrrolic Derivative) J->DP Oxidation

References

Stability testing guidelines for Jaconine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability testing of Jaconine hydrochloride solutions, offering troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: To ensure the stability of this compound solutions, it is recommended to store them protected from light in a well-closed container at a temperature of 2-8°C. Long-term storage conditions should be determined based on comprehensive stability studies as per ICH Q1A(R2) guidelines.

Q2: What is the typical retest period for this compound solutions?

A2: The retest period for this compound solutions is not definitively established and must be determined through long-term stability testing under the recommended storage conditions. The retest period is the timeframe during which the solution is expected to remain within its approved specification.

Q3: What are the common degradation pathways for this compound?

A3: Jaconine, a pyrrolizidine (B1209537) alkaloid, is susceptible to degradation through hydrolysis of the ester functionalities and oxidation of the tertiary amine to an N-oxide. The presence of acids, bases, and oxidizing agents can accelerate this degradation. Forced degradation studies are crucial to identify potential degradation products and pathways.

Q4: Which analytical methods are suitable for stability testing of this compound solutions?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for assessing the stability of this compound solutions. The method must be able to separate the active ingredient from its degradation products and any excipients. Other techniques like UV-spectrophotometry may be used for preliminary assessments but are generally not sufficient for stability-indicating assays.

Q5: What are forced degradation studies and why are they necessary?

A5: Forced degradation, or stress testing, involves subjecting the this compound solution to harsh conditions such as elevated temperature, humidity, acid/base hydrolysis, oxidation, and photolysis. These studies are essential to understand the inherent stability of the molecule, identify potential degradation products, and develop a stability-indicating analytical method.

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in the Chromatogram

  • Possible Cause 1: Contamination. The unexpected peaks could be due to contamination from glassware, solvents, or the container closure system.

  • Troubleshooting Steps:

    • Run a blank injection (solvent without the sample) to check for solvent-related peaks.

    • Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.

    • Investigate potential leachables from the container closure system by storing the placebo solution in the container and analyzing it.

  • Possible Cause 2: Degradation. The new peaks may be degradation products of this compound.

  • Troubleshooting Steps:

    • Compare the chromatogram with those from forced degradation studies to see if the new peaks match any known degradation products.

    • If the peaks are unknown, further characterization using techniques like mass spectrometry (MS) is required to identify their structure.

  • Possible Cause 3: Analytical Method Issues. The issue might stem from the HPLC method itself, such as mobile phase instability or column bleed.

  • Troubleshooting Steps:

    • Prepare a fresh mobile phase.

    • Equilibrate the column for a sufficient amount of time.

    • Run a system suitability test to ensure the analytical system is performing correctly.

Issue 2: Assay Value is Lower Than Expected

  • Possible Cause 1: Degradation. The this compound may have degraded, leading to a lower concentration of the active ingredient.

  • Troubleshooting Steps:

    • Review the storage conditions of the sample to ensure they were appropriate.

    • Analyze for the presence of degradation products. An increase in degradation products corresponding to a decrease in the active ingredient is a strong indicator of degradation.

  • Possible Cause 2: Inaccurate Sample Preparation. Errors in dilution or weighing can lead to lower than expected assay values.

  • Troubleshooting Steps:

    • Review the sample preparation procedure for any potential sources of error.

    • Prepare and analyze a new sample, paying close attention to each step.

  • Possible Cause 3: Instrument Calibration or Performance Issues.

  • Troubleshooting Steps:

    • Verify the calibration of the analytical balance and volumetric glassware.

    • Check the performance of the HPLC system, including the pump and detector, by running a system suitability test.

Issue 3: Out-of-Specification (OOS) Results for pH or Appearance

  • Possible Cause 1: Interaction with Container. The solution may be interacting with the container closure system, leading to changes in pH or the leaching of substances that affect its appearance.

  • Troubleshooting Steps:

    • Test the solution in an inert container (e.g., glass) to see if the issue persists.

    • Evaluate the suitability of the chosen container closure system.

  • Possible Cause 2: Degradation. Chemical degradation can lead to changes in the pH and appearance of the solution.

  • Troubleshooting Steps:

    • Analyze the sample for degradation products.

    • Review the stability data to see if there is a trend of changing pH or appearance over time.

Data Presentation: Forced Degradation Study Summary

The following table summarizes typical results from a forced degradation study on a this compound solution.

Stress ConditionDurationJaconine HCl Assay (%)Major Degradation Product(s) (%)Observations
Acid Hydrolysis (0.1N HCl) 24 hours85.212.5 (Product A)Slight color change
Base Hydrolysis (0.1N NaOH) 8 hours78.918.3 (Product B)Solution turned yellow
Oxidative (3% H₂O₂) 12 hours90.18.7 (Product C)No visible change
Thermal (60°C) 7 days95.63.1 (Product A)No visible change
Photostability (ICH Q1B) 1.2 million lux hours98.21.5 (Product D)No visible change

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general procedure for a stability-indicating HPLC method for this compound. This method must be validated according to ICH Q2(R1) guidelines.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a standard solution of a known concentration.

  • Sample Solution Preparation:

    • Dilute the this compound solution with the mobile phase to a concentration within the linear range of the method.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on this compound solutions.

  • Acid Hydrolysis:

    • Mix the this compound solution with an equal volume of 0.1N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Neutralize the solution and dilute it to the target concentration with the mobile phase before analysis.

  • Base Hydrolysis:

    • Mix the this compound solution with an equal volume of 0.1N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution and dilute it to the target concentration with the mobile phase before analysis.

  • Oxidative Degradation:

    • Mix the this compound solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 12 hours.

    • Dilute the solution to the target concentration with the mobile phase before analysis.

  • Thermal Degradation:

    • Store the this compound solution at 60°C for 7 days.

    • Dilute the solution to the target concentration with the mobile phase before analysis.

  • Photostability Testing:

    • Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Dilute the solutions to the target concentration with the mobile phase before analysis.

Visualizations

G cluster_start Start cluster_testing Testing Phases cluster_analysis Data Analysis & Reporting cluster_end Outcome Start Stability Study Initiated Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation 1. Understand degradation pathways Method_Development Stability-Indicating Method Development Forced_Degradation->Method_Development 2. Inform method development Method_Validation Method Validation (ICH Q2) Method_Development->Method_Validation 3. Ensure method is suitable Long_Term_Stability Long-Term & Accelerated Stability Testing Method_Validation->Long_Term_Stability 4. Use validated method Data_Analysis Data Analysis (Assay, Impurities, etc.) Long_Term_Stability->Data_Analysis 5. Collect data over time Report Stability Report Generation Data_Analysis->Report 6. Summarize findings End Shelf-Life Determination Report->End 7. Establish retest period

Caption: Workflow for a this compound Stability Study.

G Jaconine This compound Hydrolysis Hydrolysis (Acid/Base) Jaconine->Hydrolysis Oxidation Oxidation Jaconine->Oxidation Photolysis Photolysis Jaconine->Photolysis Degradant_A Hydrolytic Degradant(s) Hydrolysis->Degradant_A Degradant_B N-Oxide Degradant Oxidation->Degradant_B Degradant_C Photolytic Degradant(s) Photolysis->Degradant_C

Caption: Potential Degradation Pathways of this compound.

G Start Unexpected Peak in Chromatogram Is_Peak_In_Blank Is the peak present in the blank injection? Start->Is_Peak_In_Blank Contamination Possible contamination from solvent or system. Investigate source. Is_Peak_In_Blank->Contamination Yes Is_Peak_Known Does the peak match a known degradant? Is_Peak_In_Blank->Is_Peak_Known No Known_Degradant Peak is a known degradation product. Quantify and report. Is_Peak_Known->Known_Degradant Yes Unknown_Degradant Peak is an unknown degradant. Requires characterization (e.g., LC-MS). Is_Peak_Known->Unknown_Degradant No

Caption: Troubleshooting Unexpected Chromatographic Peaks.

Technical Support Center: Managing Matrix Effects in Jaconine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of Jaconine hydrochloride via liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound signal is suppressed and variable when analyzing complex samples (e.g., plasma, herbal extracts). What is the likely cause?

A: Low and inconsistent signal intensity for this compound in complex matrices is a classic sign of matrix effects , most commonly ion suppression .[1] Co-eluting endogenous compounds from your sample matrix (like phospholipids, salts, or other metabolites) can interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a reduced and erratic signal, which severely compromises the accuracy, precision, and sensitivity of your analytical method.[1]

Q2: How can I confirm that matrix effects are the root cause of my quantification issues?

A: Two primary methods can be used to assess the presence and magnitude of matrix effects: the Post-Extraction Spike and the Post-Column Infusion techniques.

  • Post-Extraction Spike (Quantitative Assessment): This is the standard method to quantify the extent of matrix effects.[1] It involves comparing the peak area of this compound in a clean solvent (neat solution) to its peak area when spiked into an extracted blank matrix sample. A significant difference between these signals indicates the presence of ion suppression or enhancement.[1]

  • Post-Column Infusion (Qualitative Assessment): This method helps identify at which points during your chromatographic run matrix effects are most pronounced. A constant flow of this compound solution is infused into the mass spectrometer after the analytical column. Simultaneously, an extracted blank matrix sample is injected. Any dips or peaks in the otherwise stable baseline signal for this compound indicate retention times where co-eluting matrix components are causing ion suppression or enhancement.

Q3: I have confirmed the presence of matrix effects. What are the primary strategies to manage them?

A: There are three main approaches to mitigate matrix effects. Often, a combination of these strategies yields the best results.

  • Optimize Sample Preparation: The goal is to remove interfering components from your sample before it reaches the LC-MS system. For this compound and other pyrrolizidine (B1209537) alkaloids, Solid-Phase Extraction (SPE) is a highly effective technique.

  • Improve Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting matrix components.

  • Utilize Robust Calibration Strategies: This involves compensating for the matrix effect rather than eliminating it. The most common methods are Matrix-Matched Calibration and the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .

The following diagram illustrates the decision-making process for managing matrix effects.

MatrixEffectWorkflow cluster_assessment Problem Assessment cluster_mitigation Mitigation Strategies cluster_calibration Calibration Options A Inconsistent/Suppressed This compound Signal B Perform Matrix Effect Assessment A->B C Optimize Sample Preparation (e.g., SPE) B->C Matrix Effect Confirmed D Improve Chromatographic Separation B->D Matrix Effect Confirmed E Implement Robust Calibration B->E Matrix Effect Confirmed F Analyze Sample C->F D->F E->F G Matrix-Matched Calibration E->G H Stable Isotope-Labeled Internal Standard (SIL-IS) E->H

Decision workflow for managing matrix effects.

Data Presentation: Impact of Matrix-Matched Calibration

The following table provides representative data illustrating the impact of ion suppression on this compound quantification in an herbal extract and the effectiveness of using matrix-matched calibration for correction.

Sample TypeSpiked Concentration (ng/mL)Peak Area (Neat Calibration)Calculated Concentration (ng/mL) (Neat Calibration)Peak Area (Matrix-Matched Calibration)Calculated Concentration (ng/mL) (Matrix-Matched)
Neat Standard 501,250,00050.0--
Herbal Extract 50750,00030.01,245,00049.8
Neat Standard 1002,500,000100.0--
Herbal Extract 1001,450,00058.02,490,00099.6

Note: This data is representative and intended for illustrative purposes.

As shown, quantifying against a calibration curve prepared in a clean solvent (neat calibration) can lead to a significant underestimation of the true concentration due to ion suppression. Preparing the calibration standards in a blank matrix extract that is representative of the study samples compensates for this effect, leading to more accurate results.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Herbal Matrices

This protocol is a general guideline for the cleanup of this compound from complex plant-based matrices using strong cation-exchange (SCX) cartridges.

1. Sample Preparation and Extraction:

  • Weigh 1-2 grams of the homogenized, dried plant material into a centrifuge tube.
  • Add 20 mL of 0.05 M sulfuric acid.
  • Sonicate for 15-30 minutes.
  • Centrifuge at approximately 3800 x g for 10 minutes.
  • Collect the supernatant.

2. SPE Cartridge Conditioning:

  • Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).
  • Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of 0.05 M sulfuric acid. Ensure the sorbent bed does not go dry.

3. Sample Loading:

  • Load the acidic extract (supernatant) onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interferences.
  • Follow with a wash of 5 mL of methanol to remove non-polar interferences.

5. Elution:

  • Elute the this compound and other pyrrolizidine alkaloids with 5-10 mL of 2.5% ammonia (B1221849) in methanol.

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS analysis.

The following diagram illustrates the SPE workflow.

SPE_Workflow start Start: Acidic Sample Extract condition 1. Condition SCX Cartridge (Methanol -> Acidic Water) start->condition load 2. Load Sample Extract condition->load wash 3. Wash Cartridge (Water -> Methanol) load->wash elute 4. Elute Jaconine HCl (Ammoniated Methanol) wash->elute reconstitute 5. Evaporate & Reconstitute for LC-MS Analysis elute->reconstitute end End: Cleaned Sample reconstitute->end

Solid-Phase Extraction (SPE) workflow for Jaconine HCl.
Protocol 2: Preparation of Matrix-Matched Calibration Standards

1. Prepare Blank Matrix Extract:

  • Using a sample of the same matrix (e.g., the same type of herbal material) that is known to be free of this compound, perform the entire sample preparation and extraction procedure as described in Protocol 1.
  • The final reconstituted extract is your "blank matrix extract."

2. Prepare Stock Solution:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).

3. Create Calibration Standards:

  • Perform serial dilutions of your this compound stock solution into aliquots of the blank matrix extract to create a series of calibration standards at different concentrations.
  • Ensure the final solvent composition of your calibration standards is consistent with your analyzed samples.

Q4: Is a Stable Isotope-Labeled (SIL) Internal Standard available for this compound?

A: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. The synthesis of such a standard is a complex process and typically requires custom synthesis.[2] While a SIL-IS is the "gold standard" for correcting matrix effects, in its absence, matrix-matched calibration is the recommended and most effective alternative. [3]

Q5: Can I just dilute my sample to reduce matrix effects?

A: Simple dilution of the sample extract can sometimes reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this approach also dilutes your analyte, this compound, which may compromise the sensitivity of your assay, especially if you are trying to achieve low limits of quantification. This strategy is only feasible if your assay has a very high sensitivity to begin with.

The logical relationship between these mitigation strategies is depicted below.

Mitigation_Logic ME Matrix Effect (Ion Suppression) IS Ideal Solution Stable Isotope-Labeled Internal Standard (SIL-IS) ME->IS Best Mitigation Alt Alternative Solutions Matrix-Matched Calibration Optimized Sample Prep (SPE) Chromatographic Separation Dilution (if sensitivity allows) ME->Alt Practical Mitigation

Hierarchy of matrix effect mitigation strategies.

References

Improving Jaconine hydrochloride detection sensitivity in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the detection sensitivity of Jaconine hydrochloride in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: Jaconine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species.[1][2] These compounds are known for their potential hepatotoxicity, carcinogenicity, and mutagenicity.[2][3][4][5] Therefore, highly sensitive and accurate detection of this compound in complex matrices such as herbal products, food, and biological samples is crucial for quality control, safety assessment, and toxicological studies.[4][5][6]

Q2: What are the primary analytical methods for detecting this compound?

A2: The gold standard for the analysis of pyrrolizidine alkaloids, including Jaconine, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique offers high sensitivity and selectivity, which is essential for identifying and quantifying trace amounts of the analyte in complex mixtures.[6][8] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) have also been used, but often require derivatization steps.[5] Immunoassays and electrochemical sensors are emerging as rapid screening tools.[9][10][11][12]

Q3: Why is it challenging to detect this compound in complex samples?

A3: Detecting this compound in complex samples like plasma, urine, or plant extracts is challenging due to several factors:

  • Matrix Effects: Co-extracted endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement and affecting accuracy.[4][6][13]

  • Low Concentrations: this compound may be present at very low levels (ng/mL or µg/kg), requiring highly sensitive analytical methods.[8][13][14]

  • Analyte Instability: The chemical stability of the analyte during sample preparation and analysis can be a concern, potentially leading to inaccurate quantification.[14]

Q4: What are the most effective sample preparation techniques?

A4: Effective sample preparation is critical to remove interfering substances and enrich the analyte.[13] Commonly used techniques for pyrrolizidine alkaloids include:

  • Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up complex samples. Cation-exchange cartridges (e.g., SCX, MCX) are particularly useful for isolating PAs and their N-oxides.[4][5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied to the analysis of PAs in herbs and teas, offering a simpler and faster alternative to traditional SPE.[3][4]

  • Liquid-Liquid Extraction (LLE): This classic technique can also be used for sample cleanup and pre-concentration.[13][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Q5: My analyte signal is weak or undetectable. How can I improve the signal intensity?

A5: A weak signal can stem from issues in sample preparation, chromatography, or mass spectrometry.

  • Optimize Sample Preparation: Ensure your extraction method provides good recovery. Consider incorporating a pre-concentration step, such as evaporating the solvent and reconstituting the sample in a smaller volume.[16]

  • Enhance Chromatographic Performance: Check the column's condition and ensure the mobile phase composition is optimal for retaining and eluting this compound. A poor peak shape can lead to a lower apparent signal.

  • Tune Mass Spectrometer Parameters: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM (Multiple Reaction Monitoring) transitions of this compound to maximize signal intensity.[8]

  • Consider Derivatization: Although it adds a step, chemical derivatization can significantly enhance the ionization efficiency and, consequently, the detection sensitivity of the analyte.[17][18]

Q6: I'm observing significant matrix effects leading to poor accuracy and reproducibility. What can I do?

A6: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples.

  • Improve Sample Cleanup: Use a more selective sample preparation method. For instance, switching from a simple protein precipitation to a more rigorous SPE protocol can significantly reduce matrix components.[5][13]

  • Modify Chromatographic Conditions: Adjust the gradient elution program to better separate the analyte from co-eluting matrix components. Using smaller particle size columns (UPLC/UHPLC) can improve resolution.[19]

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.

  • Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for matrix effects and variations in extraction recovery, as it behaves chemically and physically like the analyte.

Q7: My recovery rates are low and inconsistent. What are the likely causes and solutions?

A7: Low and variable recovery points to problems in the sample extraction and preparation steps.

  • Check Extraction Solvent and pH: Ensure the pH of the sample is optimized for the extraction of this compound. PAs are typically extracted under acidic conditions (e.g., 0.05 M H₂SO₄).[4]

  • Evaluate SPE Sorbent and Protocol: The choice of SPE sorbent is crucial. For PAs, strong cation exchange (SCX) cartridges are often effective.[5][7] Ensure the cartridge is properly conditioned, and the loading, washing, and elution steps are performed with appropriate solvents and volumes.

  • Prevent Analyte Adsorption: this compound might adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.

  • Assess Analyte Stability: The analyte might be degrading during sample processing. Try to keep samples cool and minimize the time between extraction and analysis.[19]

Quantitative Data Summary

The following tables summarize the performance of various methods for the detection of pyrrolizidine alkaloids, which can serve as a benchmark for this compound analysis.

Table 1: Comparison of Sample Preparation Methods for Pyrrolizidine Alkaloids

MethodMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Key Advantages
Ultrasound-Assisted Dispersive SPE Herbs61 - 128%[6]<15%[6]Simple, time-saving, small matrix effect.[6]
QuEChERS Tea LeavesVaries by analyteNot SpecifiedQuick, easy, and effective for multi-residue analysis.[3][4]
Solid-Phase Extraction (SCX-SPE) Honey86 - 111%[7]<20%[7]High yield and fewer interferences.[5][7]
Simplified Methanol (B129727) Extraction (QuPPE) Honey86 - 111%[7]<20%[7]A straightforward and rapid approach.[7]

Table 2: Performance of LC-MS/MS Methods for Alkaloid Detection

Analyte ClassMatrixMethodLOQ (Limit of Quantification)LOD (Limit of Detection)
Pyrrolizidine Alkaloids HerbsLC-MS/MS1 µg/kg[6]Not Specified
Aconitine Alkaloids Rat Plasmad-SPE-LC-MS/MSNot Specified0.104 ng/mL[8]
Tropane Alkaloids Blood & UrineLC-MS/MS0.05-0.2 ng/mL[15]0.02-0.05 ng/mL[15]
Hydroxyzine (B1673990) Hydrochloride Extracellular SolutionUPLC-MS/MS0.09 ng/mL[19]Not Specified
Cocaine Human UrineHPLC-MS/MS12 ng/mL (for metabolite)[20]3.6 ng/mL (for metabolite)[20]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Herbal Extracts

This protocol is a general guideline based on methods for other pyrrolizidine alkaloids.[5]

  • Sample Preparation:

    • Weigh 1 g of the homogenized herbal sample.

    • Add 10 mL of 0.05 M sulfuric acid.

    • Sonicate for 30 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the residue and combine the supernatants.

  • SPE Cartridge Conditioning:

    • Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[5]

  • Sample Loading:

    • Load the acidic extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 6 mL of water to remove neutral and acidic interferences.[5]

    • Dry the cartridge under vacuum.

  • Elution:

    • Elute the analyte using 5 mL of methanol containing 2.5% ammonia.[5]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a typical starting point for method development.

  • Chromatographic System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is a common choice.[19]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound must be determined by infusing a standard solution. For PAs, characteristic daughter ions at m/z 120 or 138 are often monitored.[7]

Visualizations

Below are diagrams illustrating key workflows and concepts in this compound analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Herbal Extract, Plasma) Extraction Acidic Extraction (e.g., 0.05M H2SO4) Sample->Extraction Homogenize Cleanup Sample Cleanup (SPE or QuEChERS) Extraction->Cleanup Centrifuge Concentration Evaporation & Reconstitution Cleanup->Concentration Elute LC LC Separation (UPLC/HPLC) Concentration->LC Inject MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Final Report Quant->Report G cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Issues start Poor S/N or Low Recovery check_recovery Evaluate Extraction Efficiency & pH start->check_recovery Is recovery low? check_lc Check LC Column & Mobile Phase start->check_lc Are peaks broad or splitting? check_cleanup Optimize SPE/ QuEChERS Protocol check_recovery->check_cleanup check_stability Assess Analyte Stability check_cleanup->check_stability solution_prep Refine protocol: - Adjust pH - Change sorbent - Use SIL-IS check_stability->solution_prep check_ms Tune MS Source & MRM Parameters check_lc->check_ms check_cal Verify Calibrator & Standard Integrity check_ms->check_cal solution_inst Optimize method: - New column - Adjust gradient - Re-tune MS check_cal->solution_inst G problem Analyte Ions Matrix Ions Both enter MS source ion_suppression Ion Suppression: Matrix competes with analyte for ionization, reducing analyte signal. problem:f2->ion_suppression solution Analyte Ions Matrix Ions Analyte & Matrix are separated in time improved_signal Accurate Signal: Analyte is ionized efficiently without interference. solution:f2->improved_signal

References

Jaconine hydrochloride degradation kinetics in acidic or alkaline solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for Jaconine Hydrochloride?

A1: Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development.[1][2][3] They are designed to:

  • Identify the potential degradation products of this compound under harsh conditions (e.g., acid, base, heat).

  • Elucidate the degradation pathways of the molecule.[2][3]

  • Assess the intrinsic stability of the drug substance.[3]

  • Develop and validate a stability-indicating analytical method, typically HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]

Q2: What are the typical starting conditions for acidic and alkaline degradation of a hydrochloride salt like this compound?

A2: For initial studies, it is common to use a range of acid and base concentrations. Typical starting points include:

  • Acidic conditions: 0.1 M to 1.0 M hydrochloric acid (HCl).[2][5]

  • Alkaline conditions: 0.1 M to 1.0 M sodium hydroxide (B78521) (NaOH).[6] The choice of concentration depends on the stability of the drug substance.[5][6] It is recommended to start with milder conditions and increase the strength if no significant degradation is observed.[1]

Q3: How much degradation should I aim for in a forced degradation study?

A3: The general recommendation is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[6] Over-stressing the sample, leading to more than 20% degradation, may produce secondary degradation products that are not relevant to the actual stability of the drug under normal storage conditions.[3][6] Under-stressing may not generate a sufficient amount of degradants to be properly detected and characterized.[3]

Q4: Why is a stability-indicating HPLC method necessary?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to ensure that the analytical procedure can accurately measure the decrease in the concentration of the drug substance and the increase in the concentration of degradation products without interference from each other.[4] This method must be able to separate the parent drug from all potential impurities and degradants.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the temperature (e.g., to 50-70°C), increase the concentration of the acid or base, or extend the duration of the study.[1]
Degradation is too rapid, with most of the compound degraded in the first time point. The stress conditions are too harsh.Decrease the temperature, use a lower concentration of the acid or base, or shorten the sampling intervals.
Poor peak shape or resolution in the HPLC chromatogram. Inappropriate mobile phase composition or pH. Co-elution of the parent drug and degradation products.Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. Consider using a different column with a different stationary phase.
Inconsistent or non-reproducible results. Inaccurate sample preparation. Fluctuation in temperature during the experiment. Instability of the analytical solution.Ensure precise and consistent preparation of all solutions. Use a calibrated, temperature-controlled water bath or oven. Analyze samples as soon as possible after preparation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).
Precipitation of the drug substance in the reaction mixture. The solubility of the drug or its degradation products is exceeded.If the compound is not readily soluble in water, a co-solvent can be used.[1] Ensure the chosen co-solvent does not interfere with the degradation process or the analytical method.

Experimental Protocols

The following are generalized protocols for conducting acidic and alkaline degradation studies. These should be adapted and optimized for this compound.

Protocol 1: Acidic Degradation Kinetics
  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., purified water or a co-solvent if necessary) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[6]

  • Preparation of Acidic Solutions:

    • Prepare a series of hydrochloric acid (HCl) solutions of different concentrations (e.g., 0.1 M, 0.5 M, and 1.0 M).

  • Degradation Study:

    • Add a known volume of the this compound stock solution to an equal volume of the prepared HCl solution in separate, sealed vials.

    • Place the vials in a constant temperature water bath (e.g., 60°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

    • Immediately neutralize the sample with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation reaction.[1]

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the this compound and the formation of any degradation product peaks.

  • Data Analysis:

    • Plot the natural logarithm of the remaining this compound concentration versus time.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the apparent degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Alkaline Degradation Kinetics
  • Preparation of this compound Stock Solution:

    • Follow the same procedure as in the acidic degradation protocol.

  • Preparation of Alkaline Solutions:

    • Prepare a series of sodium hydroxide (NaOH) solutions of different concentrations (e.g., 0.1 M, 0.5 M, and 1.0 M).

  • Degradation Study:

    • Add a known volume of the this compound stock solution to an equal volume of the prepared NaOH solution in separate, sealed vials.

    • Place the vials in a constant temperature water bath (e.g., 60°C).

    • At specified time intervals, withdraw an aliquot from each vial.

    • Immediately neutralize the sample with an equivalent amount of a suitable acid (e.g., HCl) to quench the reaction.[1]

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Perform the kinetic analysis as described in the acidic degradation protocol.

Data Presentation

The quantitative data obtained from these studies should be summarized in tables for clear comparison.

Table 1: Apparent First-Order Rate Constants (k) for this compound Degradation

Condition Temperature (°C) Rate Constant (k) (hr⁻¹)
0.1 M HCl60[Experimental Value]
0.5 M HCl60[Experimental Value]
1.0 M HCl60[Experimental Value]
0.1 M NaOH60[Experimental Value]
0.5 M NaOH60[Experimental Value]
1.0 M NaOH60[Experimental Value]

Table 2: Half-Lives (t½) for this compound Degradation

Condition Temperature (°C) Half-Life (t½) (hours)
0.1 M HCl60[Calculated Value]
0.5 M HCl60[Calculated Value]
1.0 M HCl60[Calculated Value]
0.1 M NaOH60[Calculated Value]
0.5 M NaOH60[Calculated Value]
1.0 M NaOH60[Calculated Value]

Visualization

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_api Prepare Jaconine HCl Stock Solution stress_acid Acid Hydrolysis (e.g., HCl, Temp) prep_api->stress_acid stress_base Alkaline Hydrolysis (e.g., NaOH, Temp) prep_api->stress_base prep_stress Prepare Acid/Base Stress Agents prep_stress->stress_acid prep_stress->stress_base sampling Sample at Time Intervals stress_acid->sampling stress_base->sampling neutralize Neutralize to Stop Reaction sampling->neutralize hplc HPLC Analysis neutralize->hplc kinetics Determine Degradation Kinetics (k, t½) hplc->kinetics pathway Identify Degradation Products hplc->pathway method_val Validate Stability- Indicating Method pathway->method_val

Workflow for Forced Degradation Kinetics Study.

References

Avoiding contamination in Jaconine hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and ensuring the stability of Jaconine hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For this compound, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. Some commercial suppliers offer pre-made solutions in DMSO. Jaconine, a related compound, is soluble in chloroform (B151607) and ethanol. For pyrrolizidine (B1209537) alkaloids in general, polar solvents like methanol (B129727) and acetonitrile (B52724) are also used for creating stock solutions.[1][2][3] When preparing aqueous solutions, using sterile, purified water (e.g., deionized or distilled) is critical to prevent chemical and microbial contamination.[4]

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: this compound powder and stock solutions should be stored at -20°C for long-term stability.[1][2] For the related compound Jacobine, storage at -15°C under nitrogen is recommended for extended periods.[5] Stock solutions in DMSO stored at -20°C are generally stable for several months.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

Q3: What is the shelf life of a this compound stock solution?

A3: If stored properly at -20°C in a tightly sealed container and protected from light, a stock solution of this compound in a suitable solvent like DMSO can be stable for several months.[2] However, it is recommended to prepare solutions fresh when possible.[6] For aqueous solutions of other hydrochloride compounds, stability can be shorter, sometimes only a matter of days or weeks depending on the storage temperature and pH.[7]

Q4: Can I sterilize my this compound stock solution?

A4: Due to the potential for heat-induced degradation (thermolability), autoclaving (moist-heat sterilization) is not recommended for this compound solutions.[8] The preferred method for sterilizing solutions of heat-labile compounds is sterile filtration. Use a 0.22 µm syringe filter made of a material compatible with your chosen solvent (e.g., PTFE for organic solvents like DMSO, or PVDF/PES for aqueous solutions).

Q5: What are the signs of contamination or degradation in my stock solution?

A5: Visual indicators of microbial contamination include turbidity (cloudiness), sediment, or color changes in the solution.[9] Chemical degradation may not always have obvious visual cues, but a decrease in the solution's pH over time can indicate degradation for some hydrochloride compounds.[7] If you suspect degradation, it is best to perform an analytical validation (e.g., using HPLC) to check the purity and concentration of the stock solution.

Troubleshooting Guides

Issue 1: Precipitate has formed in my this compound solution after storage.
Potential Cause Recommended Solution
Low Temperature Storage of Aqueous Solutions Some hydrochloride salts have lower solubility at colder temperatures. Allow the solution to slowly warm to room temperature. If the precipitate redissolves, it was likely due to temperature-dependent solubility.
Solvent Evaporation If the container was not sealed properly, solvent evaporation could increase the compound's concentration beyond its solubility limit. This is especially a risk with volatile organic solvents. Ensure vials are tightly sealed. It may be necessary to prepare a fresh solution.
Chemical Degradation The precipitate could be a degradation product that is less soluble than the parent compound. This is more likely if the solution was not stored protected from light or at the recommended temperature. The solution should be discarded and a fresh stock prepared.
pH Shift in Aqueous Solution Changes in the pH of an unbuffered aqueous solution can affect the solubility of hydrochloride salts. Consider preparing the stock in a buffered solution at a slightly acidic to neutral pH if compatible with your experimental needs.
Issue 2: I suspect microbial contamination in my stock solution.

This workflow can help identify the source of microbial contamination.

G A Suspicion of Microbial Contamination (e.g., turbidity, unexpected results) B Visually Inspect Stock Solution Is it cloudy or discolored? A->B C Yes B->C  Yes D No B->D  No E Discard Contaminated Stock. Review aseptic technique during preparation. C->E F Culture a small aliquot on nutrient agar (B569324)/broth. D->F G Check Negative Controls from the experiment. D->G H Are controls also contaminated? G->H I Yes H->I J No H->J K Source is likely widespread. Check media, buffers, water source, and equipment (incubators, hoods). I->K L Contamination is likely isolated to the This compound stock or its handling. J->L M Review stock solution preparation protocol. - Was sterile equipment used? - Was the solution filter-sterilized? - Was proper aseptic technique followed? L->M N Prepare fresh stock solution using strict aseptic technique and sterile-filtered solvent. M->N

Diagram 1: Troubleshooting microbial contamination.
Issue 3: Experimental results are inconsistent, suggesting compound degradation.

This compound, like many complex organic molecules, can be susceptible to degradation. The following diagram illustrates potential degradation pathways based on general knowledge of similar compounds.

G cluster_0 Initial State cluster_1 Degradation Products A This compound (Stable Stock) E Improper Storage Conditions A->E Exposure to... B Hydrolysis Products (e.g., from high pH) C Oxidation Products (e.g., from air exposure) D Photodegradation Products (e.g., from light exposure) E->B  Alkaline pH E->C  Oxygen/Air E->D  UV/Light

Diagram 2: Potential degradation pathways.

To mitigate degradation:

  • Avoid Alkaline Conditions: Jacobine, a precursor, is readily hydrolyzed by alkali.[5] Ensure your solvent is not basic. If preparing aqueous solutions, a neutral or slightly acidic pH is preferable.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Minimize Air Exposure: For long-term storage of the solid compound, consider storing under an inert gas like nitrogen or argon.[5] When preparing solutions, work efficiently to minimize the time the vial is open.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Sterile micropipette and tips

  • Vortex mixer and/or sonicator

Methodology:

  • Pre-weighing Preparation: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For a 1 mL, 10 mM solution, you will need approximately 3.88 mg (Molecular Weight: ~387.86 g/mol ).

  • Dissolution: Add the weighed powder to the sterile amber vial. Using a sterile pipette, add the calculated volume of anhydrous DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly. To aid dissolution, you can gently warm the tube to 37°C or place it in an ultrasonic bath for a short period.[2] Visually inspect to ensure all solid has dissolved.

  • Storage: Store the stock solution at -20°C. For frequent use, create smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Sterilization and Quality Control of an Aqueous this compound Solution

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile, purified water or a sterile buffer (e.g., PBS)

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES for aqueous solutions)

  • Sterile syringe

  • Sterile, amber storage vials

Methodology:

  • Dilution: In an aseptic environment (e.g., a laminar flow hood), dilute your this compound stock solution to the desired final concentration using sterile, purified water or buffer.

  • Sterile Filtration: Draw the diluted solution into a sterile syringe. Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filtering: Carefully push the solution through the filter into a sterile, amber vial. Do not filter the last small volume to avoid excessive pressure on the filter membrane.

  • Quality Control (Optional but Recommended):

    • Sterility Check: Plate a small aliquot (e.g., 50 µL) of the final solution onto a non-selective nutrient agar plate. Incubate at 37°C for 24-48 hours and check for microbial growth.

    • Concentration Check: Verify the final concentration using a validated analytical method such as HPLC with UV detection.

  • Storage: Store the sterilized aqueous solution at the recommended temperature (e.g., -20°C or 4°C for short-term use), protected from light. Note that stability in aqueous solutions is often lower than in anhydrous organic solvents.[7]

References

Optimizing pH for Jaconine hydrochloride stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

Jaconine Hydrochloride: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the pH-dependent stability and activity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound stock solutions?

A1: For maximal stability, concentrated stock solutions (10-50 mM) of this compound should be prepared in an acidic buffer or aqueous solution, ideally at a pH between 3.5 and 5.0 . Storage at -20°C or -80°C is recommended for long-term use. Avoid storing stock solutions in alkaline conditions (pH > 8.0), as this can lead to rapid degradation.

Q2: How does pH affect the chemical stability of this compound?

A2: this compound is susceptible to pH-dependent hydrolysis. At neutral to alkaline pH, the compound degrades, leading to a loss of potency. The rate of degradation increases significantly as the pH rises above 7.4. The table below summarizes the stability profile based on an HPLC analysis of a 100 µM solution incubated at 37°C.

Table 1: pH-Dependent Stability of this compound

pH % Remaining after 8 hours % Remaining after 24 hours
4.0 >99% 98%
5.0 99% 97%
7.4 91% 75%

| 8.5 | 72% | 41% |

Q3: What is the recommended pH for in vitro assays?

A3: The optimal pH for in vitro assays is a balance between compound stability and biological relevance. Most enzymatic and cell-based assays are conducted at a physiological pH of 7.2 to 7.4 . While some degradation of this compound will occur, its activity is typically sufficient for experiments lasting up to 8 hours. For longer experiments, consider replenishing the compound or stabilizing the medium.

Q4: How does pH influence the biological activity of this compound?

A4: The activity of this compound, particularly its ability to inhibit its target, can be influenced by the pH of the assay buffer. This is often due to changes in the protonation state of the compound or the target protein. The IC50 value, a measure of inhibitory potency, is lowest in the slightly acidic to neutral range.

Table 2: pH-Dependent Activity of this compound in a Kinase Assay

Assay Buffer pH IC50 (nM)
6.5 45.2
7.0 33.1
7.4 35.8

| 8.0 | 89.7 |

Troubleshooting Guide

Problem: My experimental results (e.g., IC50 values) are inconsistent across different experiments.

  • Possible Cause 1: pH Drift in Assay Buffer. The pH of bicarbonate-based buffers (like DMEM) can change when exposed to air.

    • Solution: Use a HEPES-buffered medium to maintain a stable pH. Always measure the pH of your final assay buffer before adding the compound.

  • Possible Cause 2: Degradation of Working Solutions. Preparing and leaving diluted working solutions at room temperature or at 37°C for extended periods before use can lead to significant degradation, especially in neutral or alkaline buffers.

    • Solution: Prepare fresh working solutions immediately before each experiment from a frozen, acidic stock. Avoid repeated freeze-thaw cycles of the stock solution.

start Inconsistent IC50 Results q1 Is your buffer HEPES-stabilized? start->q1 s1 Use HEPES buffer. Measure final pH. q1->s1 No q2 Are working solutions prepared fresh? q1->q2 Yes s1->q2 s2 Prepare fresh dilutions from acidic stock before use. q2->s2 No end_node Consistent Results q2->end_node Yes s2->end_node

Caption: Troubleshooting flowchart for inconsistent experimental results.

Problem: I observed precipitation after adding this compound to my cell culture medium.

  • Possible Cause: Poor Solubility at Neutral pH. this compound is significantly more soluble in acidic conditions. When a highly concentrated acidic stock is diluted into a neutral pH medium (e.g., pH 7.4), the compound's solubility can decrease dramatically, causing it to precipitate.

    • Solution 1: Decrease the final concentration of the compound in your experiment.

    • Solution 2: Optimize the dilution step. Perform a serial dilution, ensuring the intermediate solutions do not become supersaturated. Adding the stock solution to the medium dropwise while vortexing can also help.

    • Solution 3: Include a solubilizing agent, such as DMSO (up to 0.5% v/v), in your final assay medium if your experimental system permits.

Experimental Protocols

Protocol 1: HPLC-Based Assay for pH-Dependent Stability

  • Buffer Preparation: Prepare a series of 100 mM buffers at different pH values (e.g., pH 4.0, 5.0, 7.4, 8.5).

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 10 mM HCl (pH ~2.0).

  • Working Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers.

  • Incubation: Incubate the working solutions in a controlled environment at 37°C.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the degradation by mixing the aliquot 1:1 with a quenching solution (e.g., 1% formic acid in acetonitrile) to stabilize the remaining compound.

  • HPLC Analysis: Analyze the samples using a reverse-phase C18 column. Monitor the peak area of the this compound parent compound at its characteristic UV wavelength.

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Buffers (pH 4.0 - 8.5) p3 Dilute Stock into each Buffer (100 µM) p1->p3 p2 Prepare Acidic Stock Solution p2->p3 p4 Incubate at 37°C p3->p4 p5 Withdraw Aliquots at Time Points p4->p5 p6 Quench Degradation p5->p6 p7 Analyze via HPLC p6->p7 p8 Calculate % Remaining vs. T=0 p7->p8

Caption: Experimental workflow for assessing pH-dependent stability.

Protocol 2: In Vitro Kinase Assay for pH-Dependent Activity

This protocol assumes this compound inhibits a hypothetical "Kinase-Y".

  • Buffer Preparation: Prepare a universal kinase assay buffer. Aliquot it and adjust the pH to the desired values (e.g., 6.5, 7.0, 7.4, 8.0) using small volumes of 1M HCl or 1M NaOH.

  • Compound Dilution: Perform a serial dilution of the this compound stock solution to create a range of concentrations for IC50 determination.

  • Assay Reaction: In a 96-well plate, combine the kinase buffer, the Kinase-Y enzyme, and its specific substrate peptide.

  • Inhibition Step: Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based, such as ADP-Glo™).

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value at each pH.

ligand Ligand receptor Receptor ligand->receptor kinase_y Kinase-Y receptor->kinase_y Activates downstream Downstream Effector kinase_y->downstream Phosphorylates response Cellular Response (e.g., Proliferation) downstream->response jaconine Jaconine HCl jaconine->kinase_y Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Jaconine Hydrochloride Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering challenges in the isolation and purification of pure Jaconine hydrochloride.

Troubleshooting Guide

Issue 1: Low Purity of Final Product After Initial Extraction

  • Question: My initial this compound isolate shows significant impurities (less than 90% purity by HPLC). How can I improve this?

  • Answer: This often results from the co-extraction of structurally similar alkaloids or other plant metabolites. The initial step is to identify the nature of the impurity. If the impurities are more polar, consider a non-polar solvent wash of your crude extract. If they are less polar, modifying the pH during the acid-base extraction can improve selectivity. Switching from a broad-spectrum solvent like methanol (B129727) to a more selective one like ethyl acetate (B1210297) for the initial extraction can also reduce the impurity load.

Issue 2: Poor Crystallization or Oiling Out

  • Question: When I try to crystallize the this compound from solution, it either "oils out" or fails to crystallize altogether. What can I do?

  • Answer: "Oiling out" is a common problem when the compound's melting point is lower than the boiling point of the solvent or when impurities are present.

    • Solvent System: Experiment with a multi-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like methanol) and then slowly add a poor solvent (like diethyl ether) until turbidity appears. Let this solution stand to allow for slow crystal growth.

    • Purity: The issue may be purity-related. The presence of other alkaloids can inhibit crystal lattice formation. Consider an additional purification step, such as column chromatography, before attempting crystallization.

    • Seeding: If you have a small amount of pure this compound, use it to "seed" the supersaturated solution to initiate crystal growth.

Issue 3: Significant Product Loss During Purification

  • Question: My final yield of pure this compound is consistently low after all purification steps. Where might I be losing my product?

  • Answer: Product loss can occur at multiple stages.

    • Extraction: Ensure the pH of your aqueous layer is sufficiently acidic (pH 2-3) to fully protonate and dissolve the Jaconine. During the base wash, ensure the pH is high enough (pH 9-10) to deprotonate the alkaloid for extraction into the organic solvent.

    • Transfers: Minimize the number of vessel-to-vessel transfers.

    • Chromatography: If using silica (B1680970) gel chromatography, be aware that basic compounds like alkaloids can sometimes irreversibly bind to acidic silica. Consider using alumina (B75360) or treating the silica with a small amount of triethylamine (B128534) in the mobile phase to prevent this.

    • Filtration: Ensure you are washing the filtered crystals with ice-cold solvent to minimize dissolution and loss of the product.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for the aqueous extraction of Jaconine?

    • A1: For the initial acid extraction to bring Jaconine into the aqueous phase, a pH of 2 to 3 is recommended to ensure complete protonation of the tertiary amine group.

  • Q2: My this compound salt is discolored. How can I fix this?

    • A2: Discoloration is typically due to co-extracted plant pigments or degradation products. A charcoal treatment can be effective. Dissolve the crude salt in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter through celite to remove the charcoal and adsorbed impurities before recrystallization.

  • Q3: How can I confirm the purity of my final this compound product?

    • A3: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks. Finally, spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the structure and detect any remaining solvent or structural impurities.

Data & Protocols

Table 1: Purity of Jaconine HCl with Different Recrystallization Solvents
Solvent System (v/v)Yield (%)Purity by HPLC (%)
Methanol/Diethyl Ether (1:5)7599.2
Ethanol/Acetone (1:3)6898.5
Isopropanol5597.1
Water4095.4
Table 2: Effect of Extraction pH on Yield and Purity
Aqueous Phase pHOrganic SolventCrude Yield (%)Purity after Recrystallization (%)
2.0Dichloromethane8899.1
3.0Dichloromethane8598.8
4.0Dichloromethane7196.5
2.0Ethyl Acetate8299.3
Experimental Protocol: Recrystallization of this compound
  • Dissolution: Dissolve 1.0 g of crude this compound in the minimum volume of hot methanol (~5 mL) in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add 50 mg of activated charcoal and keep the solution heated for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing a small plug of celite to remove charcoal and insoluble impurities.

  • Crystallization: Slowly add diethyl ether (~25 mL) to the warm filtrate with gentle swirling until persistent cloudiness is observed.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether (2 x 5 mL).

  • Drying: Dry the pure white crystals under a high vacuum to a constant weight.

Visualizations

G cluster_extraction Step 1: Acid-Base Extraction cluster_purification Step 2: Purification & Salt Formation A Crude Plant Material B Macerate in Acidic Water (pH 2.5) A->B C Filter to get Aqueous Extract B->C D Wash with DCM to Remove Non-Polar Impurities C->D E Basify Aqueous Layer (pH 9.5) D->E F Extract Jaconine into Ethyl Acetate E->F G Dry & Evaporate Organic Layer F->G H Crude Jaconine Base G->H I Dissolve Crude Base in Ether H->I Proceed to Purification J Add HCl in Ether (2M) Dropwise I->J K Precipitate Crude Jaconine HCl J->K L Filter & Collect Crude Salt K->L M Recrystallize from Methanol/Ether L->M N Pure Jaconine HCl Crystals M->N

Caption: Workflow for this compound Isolation.

G start Low Purity (<95%) after Recrystallization? check_impurities Analyze impurities by TLC/HPLC start->check_impurities polar_impurities Impurities are more polar? check_impurities->polar_impurities solution_polar_wash Wash crude organic extract with dilute NaHCO3 solution. polar_impurities->solution_polar_wash  Yes solution_nonpolar_chromatography Perform column chromatography (Alumina, gradient elution). polar_impurities->solution_nonpolar_chromatography  No (Less Polar) final_check Re-crystallize and re-check purity. solution_polar_wash->final_check solution_nonpolar_solvent Modify extraction solvent (e.g., use Hexane pre-wash). solution_nonpolar_chromatography->solution_nonpolar_solvent Alternative solution_nonpolar_chromatography->final_check solution_nonpolar_solvent->final_check

Caption: Troubleshooting Low Purity Issues.

Technical Support Center: Jaconine Hydrochloride NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering challenges with the interpretation of complex NMR spectra of Jaconine hydrochloride. The methodologies and data presented are intended to guide analytical and structural elucidation efforts.

Frequently Asked Questions (FAQs)

Q1: What is the structure of Jaconine, and what are the expected features in its NMR spectra?

Jaconine is a pyrrolizidine (B1209537) alkaloid with a complex macrocyclic structure.[1] As a hydrochloride salt, the tertiary amine is protonated, which can influence the chemical shifts of nearby protons. The structure contains several stereocenters, methyl groups, hydroxyl groups, a chloro-substituted ethyl group, and a pyrrolizidine core, leading to a complex and often crowded NMR spectrum.

Key structural features to identify in the NMR spectra include:

  • Pyrrolizidine Core: A set of coupled protons in a five-membered ring system.

  • Macrocyclic Lactone: Protons and carbons associated with the large ester ring.

  • Unique Moieties: Signals corresponding to two tertiary methyl groups, a secondary methyl group, a vinyl proton, and protons on carbons bearing hydroxyl, chloro, and ester functionalities.

Q2: My 1H NMR spectrum has severely overlapping signals in the aliphatic region (1.0-4.0 ppm). How can I resolve these peaks?

Signal overlapping is a common issue with complex molecules like Jaconine. Here are several strategies to resolve these signals:

  • Change NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) and may resolve overlapping peaks.[2]

  • 2D NMR Spectroscopy: Utilize two-dimensional NMR experiments.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing you to trace out spin systems even when signals overlap.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, spreading the signals over a second dimension and greatly aiding in the resolution of overlapping proton signals.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Q3: The peaks in my spectrum are unusually broad. What are the potential causes and solutions?

Broad peaks can result from several factors related to either the sample or the instrument setup.[2][4]

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument, particularly the Z1 and Z2 shims, can significantly sharpen the peaks.[5]

  • Sample Concentration: A sample that is too concentrated can lead to high viscosity and peak broadening. Diluting the sample may resolve this issue.[4]

  • Insoluble Material: The presence of suspended particles will disrupt the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette to remove any solids.[4][5]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, this can be difficult to remove without re-purification of the sample.

Q4: I see a peak that might be from an O-H proton. How can I confirm this?

Protons attached to heteroatoms like oxygen (O-H) or nitrogen (N-H) are exchangeable and have variable chemical shifts.

  • D₂O Exchange: Add a single drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. If the peak disappears or significantly diminishes, it is confirmed to be an exchangeable proton (like O-H or N-H).[2]

Q5: My sample integrations do not seem to match the expected proton count. What could be the issue?

  • Residual Solvents: Check for common solvent impurities like ethyl acetate, acetone, or dichloromethane, which can add their own signals and interfere with integrations.[2]

  • Water Peak: NMR solvents can absorb atmospheric moisture. The presence of a water peak (variable, but often around 1.5-2.5 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆) can affect the integration of nearby signals.

  • Relaxation Times: For accurate quantitative data, especially in ¹³C NMR, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the nuclei being observed).

Illustrative NMR Data for this compound

Disclaimer: The following table presents hypothetical, yet structurally consistent, ¹H and ¹³C NMR data for this compound. This is intended as a guide for interpretation, as a fully assigned, publicly available dataset is not readily accessible. Chemical shifts are referenced to TMS (0 ppm).

Positionδ ¹³C (ppm) (Hypothetical)δ ¹H (ppm) (Hypothetical)MultiplicityJ (Hz)Integration
135.22.15m1H
228.91.90m2H
355.43.40m2H
562.14.10m2H
6130.55.80s1H
7135.8---
870.15.10d11.51H
4.95d11.51H
9175.1---
1082.3---
1145.62.80m1H
1225.11.25s3H
1317.81.15d7.03H
1478.9---
1585.4---
1665.34.50q6.51H
1722.41.60d6.53H
18172.5---

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound.[2]

    • Vortex the tube until the sample is completely dissolved. If particulates remain, filter the solution.[5]

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using the depth gauge.

    • Insert the sample into the NMR magnet.

    • Load a standard set of shims for the chosen solvent.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the sample, focusing on the Z1 and Z2 gradients to achieve a sharp, symmetrical lock signal.

  • 1D ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse.

    • Set the number of scans (e.g., 8-16 scans) and a relaxation delay of 1-2 seconds.

    • Acquire and process the data (Fourier transform, phase correction, and baseline correction).

  • 1D ¹³C NMR and DEPT Acquisition:

    • Acquire a standard broadband proton-decoupled ¹³C spectrum. Set a wider spectral width (e.g., 0-200 ppm). A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[6]

    • Run DEPT-135, DEPT-90, and DEPT-45 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.[3]

  • 2D NMR Acquisition (COSY, HSQC):

    • COSY: Use a standard gradient-selected COSY pulse sequence to identify ¹H-¹H coupling networks.

    • HSQC: Use a standard gradient-selected HSQC pulse sequence to determine one-bond ¹H-¹³C correlations. This is critical for assigning protons to their respective carbons.

Visualized Workflows

The following diagrams illustrate logical workflows for interpreting NMR data and troubleshooting common issues.

G cluster_workflow Workflow for Interpreting Complex NMR Spectra A Acquire 1D Spectra (1H, 13C, DEPT) B Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity A->B C Analyze 13C & DEPT: - Count Signals - Identify C-types (CH3, CH2, CH) A->C D Acquire 2D COSY B->D F Acquire 2D HSQC/HMBC C->F E Identify Spin Systems & H-H Connections D->E H Assemble Molecular Fragments E->H G Assign H-C Correlations (1-bond & long-range) F->G G->H I Propose Final Structure H->I

Caption: A logical workflow for structure elucidation using 1D and 2D NMR experiments.

G cluster_troubleshooting Troubleshooting Common NMR Issues action action start Problem with Spectrum? q1 Broad Peaks? start->q1 q2 Overlapping Signals? start->q2 q3 Unexpected Peaks? start->q3 a1_1 Re-shim Instrument q1->a1_1 a1_2 Check Sample: - Dilute if concentrated - Filter if cloudy q1->a1_2 a2_1 Try Different Solvent (e.g., C6D6) q2->a2_1 a2_2 Run 2D NMR (HSQC, COSY) q2->a2_2 a3_1 Check for Solvent/ Contaminant Peaks q3->a3_1 a3_2 Perform D2O Exchange q3->a3_2

Caption: A decision-making diagram for troubleshooting common NMR spectral issues.

References

Technical Support Center: Optimizing Jaconine Hydrochloride Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Jaconine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their experiments, ensuring accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in the LC-MS/MS analysis of this compound?

A1: High background noise in the LC-MS/MS analysis of alkaloids like this compound can originate from several sources. These can be broadly categorized as chemical, electronic, and environmental noise.

  • Chemical Noise: This is the most prevalent source and includes impurities from solvents, mobile phase additives, sample matrices, and leachables from tubing and vials.[1] Contaminants can also arise from the LC system itself, such as column bleed and residues from previous injections.[2][3]

  • Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components. While modern instruments are designed to minimize this, it can still be a factor.[4]

  • Environmental Noise: Volatile organic compounds in the laboratory air, dust particles, and even cleaning products used near the instrument can contribute to background noise.[1]

Q2: How can I differentiate between true analyte signal and background noise, especially at low concentrations?

A2: Distinguishing a true signal from noise is critical for accurate quantification. Here are some key strategies:

  • Blank Injections: Regularly inject a blank sample (matrix without the analyte) to identify background ions originating from the sample preparation workflow, solvents, and the LC-MS system.[1][5]

  • Signal-to-Noise (S/N) Ratio: A commonly accepted threshold for the limit of detection (LOD) is an S/N ratio of ≥3, and for the limit of quantification (LOQ), an S/N ratio of ≥10.

  • Multiple Reaction Monitoring (MRM): Utilize at least two specific MRM transitions for this compound. The consistent ratio of these transitions in samples and standards provides high confidence in peak identification.[6][7]

Q3: What is "ion suppression" and how can it affect my this compound analysis?

A3: Ion suppression is a phenomenon where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[8][9] This can result in inaccurate and imprecise quantification. For basic compounds like this compound, ion suppression is a common challenge, especially when analyzing complex biological matrices.[10][11]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: High Background Noise Across the Entire Chromatogram

High, persistent background noise can obscure low-level analyte peaks and significantly impact sensitivity.

Troubleshooting Workflow:

start High Background Noise Observed solvent Check Solvent Purity start->solvent mobile_phase Prepare Fresh Mobile Phase solvent->mobile_phase If using high-purity solvents system_flush Flush LC System mobile_phase->system_flush source_cleaning Clean Ion Source system_flush->source_cleaning gas_check Check Gas Purity source_cleaning->gas_check end Noise Reduced gas_check->end

Figure 1. Workflow for troubleshooting high background noise.

Detailed Steps & Experimental Protocols:

  • Evaluate Solvent and Additive Purity:

    • Problem: Impurities in solvents and mobile phase additives are a primary source of chemical noise.[2][12] Using HPLC-grade solvents instead of LC-MS grade can introduce significant background contamination.[6][12][13]

    • Solution: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) formate).[7]

    • Quantitative Impact: The following table illustrates the potential reduction in background noise when switching from HPLC-grade to LC-MS-grade methanol (B129727).

Solvent GradeAverage Background Noise (counts)Signal-to-Noise (S/N) Ratio for a Model Analyte
HPLC Grade~5.0 x 10^515
LC-MS Grade~1.0 x 10^575
Data is illustrative and based on typical findings.
  • Prepare Fresh Mobile Phase:

    • Problem: Mobile phases can become contaminated over time due to microbial growth or absorption of airborne contaminants.[14] "Topping off" solvent bottles should be avoided as it can concentrate impurities.[12]

    • Protocol: Mobile Phase Preparation

      • Use scrupulously clean glassware, rinsed with LC-MS grade solvent.

      • Prepare fresh mobile phase daily.

      • Filter aqueous mobile phases through a 0.2 µm filter to remove particulates.

      • Degas the mobile phase by sonication or helium sparging to prevent bubble formation in the pump.

  • Systematic LC System Flush:

    • Problem: Contaminants can accumulate in the LC system, including the solvent lines, pump, autosampler, and column.

    • Protocol: System Flush

      • Remove the column and replace it with a union.

      • Flush the system with a sequence of solvents to remove a broad range of contaminants. A common sequence is:

        • 100% LC-MS grade water

        • 100% Isopropanol

        • 100% Acetonitrile

        • Re-equilibrate with the initial mobile phase conditions.

      • Flush each solvent for at least 30 minutes at a moderate flow rate.

  • Ion Source Cleaning:

    • Problem: The ion source is prone to contamination from non-volatile salts, sample matrix components, and mobile phase additives, leading to increased background noise and reduced sensitivity.[5]

    • Protocol: ESI Source Cleaning (Thermo Fisher Orbitrap Example)

      • Safety First: Ensure the instrument is in standby mode and the ion source has cooled down. Wear appropriate personal protective equipment (gloves, safety glasses).

      • Disassembly: Carefully remove the ion source housing and the ion transfer tube.[14][15]

      • Cleaning:

        • Wipe the exterior and interior surfaces of the source components with a lint-free cloth dampened with a 50:50 mixture of LC-MS grade methanol and water.[16]

        • For stubborn deposits, sonicate the metal components in a solution of Alconox or a similar laboratory detergent, followed by thorough rinsing with deionized water and then LC-MS grade methanol.[16][17]

        • Clean the ion transfer tube by sonicating in a sequence of solvents: water, 30% nitric acid (if necessary and compatible with the material), deionized water, and finally methanol.[17]

      • Reassembly: Ensure all parts are completely dry before reassembling the source.

    • Quantitative Impact: Regular ion source cleaning can significantly improve the signal-to-noise ratio.

AnalyteS/N Ratio Before CleaningS/N Ratio After Cleaning
Model Alkaloid25150
Data is illustrative. Actual improvement will vary based on the level of contamination.
Issue 2: Matrix Effects Leading to Poor Reproducibility and Accuracy

Matrix effects can cause significant variability in the quantification of this compound, especially in complex samples like plasma or plant extracts.[8][10]

Troubleshooting Workflow:

start Poor Reproducibility/Accuracy sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation sample_prep->chromatography is_check Use Stable Isotope-Labeled Internal Standard chromatography->is_check end Matrix Effects Minimized is_check->end

Figure 2. Workflow for mitigating matrix effects.

Detailed Steps & Experimental Protocols:

  • Optimize Sample Preparation:

    • Problem: Insufficient sample cleanup is a major cause of matrix effects.[4][18]

    • Solution: Implement a robust sample preparation protocol, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[19][20][21]

    • Protocol: Solid-Phase Extraction (SPE) for Alkaloids from Plant Material

      • Sample Extraction:

        • Homogenize 1-2 g of dried plant material.

        • Extract with 20 mL of 0.05 M sulfuric acid by sonicating for 15-30 minutes.

        • Centrifuge and collect the supernatant. Repeat the extraction and combine the supernatants.

      • SPE Cartridge: Use a strong cation-exchange (SCX) cartridge.

      • Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

      • Loading: Load the acidic extract onto the cartridge at a flow rate of 1-2 mL/min.

      • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove neutral and weakly bound impurities.

      • Elution: Elute the alkaloids with 5-10 mL of 2.5% ammonia (B1221849) in methanol.

      • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Improve Chromatographic Separation:

    • Problem: If matrix components co-elute with this compound, they can cause ion suppression or enhancement.[9][11]

    • Solution: Modify the chromatographic method to separate the analyte from interfering matrix components.

    • Strategies:

      • Adjust Gradient: A shallower gradient can improve the resolution between the analyte and interferences.

      • Change Column Chemistry: If using a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which may offer different selectivity for alkaloids and matrix components.

      • Optimize Mobile Phase Additives: While formic acid is common, experimenting with different concentrations or using ammonium formate (B1220265) can alter selectivity and ionization efficiency.[15][22][23]

Mobile Phase AdditiveAnalyte Response (Peak Area)Comments
0.1% Formic Acid1.2 x 10^6Good for protonation in positive ESI.
5 mM Ammonium Formate1.5 x 10^6Can improve peak shape and reduce tailing for basic compounds.
Data is illustrative and analyte-dependent.
  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Problem: An internal standard that does not behave identically to the analyte will not adequately compensate for matrix effects.

    • Solution: Whenever possible, use a stable isotope-labeled version of this compound as the internal standard. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to more accurate and precise quantification.

Recommended LC-MS/MS Method for Pyrrolizidine (B1209537) Alkaloids (as a starting point for this compound)

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water.[7]

  • Mobile Phase B: 0.1% Formic acid and 5 mM ammonium formate in methanol or acetonitrile.[7]

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 10-15 minutes to elute the alkaloids.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C.

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These will need to be determined by infusing a standard of this compound. The precursor ion will be the protonated molecule [M+H]+. The product ions will be characteristic fragments.

  • Ion Source Parameters:

    • Capillary Voltage: ~3.5 - 4.5 kV

    • Source Temperature: ~120 - 150 °C

    • Desolvation Gas Temperature: ~350 - 450 °C

    • Desolvation Gas Flow: ~600 - 800 L/hr

    • Cone Gas Flow: ~50 - 150 L/hr

These parameters should be optimized for your specific instrument and application to achieve the best sensitivity and signal-to-noise ratio.[3][12][14][16][22][30]

References

Dealing with Jaconine hydrochloride instability during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Jaconine hydrochloride during long-term storage.

Troubleshooting Guides

Problem: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis

If you observe a decrease in the peak area of this compound or the emergence of new, unidentified peaks in your chromatogram after long-term storage, it is likely that the compound has degraded. Pyrrolizidine (B1209537) alkaloids (PAs) like Jaconine are susceptible to degradation through several pathways.[1][2][3]

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Ensure the compound has been stored at the recommended temperature of -20°C.[4]

    • Confirm that the container is sealed tightly to prevent exposure to moisture and air.

  • pH of the Solution:

    • If this compound is stored in solution, check the pH. PAs are generally more stable in neutral to acidic conditions and can degrade in alkaline environments.[5]

  • Exposure to Light:

    • Protect the compound from light, as UV radiation can cause photolysis.[5]

  • Analyze for Degradation Products:

    • Use a stability-indicating method, such as reverse-phase HPLC with a mass spectrometry (MS) detector, to identify potential degradation products.[6] Common degradation pathways for PAs include hydrolysis, oxidation, and N-oxidation.[1][2][7]

Problem: Inconsistent Results in Biological Assays

Inconsistent or lower-than-expected activity in biological assays can be a direct consequence of this compound degradation.

Troubleshooting Steps:

  • Freshly Prepare Solutions:

    • Whenever possible, prepare solutions fresh before each experiment. If stock solutions must be prepared in advance, they should be sealed and stored at or below -20°C for no longer than a few months.[4]

  • Perform a Forced Degradation Study:

    • To understand the potential impact of degradation on your assay, you can perform a forced degradation study by exposing a small sample of this compound to stress conditions such as acid, base, heat, oxidation, and light.[8][9][10] This will help in identifying the degradation products and assessing their potential interference with your assay.

  • Re-qualify Stored Material:

    • Before use in critical experiments, re-analyze the stored this compound using a validated analytical method like HPLC-UV or LC-MS to confirm its purity and concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, as a pyrrolizidine alkaloid, is primarily susceptible to three main degradation pathways:

  • Hydrolysis: The ester linkages in the molecule can be hydrolyzed, particularly under basic conditions, to yield the necine base and necic acids.[1][11][12]

  • N-Oxidation: The nitrogen atom in the pyrrolizidine ring can be oxidized to form the corresponding N-oxide.[3][7]

  • Oxidation (Dehydrogenation): The necine base can be dehydrogenated to form reactive pyrrolic esters, which are often associated with toxicity.[1][13][14]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. If stored as a stock solution, it should also be kept at -20°C and used within a few months.[4]

Q3: How can I detect and quantify the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS/MS), is the preferred method for the separation, identification, and quantification of this compound and its degradation products.[4][6][15]

Q4: Can the degradation of this compound affect its toxicity or biological activity?

A4: Yes. The degradation of pyrrolizidine alkaloids can significantly alter their biological properties. The formation of dehydropyrrolizidine alkaloids (pyrrolic esters) through oxidation is a metabolic activation pathway that can lead to increased toxicity.[1][16] Hydrolysis, on the other hand, is generally considered a detoxification pathway.[1]

Data Presentation

Table 1: General Stability of Pyrrolizidine Alkaloids under Different Stress Conditions

Stress ConditionExpected DegradationPrimary Degradation Products
Acidic (e.g., 0.1 M HCl) Generally stableMinimal degradation expected
Neutral (Aqueous Solution) Generally stableMinimal degradation expected
Alkaline (e.g., 0.1 M NaOH) Significant degradationHydrolysis products (Necine base and necic acids)
Oxidative (e.g., 3% H₂O₂) Potential degradationOxidized products, Dehydropyrrolizidine alkaloids
Thermal (e.g., 60°C) Potential degradationVaries depending on other conditions
Photolytic (UV light) DegradationPhotodegradation products, Isomers

Note: This table provides a general overview based on the behavior of pyrrolizidine alkaloids. Specific degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization will be required.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • LC-MS/MS system for peak identification.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal wavelength, typically around 220 nm for pyrrolizidine alkaloids.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water with a small amount of acid).

    • For forced degradation studies, subject aliquots of the stock solution to stress conditions (acid, base, oxidation, heat, light). Neutralize acidic and basic samples before injection.

  • Analysis:

    • Inject the stressed and unstressed samples into the HPLC system.

    • Monitor for the appearance of new peaks and a decrease in the parent peak area.

    • Use LC-MS/MS to obtain mass spectra of the parent compound and degradation products to aid in their identification.

Mandatory Visualization

Jaconine_Hydrochloride_Degradation_Pathways Jaconine This compound Hydrolysis Hydrolysis (Base-catalyzed) Jaconine->Hydrolysis OH- Oxidation Oxidation (Dehydrogenation) Jaconine->Oxidation [O] N_Oxidation N-Oxidation Jaconine->N_Oxidation [O] Necine Necine Base + Necic Acids (Detoxification) Hydrolysis->Necine Pyrrolic_Esters Dehydropyrrolizidine Alkaloids (Pyrrolic Esters - Toxic) Oxidation->Pyrrolic_Esters N_Oxide Jaconine N-Oxide (Reduced Toxicity) N_Oxidation->N_Oxide

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow start Suspected Degradation (e.g., loss of potency, new peaks) check_storage Verify Storage Conditions (-20°C, sealed, dark) start->check_storage check_solution Check Solution pH check_storage->check_solution Conditions OK remediate Remediation: - Use fresh material - Re-qualify stored stock - Adjust storage/solution conditions check_storage->remediate Conditions Incorrect analyze Analyze by Stability-Indicating Method (e.g., LC-MS) check_solution->analyze pH OK check_solution->remediate pH Alkaline identify Identify Degradation Products (Hydrolysis, Oxidation, N-Oxidation) analyze->identify identify->remediate end Problem Resolved remediate->end

Caption: Troubleshooting workflow for this compound instability.

References

Validation & Comparative

Validating HPLC-MS for Jaconine Hydrochloride Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of pyrrolizidine (B1209537) alkaloids (PAs), such as Jaconine hydrochloride, is crucial for ensuring the safety of pharmaceutical and food products due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a preferred method for the analysis of these compounds due to its high sensitivity and selectivity.[4] This guide provides a comprehensive overview of a validated HPLC-MS method for the analysis of this compound, comparing its performance with alternative methods and offering detailed experimental protocols.

Comparative Analysis of Analytical Methods

While several techniques can be employed for the analysis of pyrrolizidine alkaloids, HPLC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent.[4][5][6] The European Food Safety Authority (EFSA) recommends both techniques for the detection of PAs.[4]

FeatureHPLC-MS/MSGC-MS
Sensitivity HighModerate to High
Selectivity HighHigh
Compound Amenability Broad (suitable for both free PAs and their N-oxides)Requires derivatization for non-volatile PAs
Sample Throughput High, especially with UHPLC systemsModerate
Matrix Effects Can be significant, requiring careful sample preparation and matrix-matched calibrationLess prone to ion suppression, but matrix can affect derivatization
Cost HighModerate

Table 1. Comparison of HPLC-MS/MS and GC-MS for Pyrrolizidine Alkaloid Analysis.

Validated HPLC-MS/MS Method for this compound Analysis

This section outlines a typical validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method suitable for the quantification of this compound.[1][4]

1. Sample Preparation (Extraction and Clean-up)

  • Extraction: Weigh 2.0 g ± 0.1 g of the homogenized sample into a centrifuge tube. Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in water/methanol). Sonicate for 15 minutes and centrifuge at 3800 x g for 10 minutes.[7] Repeat the extraction on the residue and combine the supernatants.

  • Solid-Phase Extraction (SPE) Clean-up: Neutralize the combined extracts and pass through a conditioned strong cation exchange (SCX) SPE cartridge. Wash the cartridge with water, and then elute the PAs with a solution of ammonia (B1221849) in methanol. Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[1][7]

2. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.[4]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[4]

    • Solvent B: 0.1% formic acid in methanol.[4]

  • Gradient Elution: A typical gradient would be: 0–1 min, 5% B; 1–10 min, 5–80% B; 10–14 min, 80% B; 14–15 min, 80–5% B; 15–16 min, 5% B.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 3 µL.[4]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4] Specific precursor-to-product ion transitions for Jaconine would need to be determined using a reference standard.

The performance of the analytical method is characterized by its linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[1]

ParameterTypical Performance Data
Linearity (R²) > 0.99[9]
LOD 0.1 - 1.0 ng/g[3]
LOQ 0.5 - 5.0 ng/g[3][10]
Accuracy (Recovery) 80 - 120%[8][9]
Precision (RSD) < 15%[8]

Table 2. Typical Performance Data for a Validated HPLC-MS/MS Method for Pyrrolizidine Alkaloid Analysis.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams outline the key steps.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Sample Weighing Extraction Acidic Extraction & Centrifugation Sample->Extraction SPE Solid-Phase Extraction (SPE) Clean-up Extraction->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Data Data Acquisition & Quantification MSMS->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD/LOQ Data->LOD_LOQ G cluster_pathway Simplified Pyrrolizidine Alkaloid Bioactivation Pathway PA Pyrrolizidine Alkaloid (e.g., Jaconine) Metabolite1 Dehydropyrrolizidine Alkaloid (DHP) PA->Metabolite1 CYP450 Oxidation Metabolite2 DNA/Protein Adducts Metabolite1->Metabolite2 Nucleophilic Attack Toxicity Hepatotoxicity/ Genotoxicity Metabolite2->Toxicity

References

A Researcher's Guide to Jaconine Hydrochloride Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in drug development, natural product analysis, and toxicology, the accuracy of analytical measurements is paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality control, ensuring the reliability and comparability of data across different laboratories and studies. This guide provides a comparative overview of commercially available jaconine (B1672729) hydrochloride CRMs, details a typical analytical workflow for its quantification, and outlines the quality assurance processes involved in CRM production.

Comparison of Jaconine Hydrochloride CRM Suppliers

Choosing a suitable CRM requires careful consideration of factors such as certified purity, the extent of characterization, and the documentation provided by the supplier. Below is a comparison of jaconine and this compound reference materials offered by prominent suppliers.

Supplier/BrandProduct NameCAS NumberStated Purity/GradeAvailable Documentation
Sigma-Aldrich (PhytoLab phyproof®) Jaconine phyproof® Reference Substance480-75-1≥90.0% (HPLC)[1]Certificate of Analysis (exemplary available)[2]
LGC Standards Jaconine480-75-1Not explicitly stated on product page, but supplied with a comprehensive Certificate of Analysis.[3]Certificate of Analysis prepared in accordance with ISO Guide 31.[4]
BioCrick Jaconine480-75-1>98%[5]Certificate of Analysis, HPLC, MS, NMR data available.[5]
BioCat GmbH This compound7251-11-8Not explicitly stated.Datasheet available.

Note: While the user requested this compound, some suppliers primarily list "jaconine." It is crucial to verify the exact form with the supplier. The phyproof® reference substance from PhytoLab (distributed by Sigma-Aldrich) is described as a primary reference standard with certified absolute purity, which takes into account chromatographic purity, water content, residual solvents, and inorganic impurities.[1][2] LGC Standards also provides comprehensive Certificates of Analysis for their reference materials.[4] BioCrick states a high purity of over 98% and provides extensive analytical data.[5]

Experimental Protocol: Quantification of Pyrrolizidine (B1209537) Alkaloids by HPLC-MS/MS

The following is a representative protocol for the analysis of pyrrolizidine alkaloids (PAs), such as jaconine, in a sample matrix. This method is based on established analytical procedures for PA quantification.[3][6]

1. Sample Preparation and Extraction

  • Extraction: A known weight of the homogenized sample is extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid). Sonication can be used to improve extraction efficiency.

  • Centrifugation: The mixture is centrifuged to separate the solid matrix from the liquid extract.

  • Solid-Phase Extraction (SPE): The supernatant is purified using a C18 SPE cartridge. The cartridge is first conditioned with methanol (B129727) and then water. The sample extract is loaded, followed by a washing step with water to remove polar impurities. The PAs are then eluted with methanol.

  • Solvent Evaporation and Reconstitution: The methanol eluate is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a solution compatible with the HPLC mobile phase (e.g., a mixture of methanol and water).

2. Chromatographic Separation

  • HPLC System: A high-performance liquid chromatography system equipped with a reversed-phase column (e.g., C18) is used for separation.

  • Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as water with an acidic modifier (e.g., formic acid) and an organic solvent like methanol or acetonitrile.

  • Injection: A defined volume of the reconstituted sample is injected into the HPLC system.

3. Detection and Quantification

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection, offering high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for PAs.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve generated using the certified reference material.

Quality Control in CRM Production

The reliability of a Certified Reference Material is underpinned by a rigorous quality control process. The following diagram illustrates a typical workflow for the certification of a phytochemical reference standard.

CRM Certification Workflow cluster_0 Material Sourcing & Initial Characterization cluster_1 Purity Assessment & Quantification cluster_2 Certification & Documentation A Raw Material Sourcing & Isolation B Preliminary ID & Purity (TLC, HPLC) A->B C Structural Elucidation (NMR, MS) B->C D Quantitative Analysis (qNMR, HPLC) C->D H Calculation of Certified Value & Uncertainty D->H E Water Content (Karl Fischer) E->H F Residual Solvents (GC-HS) F->H G Inorganic Impurities (ICP-MS) G->H I Homogeneity & Stability Studies H->I J Preparation of Certificate of Analysis I->J K Final CRM Product J->K

Caption: Workflow for the certification of a phytochemical reference material.

This workflow ensures that the final CRM is of high purity, well-characterized, and comes with a comprehensive Certificate of Analysis detailing its certified value and associated uncertainty.

Signaling Pathways and Logical Relationships

In the context of quality assurance for analytical measurements, a logical workflow is followed to ensure the validity of the results. The diagram below illustrates the relationship between the use of a CRM and the generation of reliable analytical data.

Analytical Quality Assurance cluster_0 Method Validation cluster_1 Routine Analysis CRM Certified Reference Material (CRM) Accuracy Accuracy CRM->Accuracy Precision Precision CRM->Precision Specificity Specificity CRM->Specificity Linearity Linearity CRM->Linearity Calibration Instrument Calibration CRM->Calibration QC Quality Control Sample Analysis CRM->QC Data Reliable Analytical Data Accuracy->Data Precision->Data Specificity->Data Linearity->Data Calibration->Data QC->Data

Caption: The role of CRMs in achieving reliable analytical data.

By utilizing a well-characterized CRM for method validation and routine quality control, researchers can have high confidence in the accuracy and reliability of their analytical results for this compound. This, in turn, is critical for making informed decisions in research and development.

References

A Comparative Guide to the Purity Assessment of Jaconine Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed optimized High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Jaconine hydrochloride against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most suitable method for quality control and research purposes.

Jaconine is a pyrrolizidine (B1209537) alkaloid, a class of natural products known for their potential toxicity.[1][2] Accurate and robust analytical methods are therefore essential to ensure the purity and safety of this compound for any research or pharmaceutical application. This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of alkaloids, and compares it with a Capillary Electrophoresis (CE) method, highlighting the strengths and weaknesses of each approach.[3][4]

Optimized HPLC Method for this compound

An optimized HPLC method for the purity assessment of this compound is proposed based on established methods for similar pyrrolizidine alkaloids such as senecionine (B1681732) and retrorsine.[5][6][7] This method is designed to provide high resolution, sensitivity, and specificity for the separation of Jaconine from its potential impurities, which are likely to be structurally related alkaloids or degradation products.[2][8]

Experimental Protocol: Optimized HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar and non-polar compounds.

  • Mobile Phase: A gradient elution is proposed to ensure the separation of a wide range of potential impurities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 mg/mL.

Workflow for Optimized HPLC Method

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Jaconine HCl dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Workflow for the purity assessment of this compound by the optimized HPLC method.

Comparative Analysis: HPLC vs. Capillary Electrophoresis

For a comprehensive evaluation, the proposed HPLC method is compared with an alternative technique, Capillary Electrophoresis (CE), which has also been successfully applied for the analysis of alkaloids.[9][10]

Alternative Method: Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is known for its high separation efficiency, short analysis times, and low sample and reagent consumption.

Experimental Protocol: Capillary Electrophoresis

  • Instrumentation: A CE system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5).

  • Applied Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: UV detection at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.5 mg/mL.

Workflow for Capillary Electrophoresis Method

cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis weigh_ce Weigh Jaconine HCl dissolve_ce Dissolve in BGE weigh_ce->dissolve_ce inject_ce Inject Sample dissolve_ce->inject_ce separate_ce Electrophoretic Separation (Fused-Silica Capillary) inject_ce->separate_ce detect_ce UV Detection (214 nm) separate_ce->detect_ce integrate_ce Integrate Peaks detect_ce->integrate_ce quantify_ce Quantify Purity & Impurities integrate_ce->quantify_ce

Caption: Workflow for the purity assessment of this compound by Capillary Electrophoresis.

Performance Comparison

The following table summarizes the key performance parameters of the proposed HPLC method and the comparative CE method. The data for the HPLC method is projected based on typical performance for similar compounds, while the CE data is based on published methods for alkaloid analysis.[7][9]

ParameterOptimized HPLC MethodCapillary Electrophoresis Method
Principle Chromatographic separation based on partitioning between a stationary and mobile phase.Electrophoretic separation based on charge-to-size ratio in an electric field.
Typical Run Time 30-40 minutes10-20 minutes
Resolution HighVery High
Sensitivity (LOD) Low ng/mL rangeMid to high ng/mL range
Quantification (LOQ) Low to mid ng/mL rangeHigh ng/mL to low µg/mL range
Linearity (R²) > 0.999> 0.99
Precision (%RSD) < 2%< 5%
Robustness Generally highSensitive to buffer composition and capillary surface
Throughput ModerateHigh
Solvent Consumption HighVery Low

Conclusion

The choice between HPLC and CE for the purity assessment of this compound depends on the specific requirements of the analysis.

The optimized HPLC method is recommended for routine quality control and in-depth impurity profiling due to its high robustness, reproducibility, and sensitivity. The use of a gradient elution allows for the separation of a broader range of impurities with varying polarities.

Capillary Electrophoresis offers the advantages of faster analysis times, higher separation efficiency for certain compounds, and significantly lower solvent consumption, making it a "greener" alternative. It can be an excellent complementary technique for method validation and for the analysis of charged impurities.

For comprehensive characterization and quality assurance of this compound, employing both HPLC and CE can provide a more complete picture of the sample's purity profile.

References

A Comparative Cytotoxicity Analysis: Jacobine Hydrochloride vs. Senecionine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Toxicology and Drug Development

Introduction

Jacobine (B1672728) and senecionine (B1681732) are naturally occurring pyrrolizidine (B1209537) alkaloids (PAs) found in various plant species, notably within the Senecio genus.[1][2] These compounds are of significant interest to researchers in toxicology and drug development due to their potent biological activities, including hepatotoxicity. This guide provides a comparative overview of the cytotoxicity of jacobine hydrochloride and senecionine, drawing upon available experimental data. It is important to note that while senecionine has been the subject of numerous cytotoxicity studies, quantitative data for jacobine is sparse, precluding a direct, data-driven comparison in many respects. This document will present the available evidence for each compound and discuss their cytotoxic profiles within the broader context of pyrrolizidine alkaloid toxicology.

Comparative Cytotoxicity Data

A thorough review of published literature reveals a significant disparity in the amount of available cytotoxicity data for senecionine compared to jacobine. While some studies have investigated the cytotoxic effects of senecionine in various cell lines, there is a notable lack of quantitative data, such as IC50 values, for jacobine.

Table 1: Summary of In Vitro Cytotoxicity Data for Senecionine

Cell LineAssayEndpointConcentration/ResultReference
HepG2MTT & BrdUIC200.66 mM (MTT)[3]
HepG2Not SpecifiedCytotoxicityLow/null cytotoxic effect[4]
V793A4/HepG23A4Not SpecifiedCell ViabilityConcentration-dependent reduction[5]

Note: IC50 (Median Inhibitory Concentration) and IC20 (20% Inhibitory Concentration) values represent the concentration of a substance that is required for 50% and 20% inhibition of a biological process, respectively.

Mechanism of Cytotoxicity: A Shared Pathway

Pyrrolizidine alkaloids, including jacobine and senecionine, are not directly toxic but are converted to toxic metabolites in the liver.[5] This bioactivation is a critical step in their mechanism of cytotoxicity.

The generally accepted pathway involves:

  • Metabolic Activation: Cytochrome P450 monooxygenases in the liver metabolize the pyrrolizidine alkaloids into highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs).[5]

  • Macromolecular Adduct Formation: These electrophilic DHPAs can then readily form covalent bonds (adducts) with cellular macromolecules such as DNA and proteins.

  • Cellular Damage and Apoptosis: The formation of these adducts leads to DNA damage, protein dysfunction, and oxidative stress, ultimately triggering programmed cell death, or apoptosis.

This shared mechanism of action suggests that jacobine, like senecionine, likely induces cytotoxicity through metabolic activation and subsequent cellular damage.

Cytotoxicity_Pathway PA Pyrrolizidine Alkaloid (Jacobine or Senecionine) CYP450 Cytochrome P450 (in Liver) PA->CYP450 Metabolism DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) CYP450->DHPA Bioactivation Adducts DNA & Protein Adducts DHPA->Adducts DNA_Protein Cellular Macromolecules (DNA, Proteins) DNA_Protein->Adducts Damage Cellular Damage (DNA damage, protein dysfunction, oxidative stress) Adducts->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

General metabolic activation and cytotoxicity pathway of pyrrolizidine alkaloids.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like jacobine and senecionine.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with various concentrations of jacobine hydrochloride or senecionine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Procedure:

    • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[4][6][7]

Assessment of Mitochondrial Membrane Potential (ΔΨm): JC-1 Staining

The JC-1 assay is used to monitor mitochondrial health, as a decrease in mitochondrial membrane potential is a hallmark of early apoptosis.

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Procedure:

    • Cell Treatment: Treat cells with the test compounds.

    • JC-1 Staining: Incubate the cells with JC-1 staining solution.

    • Analysis: The shift in fluorescence from red to green can be quantified using a fluorescence microscope, plate reader, or flow cytometer.[8][9]

Measurement of Caspase-3/7 Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

  • Principle: This assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7. The cleavage releases a luminescent or fluorescent signal that is proportional to the enzyme's activity.

  • Procedure:

    • Cell Treatment: Treat cells with the test compounds.

    • Cell Lysis and Substrate Addition: Lyse the cells and add the caspase-3/7 substrate.

    • Signal Measurement: Measure the resulting luminescent or fluorescent signal using a plate reader.[10][11][12]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2) Compound_Treatment Treatment with Jacobine HCl or Senecionine (Dose-response) Cell_Culture->Compound_Treatment MTT MTT Assay (Cell Viability) Compound_Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Compound_Treatment->AnnexinV JC1 JC-1 Staining (Mitochondrial Potential) Compound_Treatment->JC1 Caspase Caspase-3/7 Assay (Apoptosis Execution) Compound_Treatment->Caspase Data Data Acquisition (Plate Reader, Flow Cytometer) MTT->Data AnnexinV->Data JC1->Data Caspase->Data IC50 IC50 Calculation & Statistical Analysis Data->IC50

A typical experimental workflow for assessing the cytotoxicity of pyrrolizidine alkaloids.

Conclusion

For researchers and drug development professionals, this guide highlights the need for further investigation into the cytotoxicity of jacobine. Direct comparative studies using standardized in vitro assays are essential to accurately determine its toxic potential relative to other well-studied pyrrolizidine alkaloids like senecionine. Such data would be invaluable for risk assessment and for exploring any potential therapeutic applications of these compounds.

References

Lack of Cross-Reactivity of Pyrrolizidine Alkaloid Antibodies with Jaconine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of pyrrolizidine (B1209537) alkaloid (PA) antibodies with jaconine (B1672729) hydrochloride. The information presented herein is based on available experimental data for structurally related compounds and provides insights into the specificity of commonly used PA immunoassays.

Executive Summary

Immunoassays are critical tools for the detection and quantification of pyrrolizidine alkaloids (PAs), a group of hepatotoxic and carcinogenic toxins found in numerous plant species. The specificity of these assays is paramount to avoid false-positive results and ensure accurate risk assessment. This guide focuses on the cross-reactivity of PA antibodies with jaconine, a chlorinated PA of toxicological concern. Based on available data for the structurally similar alkaloid jacoline, it is inferred that monoclonal antibodies raised against retrorsine (B1680556), a common immunogen for PA antibody production, exhibit negligible cross-reactivity with jaconine hydrochloride. This suggests a high degree of specificity for these particular antibodies, which is a crucial consideration for researchers developing targeted PA detection methods.

Introduction to Pyrrolizidine Alkaloids and Immunoassays

Pyrrolizidine alkaloids are a large group of secondary metabolites produced by plants as a defense mechanism. Contamination of the food chain with PAs poses a significant health risk to humans and livestock. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the rapid screening of PAs in various matrices due to their high sensitivity and throughput. The principle of competitive ELISA for PA detection is illustrated below.

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection plate Microtiter Plate Well pa_conjugate PA-Protein Conjugate plate->pa_conjugate Coating sample Sample (contains free PA) antibody Primary PA Antibody sample->antibody pa_conjugate2 Coated PA-Protein Conjugate antibody->pa_conjugate2 Binding secondary_ab Enzyme-labeled Secondary Antibody substrate Substrate secondary_ab->substrate Enzymatic Reaction antibody2 Bound Primary Antibody antibody2->secondary_ab signal Colorimetric Signal substrate->signal

Caption: Competitive ELISA workflow for PA detection.

Cross-Reactivity Data

A pivotal study by Zündorf et al. (1998) detailed the development of monoclonal antibodies against the pyrrolizidine alkaloid retrorsine. The cross-reactivity of these antibodies was tested against a panel of 20 different PAs. The results demonstrated a high degree of specificity, with no cross-reactivity observed for several alkaloids, including jacoline . Jaconine is a chlorinated derivative of jacoline, and their structural similarity is very high. Therefore, it is highly probable that the anti-retrorsine monoclonal antibodies described in this study would also exhibit no significant cross-reactivity with this compound.

For comparative purposes, the cross-reactivity data from a study by Langer et al. (1996), which developed a polyclonal antibody against retrorsine, is presented in Table 1. This provides context for the typical cross-reactivity profiles of PA antibodies.

AnalyteCross-Reactivity (%) with Anti-Retrorsine Polyclonal Antibody
Retrorsine100
Senecionine44
Seneciphylline3.6
Monocrotaline< 0.1
Retrorsine N-oxide< 0.1
Senkirkine< 0.1
(Data from Langer et al., 1996)

Furthermore, a study on a rapid multiplex ELISA for PAs demonstrated a detection capability of less than 25 μg/kg for jacobine (B1672728), a PA that is structurally very similar to jaconine[1]. This indicates that immunoassays with sensitivity towards the jacobine structural class have been successfully developed.

Structural Comparison of Key Pyrrolizidine Alkaloids

The specificity of an antibody is determined by its ability to recognize a specific epitope on the antigen. Minor structural differences between alkaloids can significantly impact antibody binding. The structures of jaconine, jacobine, and retrorsine are presented below to highlight their similarities and differences.

PA_Structures cluster_jaconine Jaconine cluster_jacobine Jacobine cluster_retrorsine Retrorsine jaconine jacobine retrorsine

Caption: Chemical structures of key PAs.

The core necine base is a primary determinant of antibody recognition. The structural differences in the ester side chains between retrorsine (the common immunogen) and the jacobine/jaconine family likely contribute to the observed lack of cross-reactivity with the highly specific monoclonal antibodies.

Experimental Protocol: Competitive ELISA for Pyrrolizidine Alkaloid Cross-Reactivity

The following is a generalized protocol for a competitive ELISA to determine the cross-reactivity of PA antibodies. This protocol is based on methodologies described in the literature for PA analysis.

Materials:

  • Microtiter plates (96-well)

  • PA-protein conjugate (e.g., retrorsine-BSA) for coating

  • Primary antibody (monoclonal or polyclonal) against a specific PA (e.g., retrorsine)

  • Enzyme-labeled secondary antibody (e.g., anti-mouse IgG-HRP)

  • This compound and other PA standards

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the PA-protein conjugate to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound and other PA standards in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each standard concentration relative to the maximum signal (zero standard).

  • Plot a standard curve of inhibition percentage versus the logarithm of the analyte concentration.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition).

  • Calculate the cross-reactivity (%) using the following formula: (IC50 of the target PA / IC50 of the competing PA) x 100

Logical Relationship of Cross-Reactivity Determination

The process of determining antibody cross-reactivity follows a logical workflow from antibody generation to data analysis.

Cross_Reactivity_Logic cluster_antibody_dev Antibody Development cluster_assay_dev Immunoassay Development cluster_cross_reactivity Cross-Reactivity Testing immunogen PA Immunogen (e.g., Retrorsine-Protein Conjugate) immunization Immunization of Host Animal immunogen->immunization hybridoma Hybridoma Technology (for Monoclonal Abs) immunization->hybridoma purification Antibody Purification hybridoma->purification optimization Assay Optimization (Coating conc., Ab dilution) purification->optimization std_curve Standard Curve Generation optimization->std_curve testing Competitive ELISA with Analogs std_curve->testing struct_analogs Selection of Structural Analogs (e.g., Jaconine HCl) struct_analogs->testing ic50 IC50 Determination testing->ic50 calculation Cross-Reactivity Calculation ic50->calculation

Caption: Logical workflow for cross-reactivity assessment.

Conclusion

The available evidence strongly suggests that monoclonal antibodies raised against retrorsine are highly specific and unlikely to cross-react with this compound. This high specificity is advantageous for the development of targeted and reliable immunoassays for specific pyrrolizidine alkaloids. For broader screening purposes, polyclonal antibodies or a cocktail of monoclonal antibodies with different specificities may be more appropriate. Researchers developing immunoassays for PAs should carefully characterize the cross-reactivity profile of their antibodies to ensure the accuracy and reliability of their results. Direct experimental verification of the cross-reactivity of various PA antibodies with this compound is encouraged to further solidify these findings.

References

Comparative Analysis of Pyrrolizidine Alkaloid Cytotoxicity: A Focus on Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cell-specific toxicity of compounds is paramount. This guide provides a comparative analysis of the cytotoxic effects of pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds to which Jaconine hydrochloride belongs, with a primary focus on their impact on hepatocytes versus other cell types. Due to a scarcity of publicly available data on this compound specifically, this guide utilizes experimental data from structurally related and well-studied PAs as a comparative framework.

Pyrrolizidine alkaloids are naturally occurring toxins produced by a wide variety of plants. Their toxicity is primarily attributed to their metabolic activation within the liver by cytochrome P450 (CYP) enzymes. This process transforms the parent PA into a highly reactive pyrrolic ester, which can readily bind to cellular macromolecules like DNA and proteins, leading to adduct formation, DNA damage, cell cycle arrest, and ultimately, apoptosis. This liver-centric activation mechanism underscores the heightened sensitivity of hepatocytes to PA-induced toxicity.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of various PAs across different cell types, providing a quantitative comparison of their cytotoxic potential. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as exposure time and the specific PA used.

Pyrrolizidine AlkaloidCell TypeDescriptionIC50 / EC50 (µM)Exposure Time (h)Reference
IntermedinePrimary Mouse HepatocytesPrimary liver cells165.13Not Specified
IntermedineHepDHuman hepatocyte cell line239.39Not Specified
IntermedineH22Mouse hepatoma cell line161.82Not Specified
IntermedineHepG2Human hepatoma cell line189.11Not Specified
LasiocarpineHepG2-CYP3A4CYP3A4-overexpressing human hepatoma cell line12.624[1]
Retrorsine (B1680556)HepDHuman hepatocyte cell line126.55Not Specified
Senecionine (B1681732)HepDHuman hepatocyte cell line173.71Not Specified
LasiocarpineTK6-CYP3A4CYP3A4-expressing human lymphoblastoid cells> 0.5 (significant viability decrease)24[2]
RiddelliineTK6-CYP3A4CYP3A4-expressing human lymphoblastoid cells> 10 (significant viability decrease)24[2]
SenecionineCultivated LSECs (co-cultured with primary mouse hepatocytes)Liver sinusoidal endothelial cells~ 22Not Specified[3]
Monocrotaline (B1676716)Bovine Pulmonary Artery Endothelial Cells (BPAECs)Endothelial cells from lung vasculatureNot cytotoxic (parent compound)Up to 21 days[4]
LasiocarpineHuman Embryo Lung CellsFetal lung cellsNot toxicNot Specified[1]
RetrorsineHuman Embryo Lung CellsFetal lung cellsNot toxicNot Specified[1]

Signaling Pathways Implicated in Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The cytotoxicity of PAs is mediated by complex signaling cascades. A key pathway affected by some PAs in hepatocytes is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation. Inhibition of this pathway can lead to the induction of apoptosis.

PI3K_AKT_mTOR_Pathway PA Pyrrolizidine Alkaloid (e.g., Monocrotaline) PI3K PI3K PA->PI3K Inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis mTOR mTOR AKT->mTOR mTOR->Apoptosis Inhibition of CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

PA-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Assessing Cytotoxicity

A standard approach to evaluate the cytotoxic effects of compounds like PAs involves a series of in vitro assays. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Hepatocytes, Cancer Cells) start->cell_culture compound_prep Compound Preparation (Serial Dilutions of PA) cell_culture->compound_prep treatment Cell Treatment cell_culture->treatment compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

A typical workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Cell Culture and Treatment for Cytotoxicity Assays
  • Cell Lines:

    • Hepatocytes: Primary human or mouse hepatocytes, or hepatoma cell lines such as HepG2, HepaRG, or HepD.

    • Other Cell Types: Cell lines relevant to the comparison, such as human lung fibroblasts (e.g., MRC-5), human cervical cancer cells (HeLa), or human umbilical vein endothelial cells (HUVECs).

  • Culture Conditions:

    • Cells are maintained in appropriate culture medium (e.g., DMEM for HepG2, Williams' E medium for primary hepatocytes) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of the pyrrolizidine alkaloid is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

    • The culture medium is removed from the cells and replaced with the medium containing the test compound. A vehicle control (medium with the solvent at the same concentration) is also included.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • Procedure:

    • After the desired incubation period with the test compound, add 10 µL of the MTT stock solution to each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking the plate for 5-15 minutes.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of PI3K/AKT/mTOR Signaling Pathway

Western blotting is used to detect and quantify specific proteins in a sample.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and mTOR overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

References

In Vitro vs. In Vivo Toxicity Correlation: A Case Study on Pyrrolizidine Alkaloids, with Reference to Jaconine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the correlation between in vitro and in vivo toxicity, with a focus on pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds to which Jaconine hydrochloride belongs. Due to a lack of publicly available, direct comparative toxicity data for this compound, this document utilizes data from closely related and well-studied PAs as illustrative examples. The principles and methodologies described herein are directly applicable to the assessment of this compound.

Pyrrolizidine alkaloids are naturally occurring toxins that require metabolic activation, primarily in the liver, to exert their toxic effects. This bioactivation is a critical factor in the correlation between in vitro and in vivo findings. The primary toxic effect of PAs in mammals is hepatotoxicity (liver damage).[1]

Data Presentation: Comparative Toxicity of Pyrrolizidine Alkaloids

The following tables summarize representative quantitative data for different PAs to illustrate how in vitro cytotoxicity and in vivo acute toxicity are typically presented.

Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
RetrorsineHepG2MTT72h~300Fictional Data
MonocrotalinePrimary Rat HepatocytesNeutral Red Uptake48h~500Fictional Data
LasiocarpineHepaRGAlamarBlue72h~250Fictional Data
SenecionineHepG2 (with S9)MTT48h~400Fictional Data

*Note: The IC50 values presented are illustrative and based on the general toxicity range of PAs. Actual values may vary depending on the specific experimental conditions.

Table 2: In Vivo Acute Toxicity of Selected Pyrrolizidine Alkaloids in Rodents

CompoundSpecies (Strain)Route of AdministrationLD50 (mg/kg)Reference
RetrorsineRat (Sprague-Dawley)Intraperitoneal35Fictional Data
MonocrotalineMouse (C57BL/6)Oral180Fictional Data
LasiocarpineRat (Fischer 344)Intraperitoneal80Fictional Data
SenecionineRat (Wistar)Oral65Fictional Data

*Note: The LD50 values are representative examples for these compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Hepatocyte-derived cell line (e.g., HepG2, HepaRG)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Liver S9 fraction (for metabolic activation) and cofactors (e.g., NADPH)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Preparation: A stock solution of the test compound is serially diluted in cell culture medium to achieve a range of final concentrations.

  • Treatment: The culture medium is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with solvent) is also included. For compounds requiring metabolic activation, the S9 fraction and cofactors are added to the treatment medium.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Materials:

  • Healthy, young adult rodents (e.g., rats or mice) of a single sex.

  • Test compound (e.g., this compound)

  • Vehicle for administration (e.g., water, corn oil)

  • Oral gavage needles

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Termination: The procedure continues sequentially until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.

  • Necropsy: A gross necropsy is performed on all animals to identify any pathological changes.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation Analysis invitro_start Prepare cell cultures (e.g., HepG2) treatment Treat cells with This compound (with/without S9 fraction) invitro_start->treatment assay Perform cytotoxicity assay (e.g., MTT) treatment->assay ic50 Calculate IC50 assay->ic50 correlation Compare in vitro IC50 with in vivo LD50 ic50->correlation invivo_start Acclimate rodents dosing Administer single oral dose of this compound invivo_start->dosing observation Observe for toxicity and mortality (14 days) dosing->observation ld50 Calculate LD50 (OECD 425) observation->ld50 ld50->correlation

Caption: Experimental workflow for comparing in vitro and in vivo toxicity.

pa_toxicity_pathway Jaconine Jaconine (Pyrrolizidine Alkaloid) Liver Liver Cell (Hepatocyte) Jaconine->Liver Uptake CYP450 Cytochrome P450 Enzymes Jaconine->CYP450 Metabolic Activation Metabolite Reactive Pyrrolic Metabolites CYP450->Metabolite Macromolecules Cellular Macromolecules (DNA, Proteins) Metabolite->Macromolecules Covalent Binding Adducts DNA and Protein Adducts Macromolecules->Adducts Damage Cellular Damage and Apoptosis Adducts->Damage Hepatotoxicity Hepatotoxicity Damage->Hepatotoxicity

Caption: Signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

References

Evaluating the Mechanism of Hepatotoxicity: A Comparative Guide on Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of hepatotoxicity is crucial for assessing the safety of chemical compounds. This guide provides a comparative evaluation of the hepatotoxic mechanisms of pyrrolizidine (B1209537) alkaloids (PAs), with a focus on the general principles of this class of compounds and available data for specific PAs. While the primary focus is on comparing Jaconine hydrochloride to other PAs, a notable scarcity of specific experimental data on this compound necessitates a broader comparative approach, utilizing data from well-studied PAs such as retrorsine (B1680556), monocrotaline, and intermedine (B191556) to illustrate the key mechanisms and experimental considerations.

General Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Pyrrolizidine alkaloids are a large class of phytotoxins found in numerous plant species. Their hepatotoxicity is not inherent but arises from metabolic activation in the liver. The generally accepted mechanism involves a multi-step process that leads to cellular damage, organ dysfunction, and in severe cases, death.

The primary pathway for PA-induced hepatotoxicity begins with the metabolic activation of PAs by cytochrome P450 (CYP) enzymes in the liver. This process converts the PAs into highly reactive pyrrolic-dehydroalkaloid esters. These reactive metabolites are electrophilic and can readily bind to cellular macromolecules such as proteins and DNA, forming adducts. The formation of these adducts is a critical initiating event in the cascade of cellular damage.

This initial damage triggers a cascade of secondary effects, including the depletion of cellular antioxidants like glutathione (B108866) (GSH), leading to oxidative stress. The overwhelming of the cell's antioxidant capacity results in damage to cellular membranes, mitochondria, and other organelles. Ultimately, these events can lead to hepatocyte necrosis, apoptosis, and the inhibition of cell division. Chronic exposure to PAs can lead to more severe liver conditions, including fibrosis, cirrhosis, and veno-occlusive disease.

Comparative Hepatotoxicity of Pyrrolizidine Alkaloids

While the general mechanism of hepatotoxicity is similar across different PAs, the potency of their toxic effects can vary significantly. This variability is often attributed to differences in the rate and efficiency of their metabolic activation by CYP enzymes, the chemical stability of their reactive metabolites, and the rate of their detoxification.

To provide a comparative context, this guide presents experimental data from studies on other well-characterized PAs, namely retrorsine and monocrotaline.

Data Presentation: In Vivo Hepatotoxicity Markers

The following table summarizes key in vivo hepatotoxicity markers from a comparative study on retrorsine and monocrotaline. These markers are commonly used to assess liver damage in preclinical studies.

Pyrrolizidine AlkaloidDose (mg/kg)Time PointALT (U/L)AST (U/L)Histopathological FindingsReference
Retrorsine 3072 hSignificantly elevatedSignificantly elevatedCentrilobular necrosis, sinusoidal hemorrhage[1]
Monocrotaline 18072 hModerately elevatedModerately elevatedMild centrilobular necrosis[1]
Control -72 hNormalNormalNormal liver architecture[1]

Note: The values for ALT and AST are presented qualitatively as "significantly elevated" or "moderately elevated" as the exact numerical data can vary between studies. The provided reference should be consulted for specific values.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. Below are representative protocols for key experiments used to evaluate PA-induced hepatotoxicity.

In Vivo Hepatotoxicity Assessment

Objective: To evaluate the hepatotoxic potential of a pyrrolizidine alkaloid in a rodent model.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Procedure:

  • Animals are randomly assigned to treatment groups (e.g., vehicle control, low-dose PA, high-dose PA).

  • The test compound (e.g., retrorsine, monocrotaline) is administered via oral gavage or intraperitoneal injection.

  • Blood samples are collected at specified time points (e.g., 24, 48, 72 hours) for serum biochemistry analysis.

  • Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured as indicators of liver damage.[2]

  • At the end of the study, animals are euthanized, and liver tissues are collected for histopathological examination.

  • Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for cellular necrosis, inflammation, and other pathological changes.[3]

In Vitro Cytotoxicity Assay

Objective: To determine the direct cytotoxic effect of a pyrrolizidine alkaloid on liver cells.

Cell Line: Human hepatoma cell line (e.g., HepG2).

Procedure:

  • HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with various concentrations of the test PA for a specified duration (e.g., 24 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured at a specific wavelength, and cell viability is expressed as a percentage of the untreated control.

Mandatory Visualizations

To further elucidate the complex processes involved in PA-induced hepatotoxicity, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PA_Hepatotoxicity_Pathway cluster_Metabolism Hepatic Metabolism cluster_Cellular_Damage Cellular Damage Pyrrolizidine Alkaloid Pyrrolizidine Alkaloid CYP450 Enzymes CYP450 Enzymes Pyrrolizidine Alkaloid->CYP450 Enzymes Metabolic Activation Reactive Pyrrolic Esters Reactive Pyrrolic Esters CYP450 Enzymes->Reactive Pyrrolic Esters Macromolecule Adducts Macromolecule Adducts Reactive Pyrrolic Esters->Macromolecule Adducts Covalent Binding Oxidative Stress Oxidative Stress Macromolecule Adducts->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Hepatocyte Necrosis/Apoptosis Hepatocyte Necrosis/Apoptosis Mitochondrial Dysfunction->Hepatocyte Necrosis/Apoptosis Liver Injury Liver Injury Hepatocyte Necrosis/Apoptosis->Liver Injury Experimental_Workflow Animal Model Animal Model PA Administration PA Administration Animal Model->PA Administration Blood Collection Blood Collection PA Administration->Blood Collection Liver Tissue Collection Liver Tissue Collection PA Administration->Liver Tissue Collection Serum Biochemistry Serum Biochemistry Blood Collection->Serum Biochemistry Data Analysis Data Analysis Serum Biochemistry->Data Analysis Histopathology Histopathology Liver Tissue Collection->Histopathology Histopathology->Data Analysis

References

A Guide to Inter-Laboratory Validation of Analytical Methods for Jaconine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods suitable for the quantification of Jaconine hydrochloride, a pyrrolizidine (B1209537) alkaloid of significant interest due to its potential toxicological properties.[1] The focus is on establishing a framework for inter-laboratory validation to ensure the reliability and reproducibility of analytical data. This document outlines key performance characteristics of common analytical techniques, details experimental protocols, and provides visual workflows to support the design and implementation of validation studies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound. The primary techniques employed for the analysis of pyrrolizidine alkaloids, including Jaconine, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Below is a summary of typical performance characteristics for these methods, based on data from the analysis of pyrrolizidine alkaloids and other similar hydrochloride compounds. It is important to note that these values are indicative and should be established for this compound through specific validation studies.

ParameterHPLC-UVHPLC-MS/MSGC-MS
Linearity (r²) >0.99>0.99>0.99
Accuracy (% Recovery) 85-115%80-120%70-120%
Precision (%RSD) < 15%< 15%< 20%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeng/mL range
Selectivity ModerateHighHigh
Matrix Effects Can be significantCan be significant, often addressed with internal standardsLess common but can occur

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of any successful inter-laboratory validation. The following sections provide methodologies for the most relevant analytical techniques for this compound.

Protocol 1: Preparation of this compound Standards

Accurate preparation of analytical standards is fundamental for reliable quantification.

Materials:

  • This compound analytical standard (solid)[1]

  • Methanol (B129727) (HPLC grade)[1]

  • Analytical balance

  • Class A volumetric flasks

  • Pipettes

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve the solid in a small amount of methanol and then dilute to the mark with methanol.

    • Mix thoroughly by inverting the flask multiple times.[1]

  • Intermediate and Working Standards:

    • Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock solution.

    • Perform serial dilutions from the intermediate stock to prepare a series of working standards for the calibration curve.[1]

Protocol 2: HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) formate) is commonly used for alkaloid analysis.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 200-300 nm for pyrrolizidine alkaloids).

Sample Preparation:

  • Solid samples should be extracted with a suitable solvent (e.g., methanol or a methanol/water mixture).

  • Liquid samples may require a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.

Protocol 3: LC-MS/MS Method

LC-MS/MS is the preferred method for trace-level quantification of pyrrolizidine alkaloids due to its high sensitivity and selectivity.[3][4][5]

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to the HPLC-UV method, but often with UHPLC columns for better resolution and faster analysis times.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard need to be determined by direct infusion of the standards.

Sample Preparation:

  • A robust sample extraction and clean-up procedure is crucial to minimize matrix effects. This often involves liquid-liquid extraction or solid-phase extraction.[4]

Protocol 4: GC-MS Method

While GC-MS can be used for the analysis of some alkaloids, it is important to assess the thermal stability of this compound, as degradation can occur at high temperatures in the GC inlet.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: A low-bleed capillary column suitable for amine analysis.

  • Inlet Temperature: Should be optimized to ensure volatilization without degradation.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Analysis Mode: Selected Ion Monitoring (SIM) or full scan.

Sample Preparation:

  • Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Protocol Transfer & Training cluster_2 Phase 3: Method Implementation & In-House Validation cluster_3 Phase 4: Inter-Laboratory Comparison cluster_4 Phase 5: Data Analysis & Reporting A Define Study Objectives & Acceptance Criteria B Develop & Optimize Analytical Method in Lead Lab A->B C Write Detailed Standard Operating Procedure (SOP) B->C D Distribute SOP & Reference Materials to Participating Labs C->D E Conduct Training Workshop/Teleconference D->E F Each Lab Performs In-House Validation (Linearity, Accuracy, Precision, LOD, LOQ) E->F G Analysis of Blinded, Identical Sample Sets by Each Lab F->G H Centralized Statistical Analysis of Results (e.g., ANOVA, Cochran's Test) G->H I Evaluate Inter-Laboratory Reproducibility H->I J Final Validation Report I->J

Caption: Workflow for an Inter-laboratory Analytical Method Validation Study.

General Analytical Workflow for Pyrrolizidine Alkaloids

This diagram outlines the general steps involved in the analysis of pyrrolizidine alkaloids like this compound in a given sample.

G A Sample Collection & Homogenization B Extraction (e.g., Liquid-Solid Extraction) A->B C Sample Clean-up (e.g., Solid-Phase Extraction) B->C D Instrumental Analysis (HPLC-UV, LC-MS/MS, or GC-MS) C->D E Data Acquisition D->E F Data Processing & Quantification (using a validated calibration curve) E->F G Reporting of Results F->G

Caption: General workflow for the analysis of pyrrolizidine alkaloids.

References

A Comparative Guide to the Specificity of Antibodies Raised Against Jaconine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical parameters for evaluating the specificity of antibodies targeting Jaconine hydrochloride, a pyrrolizidine (B1209537) alkaloid of significant toxicological interest. Due to the limited availability of commercial antibodies specifically raised against this compound, this document outlines a systematic approach for the development and characterization of such antibodies. It further presents a comparative framework for assessing their performance against potential cross-reactive alkaloids.

Introduction to this compound and the Need for Specific Antibodies

Jaconine is a hepatotoxic pyrrolizidine alkaloid found in various plant species, notably those belonging to the Jacobaea genus.[1] It is a chlorinated derivative of jacobine (B1672728) and poses a potential threat to human and animal health through the contamination of food sources.[2] The development of specific antibodies against this compound is crucial for the establishment of sensitive and specific immunoassays for its detection and quantification in complex biological and environmental samples.

Small molecules like this compound, known as haptens, are not immunogenic on their own.[3][4] To elicit an immune response and generate antibodies, they must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][5][] The resulting hapten-carrier conjugate can then be used to immunize an animal to produce antibodies that specifically recognize the hapten.[7][8]

Experimental Workflow for Antibody Development and Specificity Testing

The development and characterization of a specific antibody against this compound involves a multi-step process, from immunogen preparation to detailed specificity analysis. The general workflow is outlined below.

G cluster_0 Phase 1: Immunogen Preparation & Antibody Production cluster_1 Phase 2: Characterization & Validation Jaconine (Hapten) Jaconine (Hapten) Conjugation Conjugation Jaconine (Hapten)->Conjugation Linker Immunogen (Jaconine-KLH) Immunogen (Jaconine-KLH) Conjugation->Immunogen (Jaconine-KLH) Carrier Protein (KLH/BSA) Carrier Protein (KLH/BSA) Carrier Protein (KLH/BSA)->Conjugation Immunization Immunization Immunogen (Jaconine-KLH)->Immunization Antibody Production (Polyclonal/Monoclonal) Antibody Production (Polyclonal/Monoclonal) Immunization->Antibody Production (Polyclonal/Monoclonal) Screening (ELISA) Screening (ELISA) Antibody Production (Polyclonal/Monoclonal)->Screening (ELISA) Purification Purification Screening (ELISA)->Purification Specificity & Affinity Analysis Specificity & Affinity Analysis Purification->Specificity & Affinity Analysis Competitive ELISA Competitive ELISA Specificity & Affinity Analysis->Competitive ELISA Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Specificity & Affinity Analysis->Surface Plasmon Resonance (SPR) Cross-Reactivity Profile Cross-Reactivity Profile Competitive ELISA->Cross-Reactivity Profile Kinetic & Affinity Constants Kinetic & Affinity Constants Surface Plasmon Resonance (SPR)->Kinetic & Affinity Constants

Figure 1. General workflow for the development and characterization of antibodies against this compound.

Comparative Specificity Analysis: Experimental Protocols

The cornerstone of antibody validation is the assessment of its specificity. For anti-Jaconine hydrochloride antibodies, this primarily involves evaluating their cross-reactivity against structurally similar pyrrolizidine alkaloids.

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred method for quantifying small molecules and assessing antibody specificity.[9][10][11][12] In this format, free this compound in a sample competes with a Jaconine-enzyme conjugate for binding to a limited number of antibody-coated wells. The signal produced is inversely proportional to the concentration of free this compound in the sample.

Protocol:

  • Coating: A 96-well microtiter plate is coated with a Jaconine-protein conjugate (e.g., Jaconine-BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The specific antibody is pre-incubated with either the this compound standard or the test sample containing potentially cross-reactive alkaloids.

  • Incubation: The antibody-analyte mixture is added to the coated plate. Free antibody will bind to the Jaconine-BSA conjugate on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable colorimetric signal.

  • Analysis: The degree of cross-reactivity is calculated using the following formula: Cross-reactivity (%) = (IC50 of this compound / IC50 of competing alkaloid) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.

G cluster_0 Competitive ELISA Workflow Plate coated with Jaconine-BSA Plate coated with Jaconine-BSA Addition to Plate Addition to Plate Plate coated with Jaconine-BSA->Addition to Plate Anti-Jaconine Antibody Anti-Jaconine Antibody Incubation with Sample Incubation with Sample Anti-Jaconine Antibody->Incubation with Sample Competition Sample (Free Jaconine or other Alkaloids) Sample (Free Jaconine or other Alkaloids) Sample (Free Jaconine or other Alkaloids)->Incubation with Sample Enzyme-conjugated Secondary Antibody Enzyme-conjugated Secondary Antibody Add Secondary Antibody Add Secondary Antibody Enzyme-conjugated Secondary Antibody->Add Secondary Antibody Substrate Substrate Add Substrate Add Substrate Substrate->Add Substrate Colorimetric Signal Colorimetric Signal Measure Absorbance Measure Absorbance Colorimetric Signal->Measure Absorbance Incubation with Sample->Addition to Plate Wash Wash Addition to Plate->Wash Wash->Add Secondary Antibody Wash 2 Wash 2 Add Secondary Antibody->Wash 2 Wash 2->Add Substrate Add Substrate->Colorimetric Signal

Figure 2. Workflow of a competitive ELISA for this compound detection.

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[13][14][15] It provides precise measurements of binding affinity (KD) and kinetic rate constants (ka for association and kd for dissociation).[16]

Protocol:

  • Immobilization: The anti-Jaconine hydrochloride antibody is immobilized on a sensor chip.

  • Association: A solution containing this compound or a competing alkaloid is flowed over the sensor surface, and the binding is monitored in real-time.

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the bound analyte is monitored.

  • Regeneration: The sensor surface is regenerated to remove the bound analyte, preparing it for the next cycle.

  • Analysis: The resulting sensorgram is analyzed to determine the kinetic parameters and affinity constant. High specificity is indicated by a high affinity (low KD) for this compound and significantly lower affinity for other alkaloids.

Data Presentation: A Hypothetical Comparison

The following table presents hypothetical data for a newly developed monoclonal antibody against this compound, illustrating how its specificity would be compared against other structurally related pyrrolizidine alkaloids.[17][18][19][20][21]

Compound Chemical Structure IC50 (ng/mL) in Competitive ELISA Cross-Reactivity (%) Affinity (KD) by SPR (M)
This compound C18H26ClNO6·HCl1.51001.2 x 10-9
JacobineC18H25NO62562.0 x 10-7
JacolineC18H27NO715011.5 x 10-6
SenecionineC18H25NO5>1000<0.15>10-5
RetrorsineC18H25NO6>1000<0.15>10-5

Data presented are for illustrative purposes only.

Conclusion

The development of highly specific antibodies against this compound is a critical step towards creating reliable and sensitive detection methods for this toxic alkaloid. A thorough characterization of antibody specificity, primarily through competitive ELISA and supported by affinity data from SPR, is essential. The experimental frameworks and comparative data presented in this guide provide a robust methodology for researchers and drug development professionals to evaluate the performance of newly developed antibodies and ensure their suitability for intended applications in research, diagnostics, and food safety. The ultimate goal is to obtain an antibody with high affinity and minimal cross-reactivity to other pyrrolizidine alkaloids, ensuring accurate and reliable quantification of this compound.

References

A Comparative Analysis of the Neurotoxic Potential of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic potential of various pyrrolizidine (B1209537) alkaloids (PAs), a class of naturally occurring toxins found in numerous plant species worldwide. Human exposure to PAs through contaminated food, herbal teas, and traditional medicines is a growing public health concern. While hepatotoxicity is the most documented adverse effect, the neurotoxic capabilities of these compounds warrant significant attention in toxicological research and drug development. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying signaling pathways of PA-induced neurotoxicity.

Comparative Neurotoxicity of Pyrrolizidine Alkaloids

The neurotoxic potential of pyrrolizidine alkaloids varies significantly based on their chemical structure, which influences their lipophilicity, metabolic activation, and the stability of their reactive metabolites. The primary mechanism of toxicity involves the metabolic activation of parent PAs in the liver by cytochrome P450 (CYP450) enzymes into highly reactive dehydropyrrolizidine alkaloid (DHP) metabolites. These metabolites can then cross the blood-brain barrier and induce neuronal damage.

Quantitative Comparison of Neurotoxic Potential

The following table summarizes available quantitative data comparing the toxicity of different pyrrolizidine alkaloids. It is important to note that much of the available quantitative data pertains to hepatotoxicity, which is often used as a surrogate for overall toxicity due to the central role of the liver in PA metabolism. However, direct neurotoxicity data from in vitro studies on neuronal cell lines are also included where available.

Pyrrolizidine AlkaloidTypeLD50 (mg/kg, animal model)In Vitro Cytotoxicity (IC50/IC20, Cell Line)Key Neurotoxic Observations
Trichodesmine Retronecine-type, Diester57 µmol/kg (rat)[1]Not widely reportedPotent neurotoxin, causes tremors, ataxia, and convulsions. Higher lipophilicity and more stable DHP metabolite compared to monocrotaline, leading to greater brain penetration.[1]
Monocrotaline Retronecine-type, Diester335 µmol/kg (rat)[1]EC50: > 500 µM (HepG2-CYP3A4, 72h)[2]Primarily pneumotoxic, but can induce neurotoxicity at high doses.[1][3] Causes neuronal damage and astrogliosis in co-cultures.[3]
Lasiocarpine Retronecine-type, DiesterNot widely reported for neurotoxicityEC50: 12 µM (HepG2-CYP3A4, 24h)[2]Genotoxic and cytotoxic effects observed in metabolically competent cell lines.[2][4]
Retrorsine Retronecine-type, DiesterNot widely reported for neurotoxicityIC20: 0.27 ± 0.07 mM (MTT, HepG2)[5]Induces mitochondrial damage and apoptosis in hepatocytes, a mechanism likely relevant to neurotoxicity.[6][7]
Senecionine Retronecine-type, DiesterNot widely reported for neurotoxicityEC50: 2-60 µM (HepG2-CYP3A4, 72h)[2]Can induce tumors in the brain and spinal cord in animal models.[1]
Riddelliine Retronecine-type, DiesterNot widely reported for neurotoxicityEC50: 2-60 µM (HepG2-CYP3A4, 72h)[2]Reasonably anticipated to be a human carcinogen, with the potential to form DNA adducts in the brain.[1]
Clivorine Otonecine-type, DiesterNot widely reportedIC20: 0.013 ± 0.004 mM (MTT, HepG2)[5]Induces apoptosis in PC12 cells at concentrations higher than 50 µM.[8]
Senkirkine Otonecine-typeNot widely reportedNot widely reportedHas been associated with veno-occlusive disease, but specific neurotoxicity data is limited.[1]
Platyphylline Platynecine-typeNot widely reportedIC20: 0.85 ± 0.11 mM (MTT, HepG2)[5]Generally considered less toxic due to its saturated necine base.[5]
Heliotrine Retronecine-type, MonoesterNot widely reportedEC50: 2-60 µM (HepG2-CYP3A4, 72h)[2]Inhibits nitric oxide production in macrophages, suggesting anti-inflammatory potential at lower concentrations.[9]
Europine Retronecine-type, MonoesterNot widely reportedIC50: 7.9 µM (RAW 264.7 macrophages)[9]Shows inhibitory capacity towards nitric oxide production.[9]
Lycopsamine Retronecine-type, MonoesterNot widely reportedEC50: > 500 µM (HepG2-CYP3A4, 72h)[2]Considered to have lower toxic potential.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the neurotoxic potential of pyrrolizidine alkaloids. Below are protocols for key experiments cited in this guide.

In Vitro Neurotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment Application:

    • Prepare various concentrations of the pyrrolizidine alkaloid in the appropriate cell culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing the PA. Include a vehicle control (medium without PA).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2][10]

Apoptosis Detection: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Sample Preparation:

    • Culture and treat neuronal cells with the pyrrolizidine alkaloid of interest as described for the MTT assay.

    • Lyse the cells using a specific lysis buffer provided with the assay kit.

    • Determine the protein concentration of the cell lysate.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of cell lysate (containing 50-200 µg of protein) to each well.[11]

    • Prepare a reaction mix containing the assay buffer and a caspase-3 substrate (e.g., DEVD-pNA).

    • Add the reaction mix to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours.[11][12][13]

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.[12][13]

Oxidative Stress Assessment: ROS Measurement

This protocol describes the use of 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS).

  • Cell Preparation and Staining:

    • Culture and treat neuronal cells with the pyrrolizidine alkaloid.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a solution of DCFDA (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.

  • Measurement:

    • After incubation, wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation wavelength is typically around 485 nm and the emission wavelength is around 535 nm.[10] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[14]

Signaling Pathways in Pyrrolizidine Alkaloid-Induced Neurotoxicity

The neurotoxic effects of pyrrolizidine alkaloids are mediated by complex signaling pathways that ultimately lead to neuronal cell death. The following diagrams illustrate the key pathways involved.

PA_Metabolic_Activation_and_Transport cluster_liver Liver cluster_blood Bloodstream cluster_brain Brain PA Pyrrolizidine Alkaloid (Parent Compound) CYP450 CYP450 Enzymes PA->CYP450 Metabolic Activation DHP Dehydropyrrolizidine Alkaloid (DHP Metabolite) CYP450->DHP DHP_blood DHP Metabolite DHP->DHP_blood Transport BBB Blood-Brain Barrier DHP_blood->BBB DHP_brain DHP Metabolite BBB->DHP_brain Penetration Neuron Neuron DHP_brain->Neuron Induces Neurotoxicity

Metabolic Activation and Transport of Pyrrolizidine Alkaloids to the Brain.

PA_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DHP DHP Metabolite DeathReceptor Death Receptors (e.g., Fas, TNFR) DHP->DeathReceptor Ligand Binding (Indirect) Mitochondrion Mitochondrion DHP->Mitochondrion Mitochondrial Dysfunction DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 ROS ROS Production Mitochondrion->ROS CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

PA-Induced Apoptotic Signaling Pathways in Neuronal Cells.

Experimental_Workflow cluster_assays Neurotoxicity Assessment start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) treatment Treatment with Pyrrolizidine Alkaloids (Dose-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Caspase-3 Activity) treatment->apoptosis oxidative_stress Oxidative Stress Assay (ROS Measurement) treatment->oxidative_stress data_analysis Data Analysis and Comparison of IC50/EC50 Values viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis conclusion Conclusion: Ranking of Neurotoxic Potential data_analysis->conclusion

Experimental Workflow for Comparing PA Neurotoxicity.

Conclusion

The neurotoxic potential of pyrrolizidine alkaloids is a complex issue influenced by the specific chemical structure of each alkaloid. Diester PAs, particularly those of the retronecine (B1221780) type with greater lipophilicity and more stable reactive metabolites like trichodesmine, tend to exhibit higher neurotoxicity. The primary mechanisms of neuronal damage involve metabolic activation to DHP metabolites, which can cross the blood-brain barrier and induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often exacerbated by oxidative stress.

This guide provides a framework for researchers to compare the neurotoxic potential of different PAs. The provided experimental protocols and pathway diagrams can serve as a foundation for designing and interpreting further studies in this critical area of toxicology. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds within the central nervous system is essential for accurate risk assessment and the development of potential therapeutic interventions.

References

Validating a Cell-Based Assay for Screening Jaconine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a cell-based assay designed for the screening of Jaconine hydrochloride, a pyrrolizidine (B1209537) alkaloid. The focus is on providing an objective comparison of methodologies and presenting supporting experimental data for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Mechanism of Action

Jaconine is a pyrrolizidine alkaloid (PA) that, like other PAs, requires metabolic activation to exert its toxic effects.[1][2][3][4] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4.[2][3][4] The metabolic process converts Jaconine into a reactive pyrrolic ester, which is a potent electrophile. This reactive metabolite can then bind to cellular macromolecules, including DNA, leading to genotoxicity, cytotoxicity, and potential carcinogenicity. The primary mechanism of Jaconine-induced cell damage involves the induction of DNA damage, leading to cell cycle arrest, apoptosis, and other cellular stress responses.[2][3][4][5]

A critical consideration for any cell-based assay for this compound is the use of a metabolically competent cell line that expresses the necessary CYP enzymes to mimic the in vivo bioactivation of the compound.[6][7] Human liver-derived cell lines such as HepG2 and HepaRG are commonly used for this purpose.[3][7]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced cytotoxicity.

Jaconine Jaconine Hydrochloride CYP450 CYP450 Enzymes (e.g., CYP3A4) Jaconine->CYP450 Metabolic Activation ReactiveMetabolite Reactive Pyrrolic Ester (DHP) CYP450->ReactiveMetabolite DNA_Damage DNA Damage (Adducts, Breaks) ReactiveMetabolite->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellDeath Cell Death CellCycleArrest->CellDeath Caspase Caspase Activation (e.g., Caspase-3/7) Apoptosis->Caspase Caspase->CellDeath

This compound Signaling Pathway

Comparative Analysis of Cell-Based Assays for this compound Screening

The validation of a cell-based assay for this compound screening requires a multi-faceted approach, starting with a primary cytotoxicity screen to determine the compound's potency (IC50), followed by more specific assays to elucidate the mechanism of action.

Primary Screening: Cytotoxicity Assays

The initial step in evaluating the biological activity of this compound is to determine its dose-dependent cytotoxic effects. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50).

Table 1: Comparison of Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[6]Cost-effective, well-established, and widely used.Can be affected by compounds that interfere with mitochondrial respiration.
CCK-8/WST-8 Assay Utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a soluble formazan dye.[5][7]Higher sensitivity than MTT, single-reagent addition, and non-toxic to cells.More expensive than MTT.
CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels as an indicator of metabolically active cells.[2]High sensitivity, rapid, and suitable for high-throughput screening.Requires a luminometer and can be affected by compounds that alter cellular ATP levels.

Recommendation: For initial screening, the CCK-8 assay is recommended due to its balance of sensitivity, ease of use, and reliability.

Secondary Screening: Mechanistic Assays

Following the determination of the IC50 value, secondary assays are employed to investigate the specific mechanisms underlying this compound-induced cytotoxicity.

Table 2: Comparison of Mechanistic Assays

Assay TypePrincipleAdvantagesDisadvantages
Micronucleus Assay Detects the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[2][4]A sensitive indicator of genotoxic damage and suitable for high-throughput screening.Can be labor-intensive if not automated.
γH2AX Assay Detects the phosphorylation of histone H2AX, an early marker of DNA double-strand breaks.[3]Highly specific for DNA double-strand breaks and can be quantified using various methods (e.g., In-Cell Western, flow cytometry).May not detect other forms of DNA damage.
Caspase-Glo® 3/7 Assay Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[2]Highly sensitive and specific for apoptosis, with a simple "add-mix-measure" protocol.Does not distinguish between intrinsic and extrinsic apoptosis pathways.
Cell Cycle Analysis (PI Staining) Uses propidium (B1200493) iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[5]Provides quantitative data on cell cycle distribution and can identify cell cycle arrest.Requires a flow cytometer and expertise in data analysis.

Recommendation: A combination of the Micronucleus Assay to confirm genotoxicity and the Caspase-Glo® 3/7 Assay to specifically measure apoptosis provides a robust validation of the mechanism of action.

Experimental Protocols

General Cell Culture and Compound Treatment
  • Cell Line: HepG2 cells (or another metabolically competent cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in sterile, cell culture-grade dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.[6]

Protocol for CCK-8 Cytotoxicity Assay
  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Below is a diagram of the experimental workflow for the CCK-8 cytotoxicity assay.

Start Start Seed_Cells Seed HepG2 Cells (96-well plate) Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Compound Add Jaconine HCl (Serial Dilutions) Incubate_Overnight->Add_Compound Incubate_Treatment Incubate (24/48/72h) Add_Compound->Incubate_Treatment Add_CCK8 Add CCK-8 Reagent Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate (1-4h) Add_CCK8->Incubate_CCK8 Read_Absorbance Measure Absorbance (450 nm) Incubate_CCK8->Read_Absorbance Analyze_Data Data Analysis (IC50 Calculation) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Cross-Validation of Jaconine Hydrochloride Quantification in Plasma, Urine, and Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Jaconine hydrochloride across three distinct biological matrices: plasma, urine, and liver tissue homogenate. The objective is to present a cross-validation study that underscores the performance of the analytical method in different biological environments, offering insights into potential matrix-specific challenges and the necessary validation parameters to ensure data reliability in preclinical and clinical studies. The data and protocols presented herein are representative of a typical validation study and are intended to serve as a practical guide for researchers in the field of bioanalysis.

The accurate quantification of drug candidates in various biological samples is fundamental to pharmacokinetic, pharmacodynamic, and toxicological assessments.[1][2] However, the inherent complexity and variability of biological matrices can significantly impact the analytical method's performance, a phenomenon known as the matrix effect.[3][4][5] This effect, caused by co-eluting endogenous components, can lead to the suppression or enhancement of the analyte's ionization, thereby affecting the accuracy and precision of the quantification.[2] Therefore, it is imperative to validate the analytical method in each biological matrix of interest.[6][7]

This guide details the cross-validation of an LC-MS/MS method for this compound, a fictional pyrrolizidine (B1209537) alkaloid, in plasma, urine, and liver tissue. The validation was conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of this compound was evaluated for its linearity, accuracy, precision, recovery, and matrix effect in plasma, urine, and liver tissue homogenate. The results are summarized in the tables below.

Table 1: Linearity of this compound Quantification in Different Matrices

MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Plasma1 - 10000.9985
Urine1 - 10000.9991
Liver Tissue Homogenate5 - 20000.9979

Table 2: Accuracy and Precision of this compound Quantification

MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Plasma LLOQ18.2105.310.5103.8
LQC36.598.78.199.2
MQC1004.1101.25.3100.5
HQC8003.597.84.298.1
Urine LLOQ17.5103.19.8101.7
LQC35.899.57.2100.3
MQC1003.9100.84.8101.1
HQC8003.198.23.999.0
Liver Tissue LLOQ511.394.513.895.1
LQC159.196.210.497.3
MQC5006.8102.77.5101.9
HQC16005.299.46.1100.8

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation.

Table 3: Recovery and Matrix Effect of this compound Quantification

MatrixQC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Plasma LQC388.592.1
HQC80091.294.5
Urine LQC395.1103.2
HQC80096.8101.5
Liver Tissue LQC1575.385.6
HQC160078.988.1

Experimental Protocols

  • Plasma: To 100 µL of plasma, 300 µL of acetonitrile (B52724) containing the internal standard (IS), Verapamil (10 ng/mL), was added for protein precipitation. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

  • Urine: Urine samples were diluted 1:10 with deionized water. To 100 µL of the diluted urine, 100 µL of the internal standard solution (Verapamil, 10 ng/mL in water) was added. The mixture was vortexed, and 10 µL was injected into the LC-MS/MS system.

  • Liver Tissue Homogenate: Liver tissue was homogenized in a 1:3 (w/v) ratio with phosphate-buffered saline (PBS, pH 7.4). The homogenate (100 µL) was subjected to solid-phase extraction (SPE) on a C18 cartridge. The cartridge was pre-conditioned with methanol (B129727) and water. After loading the sample, it was washed with 5% methanol in water. The analyte and IS were eluted with methanol. The eluate was evaporated to dryness and reconstituted in 100 µL of the mobile phase for analysis.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system was used.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution was performed with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion (hypothetical m/z 352.2 → 120.1)

    • Verapamil (IS): [M+H]+ → fragment ion (m/z 455.3 → 165.1)

  • Linearity: Calibration curves were prepared by spiking blank matrices with known concentrations of this compound.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in five replicates on three different days.

  • Recovery: The recovery was assessed by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples at LQC and HQC levels.

  • Matrix Effect: Evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat standard solutions at the same concentrations.[8]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_validation Method Validation & Data Analysis Plasma Plasma PP Protein Precipitation (Plasma) Plasma->PP Urine Urine Dilution Dilution (Urine) Urine->Dilution Liver Liver Tissue Homogenization_SPE Homogenization & SPE (Liver Tissue) Liver->Homogenization_SPE LC_MSMS LC-MS/MS Analysis PP->LC_MSMS Dilution->LC_MSMS Homogenization_SPE->LC_MSMS Linearity Linearity LC_MSMS->Linearity Accuracy_Precision Accuracy & Precision LC_MSMS->Accuracy_Precision Recovery_ME Recovery & Matrix Effect LC_MSMS->Recovery_ME Data_Comparison Cross-Matrix Data Comparison Linearity->Data_Comparison Accuracy_Precision->Data_Comparison Recovery_ME->Data_Comparison

Caption: Experimental workflow for the cross-validation of this compound quantification.

signaling_pathway Jaconine This compound Receptor Target Receptor Jaconine->Receptor Binds Cell_Membrane Cell Membrane G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Initiates Kinase_Activation Protein Kinase Activation (e.g., PKA, PKC) Second_Messenger->Kinase_Activation Leads to Transcription_Factor Transcription Factor Phosphorylation Kinase_Activation->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Cytotoxicity, Apoptosis) Gene_Expression->Cellular_Response Results in

Caption: Hypothetical signaling pathway for this compound's cellular effects.

Discussion

The cross-validation of the analytical method for this compound demonstrated good performance in plasma and urine, with excellent linearity, accuracy, precision, and recovery. The matrix effect in these two matrices was minimal, suggesting that the sample preparation methods were effective in removing interfering endogenous components.

In contrast, the analysis of this compound in liver tissue homogenate presented greater challenges. The recovery was lower, and the matrix effect was more pronounced, indicating significant ion suppression. This is a common observation in the analysis of drugs in tissue homogenates, which are more complex matrices compared to plasma and urine.[3] The lower limit of quantification was consequently higher for the liver tissue samples. Despite these challenges, the method demonstrated acceptable accuracy and precision within the validated range for liver tissue, making it suitable for its intended purpose in tissue distribution studies.

The choice of sample preparation is critical and matrix-dependent.[5] While a simple protein precipitation was sufficient for plasma and dilution for urine, a more rigorous solid-phase extraction was necessary for the liver tissue to achieve the required cleanliness of the sample extract.

Conclusion

The LC-MS/MS method for the quantification of this compound was successfully cross-validated in plasma, urine, and liver tissue homogenate. The performance of the method varied across the matrices, highlighting the importance of matrix-specific validation. This guide provides a framework for conducting such cross-validation studies and emphasizes the need for careful consideration of sample preparation techniques to mitigate matrix effects and ensure the generation of reliable bioanalytical data.

References

Safety Operating Guide

Navigating the Safe Disposal of Jaconine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Jaconine hydrochloride, a pyrrolizidine (B1209537) alkaloid, is a critical component of laboratory safety and environmental responsibility. Due to its classification and the inherent toxicity associated with pyrrolizidine alkaloids, all materials contaminated with this compound must be treated as hazardous waste.[1][2][3][4] Adherence to the following procedural guidelines is essential to mitigate risks to personnel and prevent environmental contamination.

I. Immediate Safety and Handling Protocols

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.

Required Personal Protective Equipment (PPE):

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Required when handling the solid form outside of a certified chemical fume hood.To prevent inhalation of the powdered compound.

All handling of solid this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.

II. Step-by-Step Disposal Procedure

The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste. At no point should this compound or its solutions be disposed of down the drain or in regular solid waste receptacles.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials, weighing papers), and spill cleanup materials, must be classified as hazardous chemical waste.[5]

    • This waste stream should be segregated from other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

  • Containerization:

    • Solid Waste: Collect all solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and feature a secure, tight-fitting lid.[6][7]

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste.[5]

    • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[5]

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the following information:[5][6][7]

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate estimation of the quantity of the waste

      • The date of waste accumulation

      • The name and contact information of the principal investigator or laboratory

  • Storage Pending Disposal:

    • Store the sealed and accurately labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • This storage area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[5]

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and mitigate exposure.

  • Minor Spill (Solid):

    • Secure the area and alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the generation of dust.

    • Carefully sweep the material into a clearly labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

    • Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.[5]

  • Minor Spill (Solution):

    • Secure the area and alert personnel.

    • Wearing appropriate PPE, absorb the liquid with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Place the absorbent material into a clearly labeled, sealed container for hazardous waste.

    • Clean the spill area with a decontaminating solution and then with soap and water.

    • Dispose of all cleaning materials as hazardous waste.

For major spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

IV. Quantitative Data Summary

The following table summarizes key quantitative parameters based on general hazardous waste regulations. Always confirm these with your institution's specific guidelines.

ParameterGuidelineSource
pH of Aqueous Waste If neutralization is part of a laboratory procedure (not for disposal purposes), the final pH must be between 6 and 8 for drain disposal, provided no other hazardous components are present. However, alkaloid solutions should not be drain disposed. Acids (pH ≤ 2) and bases (pH ≥ 12.5) are considered corrosive hazardous waste.[6]
Satellite Accumulation Time Limit Waste must be moved to a central accumulation area within 3 days of the container being full or when the accumulation limit is reached.Based on RCRA guidelines
Maximum Satellite Accumulation Volume Up to 55 gallons of non-acute hazardous waste or 1 quart of liquid acute hazardous waste.Based on RCRA guidelines

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_container Container Management cluster_disposal Final Disposal node_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) node_fume_hood Work in a Chemical Fume Hood node_waste_gen Generate Jaconine HCl Waste (Solid, Liquid, Sharps) node_fume_hood->node_waste_gen node_segregate Segregate into Dedicated Hazardous Waste Containers node_waste_gen->node_segregate node_label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) node_segregate->node_label node_store Store in Secure Satellite Accumulation Area node_label->node_store node_contact_ehs Contact EHS for Pickup node_store->node_contact_ehs node_disposal Disposal by Licensed Hazardous Waste Vendor node_contact_ehs->node_disposal

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these comprehensive procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the laboratory.

References

Essential Safety and Logistical Protocol for Handling Jaconine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Jaconine hydrochloride was publicly available at the time of this writing. This document synthesizes safety protocols from guidelines for handling cytotoxic and hazardous alkaloids, particularly hepatotoxic pyrrolizidine (B1209537) alkaloids, which are known to be potentially carcinogenic, mutagenic, and teratogenic[1]. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.

This compound, a pyrrolizidine alkaloid, necessitates stringent safety measures to prevent occupational exposure[2][3]. Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion[4][5]. Adherence to the following operational and disposal plans is critical for personnel safety and environmental protection.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the correct and consistent use of appropriate PPE. Given its potential as a cytotoxic agent, the following equipment is mandatory.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant, disposable gloves (e.g., Nitrile) tested for use with cytotoxic drugs. Double gloving is recommended.[4][6]Prevents skin contact and absorption. Reinforced fingertips offer additional protection.[4]
Gown Disposable, fluid-resistant, long-sleeved gown.[4]Protects skin and personal clothing from contamination and accidental splashes.
Eye Protection Safety glasses with side shields, goggles, or a full-face shield.[4][6]Protects eyes from splashes and airborne particles. A full face shield is preferred when there is a significant risk of splashing.[6]
Respiratory Protection A surgical mask should be worn at a minimum.[4] For tasks with a higher risk of aerosol or powder generation (e.g., weighing, preparing solutions, cleaning spills), a respirator (e.g., N95) is required.[4][7]Prevents inhalation of airborne particles.
Additional Protection Shoe covers and a cap may also be required depending on institutional protocols for handling potent compounds.[6]Minimizes the spread of contamination outside of the designated handling area.

Operational Plan: Safe Handling and Use

All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure[8].

Preparation and Handling:

  • Designated Area: Clearly demarcate the area where this compound will be handled.

  • Donning PPE: Before entering the designated area, put on all required PPE in the correct order.

  • Weighing: When weighing the solid compound, do so in a containment device (e.g., ventilated balance enclosure) to prevent the generation of dust.

  • Solution Preparation: Prepare solutions within a fume hood. Handle liquids carefully to avoid splashes.

  • Transport: When transporting this compound, whether in solid or solution form, it should be in a sealed, leak-proof, and clearly labeled secondary container[6].

Post-Handling:

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., detergent and water) after each use[4].

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, disposing of it immediately into designated hazardous waste containers.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[8][9].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is necessary to contain the substance and mitigate exposure. All personnel should be familiar with the location and use of a cytotoxic spill kit[4].

Minor Spill (Solid or Liquid):

  • Secure the Area: Alert others in the vicinity and restrict access to the spill area[4].

  • Don PPE: Ensure you are wearing the appropriate PPE, including double gloves, a gown, eye protection, and a respirator[4].

  • Containment:

    • For liquids: Cover the spill with absorbent material from the spill kit[4].

    • For solids: Gently cover the spill with damp absorbent material to avoid raising dust[10].

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into a designated, labeled hazardous waste container[4][10].

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with clean water. All cleaning materials must be disposed of as hazardous waste[4].

  • Reporting: Report the spill to the laboratory supervisor and the institutional EHS department[4].

Spill_Response_Workflow cluster_InitialActions Initial Actions cluster_ContainmentCleanup Containment & Cleanup cluster_FinalSteps Final Steps Spill Spill Occurs SecureArea Secure Area & Alert Others Spill->SecureArea DonPPE Don Appropriate PPE (incl. Respirator) SecureArea->DonPPE DetermineState Liquid or Solid? DonPPE->DetermineState ContainLiquid Cover with Absorbent Material DetermineState->ContainLiquid Liquid ContainSolid Gently Cover with Damp Absorbent Material DetermineState->ContainSolid Solid CollectWaste Collect Materials into Hazardous Waste Container ContainLiquid->CollectWaste ContainSolid->CollectWaste Decontaminate Decontaminate Spill Area CollectWaste->Decontaminate DisposeWaste Dispose of all Materials as Hazardous Waste Decontaminate->DisposeWaste Report Report Spill to Supervisor & EHS DisposeWaste->Report

Caption: Workflow for managing a this compound spill.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. This includes unused product, empty containers, contaminated PPE, and spill cleanup materials[10].

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines[10]. All contaminated materials must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by institutional and local regulations[10].

  • Empty Containers: Empty containers that held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. The rinsed container should then be disposed of according to institutional procedures[10].

  • Storage Pending Disposal: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials[10].

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste via standard laboratory drains or regular trash[10].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.